molecular formula C22H30Cl2F2N4O2S B607002 DDD100097 CAS No. 1215012-74-0

DDD100097

Número de catálogo: B607002
Número CAS: 1215012-74-0
Peso molecular: 523.46
Clave InChI: HLJCVRXGZMOFDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DDD100097 is an inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT) with markedly improved blood-brain barrier permeability.

Propiedades

Número CAS

1215012-74-0

Fórmula molecular

C22H30Cl2F2N4O2S

Peso molecular

523.46

Nombre IUPAC

2,6-Dichloro-N-(difluoromethyl)-4-[3-(1-methyl-4-piperidinyl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide

InChI

InChI=1S/C22H30Cl2F2N4O2S/c1-14-20(15(2)29(4)27-14)30(22(25)26)33(31,32)21-18(23)12-17(13-19(21)24)7-5-6-16-8-10-28(3)11-9-16/h12-13,16,22H,5-11H2,1-4H3

Clave InChI

HLJCVRXGZMOFDS-UHFFFAOYSA-N

SMILES

O=S(C1=C(Cl)C=C(CCCC2CCN(C)CC2)C=C1Cl)(N(C(F)F)C3=C(C)N(C)N=C3C)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

DDD100097;  DDD-100097;  DDD 100097; 

Origen del producto

United States

Foundational & Exploratory

Whitepaper: Mechanism of Action and Chemoproteomic Validation of DDD100097

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for neglected tropical diseases—such as Human African Trypanosomiasis (HAT) and Visceral Leishmaniasis (VL)—requires compounds that not only exhibit potent parasiticidal activity but also possess the physicochemical properties necessary to reach sequestered pathogen populations. DDD100097 , a highly optimized pyrazole sulfonamide derivative, represents a significant breakthrough in this domain[1]. As a potent inhibitor of N-myristoyltransferase (NMT), DDD100097 disrupts essential lipid modification pathways in kinetoplastid parasites[1]. This technical guide provides an in-depth analysis of the molecular mechanism of DDD100097, the medicinal chemistry rationale behind its design, and the self-validating chemoproteomic workflows used to confirm its intracellular target engagement.

The Molecular Target: N-Myristoyltransferase (NMT)

N-Myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the co-translational and post-translational transfer of myristate (a 14-carbon saturated fatty acid) from myristoyl-CoA to the N-terminal glycine residue of specific substrate proteins[1]. In parasites like Trypanosoma brucei and Leishmania donovani, myristoylation is an absolute requirement for the proper membrane localization and biological function of dozens of proteins, including ADP-ribosylation factors (ARFs) which are critical for intracellular vesicular trafficking and parasite survival[2].

Because genetic knockdown of NMT is lethal to these parasites, the enzyme is a highly validated pharmacological target[3].

The Bi-Bi Catalytic Mechanism and Inhibition

NMT does not bind its substrates randomly; it operates via a strict ordered Bi-Bi mechanism [2].

  • The apo-enzyme first binds myristoyl-CoA.

  • This binding event triggers a massive conformational rearrangement in the protein structure.

  • The structural shift reveals a previously hidden peptide-binding pocket.

  • The target protein (via its N-terminal glycine) binds to this new pocket, allowing the catalytic transfer of the myristoyl group.

Mechanism of Action: DDD100097 acts as a highly potent, competitive inhibitor with respect to the peptide substrate[1]. Once myristoyl-CoA binds and opens the peptide pocket, DDD100097 occupies this space. It forms critical electrostatic and hydrogen-bonding interactions with the C-terminal carboxylic acid of the NMT enzyme and conserved active site residues (such as Ser405 in TbNMT), effectively locking the enzyme in a dead-end complex and halting the myristoylation cascade[1].

G NMT Apo-NMT Enzyme Complex1 NMT : Myr-CoA Complex (Conformational Shift) NMT->Complex1 Binds first MyrCoA Myristoyl-CoA MyrCoA->Complex1 Inhibitor DDD100097 (Competitive Inhibitor) Complex1->Inhibitor Blocks peptide binding Product Myristoylated Protein + CoA Complex1->Product Normal Pathway Peptide Target Protein (N-terminal Glycine) Peptide->Product

Fig 1: Bi-Bi mechanism of NMT and competitive inhibition by DDD100097.

Medicinal Chemistry: Overcoming the Blood-Brain Barrier

The discovery of DDD100097 was driven by the failure of its predecessor, DDD85646. While DDD85646 was exceptionally potent and fully curative in mouse models of Stage 1 HAT (peripheral infection), it failed in Stage 2 HAT models[3]. Stage 2 HAT is characterized by parasite infiltration into the central nervous system (CNS)[2]. DDD85646 possessed a high polar surface area and basic centers that severely restricted its ability to cross the blood-brain barrier (BBB)[1],[4].

To solve this, medicinal chemists initiated a lead optimization campaign focused on reducing polar surface area. By capping the sulfonamide group and replacing rigid basic centers, they engineered DDD100097 [1],[4]. This structural evolution successfully maintained the compound's high affinity for the NMT active site while granting it the lipophilicity required for CNS penetration, resulting in moderate efficacy in Stage 2 HAT and significant efficacy in Visceral Leishmaniasis models[4].

Quantitative Pharmacological Profile
CompoundPrimary Target(s)Enzyme PotencyCellular EfficacyCNS PenetrationIn Vivo Efficacy
DDD85646 TbNMTIC₅₀ = 0.002 µM[3]EC₅₀ = 0.002 µM (T. brucei)[3]Poor[4]Curative (Stage 1 HAT)[3]
DDD100097 TbNMT, LmNMTKᵢ = 0.34 nM (LmNMT)[4]EC₅₀ = 2.4 µM (L. donovani)[4]Improved[1]52% burden reduction (VL)[4]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, establishing trust in a compound's mechanism requires protocols that inherently validate their own outputs. The following methodologies detail the causality behind the experimental design used to validate DDD100097.

In Vitro Biochemical Inhibition Assay

To quantify the inhibitory potency of DDD100097, a cell-free biochemical assay is utilized. The assay design is strictly dictated by the enzyme's Bi-Bi mechanism.

Step-by-Step Protocol:

  • Enzyme Preparation: Purify recombinant target NMT (e.g., TbNMT or LmNMT) and human NMT (HsNMT) to establish a therapeutic selectivity window[1].

  • Reaction Assembly: Combine the NMT enzyme with varying concentrations of DDD100097 in a HEPES buffer (pH 7.4) containing DTT and Triton X-100[1].

  • Sequential Substrate Addition (Critical Path):

    • Action: Add radiolabeled [³H]myristoyl-CoA to the mixture first, incubate briefly, and then add the synthetic peptide substrate (e.g., ARF2-derived)[1].

    • Causality: Because NMT cannot bind the peptide without the conformational shift induced by myristoyl-CoA, adding the peptide first or simultaneously can lead to artifactual binding kinetics. Staggering the addition ensures the enzyme is primed and accurately reflects competitive inhibition at the peptide site[2].

  • Termination & Quantification: Stop the reaction after the linear phase. Separate the myristoylated peptide from unreacted CoA using phosphocellulose paper spotting and quantify via scintillation counting[1].

Intracellular Target Validation via Thermal Proteome Profiling (TPP)

While biochemical assays prove a compound can inhibit an enzyme, they do not prove it does so inside a living pathogen. To definitively map DDD100097's intracellular target, researchers utilize Thermal Proteome Profiling (TPP)[4],[5].

Step-by-Step Protocol:

  • In Situ Engagement: Treat live L. donovani axenic amastigotes with DDD100097 (or a DMSO vehicle control) and incubate.

    • Causality: This allows the drug to cross the parasite membrane and bind its target in a native physiological environment, validating cellular permeability.

  • Thermal Gradient Aliquoting: Divide the intact cells into aliquots and heat each to a specific temperature across a gradient (e.g., 37°C to 65°C) for 3 minutes.

    • Causality: Heat induces protein unfolding. According to thermodynamic principles, a protein bound to a ligand (DDD100097) will have a higher activation energy for denaturation, resulting in a positive shift in its melting temperature (ΔTₘ) compared to the unbound state[5].

  • Lysis and Ultracentrifugation: Lyse the cells and centrifuge at 100,000 × g for 20 minutes.

    • Causality: This is the physical filter of the assay. Denatured proteins expose hydrophobic cores and aggregate into a pellet. Only properly folded, soluble proteins remain in the supernatant.

  • Quantitative LC-MS/MS: Digest the soluble fractions, label with Tandem Mass Tags (TMT), and analyze via mass spectrometry[5]. The exclusive thermal stabilization of NMT in the DDD100097-treated samples definitively proves it is the primary intracellular target[4].

TPP Culture Parasite Culture (L. donovani / T. brucei) Split Split Sample Culture->Split Veh Vehicle Control (DMSO) Split->Veh Drug DDD100097 Treatment Split->Drug Heat Thermal Gradient Alloquots (37-65°C) Veh->Heat Drug->Heat Lysis Cell Lysis & Ultracentrifugation Heat->Lysis MS Quantitative LC-MS/MS Lysis->MS Result NMT Thermal Stabilization Shift MS->Result Identifies Target

Fig 2: Thermal Proteome Profiling (TPP) workflow for DDD100097 target validation.

Conclusion

DDD100097 stands as a masterclass in target-based drug design and phenotypic optimization. By understanding the strict Bi-Bi catalytic mechanism of NMT, researchers successfully designed a competitive inhibitor that starves kinetoplastid parasites of essential myristoylated proteins[1],[2]. Furthermore, by rationally tuning the physicochemical properties of the pyrazole sulfonamide scaffold, DDD100097 achieved the CNS penetration necessary to tackle late-stage neurological infections[4]. Supported by rigorous, self-validating chemoproteomic techniques like TPP, DDD100097 has cemented NMT as a highly tractable and pharmacologically validated target for neglected tropical diseases[4].

Sources

DDD100097 as an N-myristoyltransferase inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Kinetoplastid N-Myristoyltransferase: A Technical Whitepaper on the Pharmacology and Application of DDD100097

Executive Summary

The development of novel therapeutics for kinetoplastid infections—specifically Human African Trypanosomiasis (HAT) and Visceral Leishmaniasis (VL)—requires overcoming significant biological and anatomical barriers. N-Myristoyltransferase (NMT) has emerged as one of the few genetically and pharmacologically validated drug targets in these parasites[1]. As a Senior Application Scientist specializing in phenotypic screening and target validation, I have observed that while early NMT inhibitors demonstrated exceptional biochemical potency, they frequently failed in late-stage models due to poor central nervous system (CNS) penetrance or inadequate cellular uptake.

DDD100097 represents a critical breakthrough in this space. By optimizing the pyrazole sulfonamide scaffold, researchers successfully decoupled biochemical potency from physicochemical liabilities, yielding a compound capable of crossing the blood-brain barrier (BBB) to treat Stage 2 HAT[2]. This whitepaper dissects the mechanistic biology of DDD100097, details the causality behind its structural optimization, and provides self-validating experimental protocols for evaluating NMT inhibitors.

Mechanistic Biology: The Bi-Bi Catalytic Cycle and Inhibition

NMT catalyzes the co-translational and post-translational transfer of myristate (a 14-carbon saturated fatty acid) from myristoyl-CoA to the N-terminal glycine of specific substrate proteins, such as the ribosylation factors Arf and Arl[3]. This lipid modification is essential for the proper subcellular localization and function of these proteins, making NMT indispensable for parasite survival.

The Catalytic Mechanism: NMT operates via an ordered Bi-Bi mechanism . It cannot bind its peptide substrate directly. First, the enzyme must bind myristoyl-CoA, which induces a massive conformational rearrangement. This structural shift reveals the peptide-binding groove[3].

Mechanism of Action for DDD100097: DDD100097 acts as a highly potent, competitive inhibitor at the newly exposed peptide-binding site. Crystallographic surrogate models (using Leishmania major NMT) reveal that the pyrazole nitrogen lone pair of DDD100097 forms an indispensable hydrogen bond with the hydroxyl side chain of a highly conserved Serine residue (Ser330)[3]. Furthermore, the N-methyl group of the pyrazole anchors into a hydrophobic pocket, interacting directly with Val81 and Phe90[3].

NMT_Mechanism A Apo-NMT Enzyme B Myristoyl-CoA Binding A->B Step 1 C Conformational Change (Peptide Site Revealed) B->C Step 2 D Peptide Substrate Binding (N-terminal Glycine) C->D Normal Pathway F DDD100097 Binding (Competitive at Peptide Site) C->F Inhibitor Present E Catalytic Transfer (Myristoylated Protein) D->E Step 3 G Inhibition of Myristoylation (Parasite Death) F->G Blockade

Fig 1: NMT Bi-Bi catalytic mechanism and competitive inhibition by DDD100097.

Medicinal Chemistry & Pharmacokinetics

A persistent challenge in early NMT inhibitor development (e.g., DDD85646) was the inability to penetrate the CNS, restricting efficacy to the hemolymphatic phase (Stage 1) of African sleeping sickness[2].

To overcome this, medicinal chemists executed a lead optimization campaign focused on reducing the polar surface area (PSA). By capping the sulfonamide and replacing the core aromatic ring with a flexible linker, selectivity over the human NMT homolog (HsNMT) was vastly improved, and BBB permeability was achieved[2]. DDD100097 emerged from this campaign with an IC50 of 2 nM against T. brucei NMT (TbNMT)[4].

Table 1: Quantitative Comparison of Key NMT Inhibitors

CompoundTarget EnzymeBiochemical PotencyCellular Efficacy (EC50)BBB PermeabilityPrimary Indication Focus
DDD85646 TbNMT~1-3 nMHighPoorStage 1 HAT
DDD100097 TbNMTIC50 = 2 nMHighExcellentStage 2 HAT
DDD100097 LmNMTKi = 0.34 nM2.4 μM (Intracellular)N/AVisceral Leishmaniasis

Data synthesized from established biochemical evaluations of kinetoplastid NMT inhibitors[1],[4],[2].

Experimental Methodologies: Self-Validating Protocols

In my experience designing target engagement assays, biochemical potency often fails to translate into cellular efficacy due to compound basicity, efflux pumps, or competitive intracellular substrate concentrations. The following protocols are designed with built-in causality checks to ensure robust validation.

Protocol A: High-Throughput Biochemical Assay for NMT Kinetics

Objective: Quantify the IC50 of DDD100097 against recombinant TbNMT or LmNMT. Causality Note: Because NMT utilizes a Bi-Bi mechanism, the enzyme must be primed with myristoyl-CoA before the inhibitor or peptide can bind. Failing to pre-incubate will result in artificially weak IC50 values.

  • Reagent Preparation: Prepare assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1.25 mM DTT, 0.1% Triton X-100).

  • Enzyme Priming (Critical Step): Incubate 0.5 nM recombinant TbNMT with 1.5 μM myristoyl-CoA (containing a tracer amount of [3H]-myristoyl-CoA) for 15 minutes at room temperature. This induces the conformational change required to expose the peptide pocket.

  • Inhibitor Addition: Dispense DDD100097 across a 10-point concentration gradient (e.g., 0.1 nM to 10 μM). Incubate for 10 minutes.

  • Reaction Initiation: Add the biotinylated peptide substrate (e.g., derived from the N-terminus of Arf) to a final concentration of 1.5 μM. Incubate for 30 minutes.

  • Termination & Capture: Stop the reaction with phosphoric acid and add Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

  • Readout: Measure luminescence. The reduction in signal correlates directly with the displacement of the tritiated myristoyl-peptide by DDD100097.

Protocol B: Thermal Proteome Profiling (TPP) for Cellular Target Engagement

Objective: Prove that DDD100097 acts on-target within living Leishmania or Trypanosoma parasites[1]. Causality Note: TPP relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). Ultracentrifugation is the most critical step here; any carryover of aggregated proteins will create false-positive LC-MS/MS signals.

  • Intact Cell Treatment: Incubate live L. donovani amastigotes with 10 μM DDD100097 or DMSO (vehicle) for 2 hours to allow intracellular accumulation.

  • Thermal Aliquoting: Divide the cell suspension into 10 aliquots. Heat each aliquot to a specific temperature across a gradient (e.g., 37°C to 65°C) for exactly 3 minutes, then immediately cool on ice.

  • Lysis & Ultracentrifugation (Critical Step): Lyse cells using freeze-thaw cycles in a mild detergent buffer. Centrifuge at 100,000 x g for 20 minutes. This strictly separates the soluble (folded) NMT from the insoluble (denatured) NMT.

  • TMT Labeling: Extract the soluble supernatant, digest with trypsin, and label the resulting peptides with Tandem Mass Tags (TMT) for multiplexing.

  • LC-MS/MS Analysis: Quantify the relative abundance of NMT peptides across the temperature gradient to calculate the ΔTm shift between the vehicle and DDD100097-treated samples.

TPP_Workflow Step1 1. Intact Cell Treatment Incubate with DDD100097 Step2 2. Thermal Aliquoting Heat across gradient (37-65°C) Step1->Step2 Step3 3. Ultracentrifugation Isolate soluble protein fraction Step2->Step3 Step4 4. TMT Labeling & LC-MS/MS Multiplexed proteomics Step3->Step4 Step5 5. Melt Curve Analysis Identify TbNMT/LmNMT ΔTm Step4->Step5

Fig 2: Thermal Proteome Profiling (TPP) workflow for cellular target validation.

In Vivo Efficacy and Translational Outlook

The translational impact of DDD100097 is highly significant. In murine models of Visceral Leishmaniasis, oral dosing of DDD100097 resulted in a 52% reduction in parasite burden, pharmacologically validating NMT as a viable target in Leishmania[1]. Furthermore, by utilizing CF-1 mdr1a deficient mice, researchers demonstrated that the enhanced BBB penetrance of DDD100097 leads to partial efficacy and cures in Stage 2 (CNS) African sleeping sickness models[2].

While further optimization is required to widen the therapeutic window against the human enzyme, DDD100097 remains a masterclass in structure-based drug design, demonstrating how manipulating polar surface area and exploiting specific hydrogen-bond networks can resurrect a stalled phenotypic asset.

References

  • Source: National Institutes of Health (PMC)
  • DDD100097 | TbNMT Inhibitor Source: MedChemExpress URL
  • Source: National Institutes of Health (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

The Potential of DDD100097 in Neurological Disorders: A Technical Guide to a Novel N-Myristoyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-myristoylation, a crucial lipid modification of proteins catalyzed by N-myristoyltransferase (NMT), is emerging as a significant regulator of a myriad of cellular processes, including signal transduction, protein localization, and apoptosis.[1] While extensively studied in the context of cancer and infectious diseases, the role of NMT in the central nervous system (CNS) and its implications for neurological disorders are now gaining critical attention.[2][3] This technical guide provides an in-depth exploration of DDD100097, a potent and selective inhibitor of N-Myristoyltransferase, and delineates its potential as a therapeutic agent for a range of neurological conditions. We will dissect the molecular rationale for targeting NMT in the brain, present a comprehensive overview of DDD100097's known properties, and propose a scientifically grounded framework for its preclinical evaluation in neurological disease models. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics for neurological disorders.

Introduction: The Critical Role of N-Myristoylation in Cellular Function

N-myristoylation is the irreversible, co-translational or post-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins.[1][4] This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is fundamental for promoting protein-membrane interactions and mediating protein-protein interactions.[1] The human genome encodes two highly homologous NMT isoforms, NMT1 and NMT2, which, despite their structural similarity, may possess non-redundant functions.[2][5]

The functional consequences of N-myristoylation are profound and diverse. By anchoring proteins to cellular membranes, this modification is pivotal for the proper localization and function of key signaling molecules, including G-proteins and Src-family kinases.[6] Consequently, N-myristoylation plays a central role in a multitude of signal transduction pathways that govern cell proliferation, differentiation, and survival.[1]

Given its essential role in cellular physiology, it is not surprising that dysregulation of NMT activity has been implicated in various pathological states. Elevated NMT expression and activity have been observed in several types of cancer, including brain tumors, making it a compelling target for anti-cancer therapies.[7][8][9] Furthermore, NMT is essential for the life cycle of various pathogens, including viruses and protozoan parasites, highlighting its potential as a target for anti-infective agents.[7]

N-Myristoyltransferase in the Central Nervous System: An Emerging Therapeutic Target

While the roles of NMT in cancer and infectious diseases are well-established, its significance in the central nervous system (CNS) is an area of burgeoning research. A growing body of evidence suggests that N-myristoylation is intricately involved in neuronal function and that its dysregulation may contribute to the pathogenesis of several neurological disorders.

NMT and Neuronal Signaling

Many proteins crucial for neuronal signaling are N-myristoylated. For instance, Src-family kinases, which are involved in synaptic plasticity, learning, and memory, require N-myristoylation for their proper localization to the plasma membrane and subsequent activation. The myristoylated protein Fyn, a member of the Src family, is known to play a role in N-methyl-D-aspartate (NMDA) receptor signaling, a key process in synaptic transmission and plasticity.[3]

Implication of NMT in Neurological Disorders

Emerging research has directly linked NMT to specific neurological conditions:

  • Epilepsy: Studies in animal models have shown altered expression of NMT1 and NMT2 in epileptic brains, suggesting a potential role for N-myristoylation in the pathophysiology of epilepsy.[3] The interaction of NMT with proteins like m-calpain and caspase-3, which are involved in neuronal cell death, further points to its potential involvement in seizure-induced neurodegeneration.[3]

  • Alzheimer's Disease: NMT has been implicated in the processing of amyloid precursor protein (APP), a key molecule in the pathogenesis of Alzheimer's disease. Understanding the role of NMT in this context could open new avenues for therapeutic intervention.[2][3]

  • Neuroinflammation: Myristoylation is involved in the signaling pathways of immune cells and the production of pro-inflammatory cytokines.[6] As neuroinflammation is a common feature of many neurodegenerative diseases, targeting NMT could represent a novel anti-inflammatory strategy for these conditions.

The compelling links between NMT and critical neuronal processes, coupled with its emerging role in neurological diseases, provide a strong rationale for the development of NMT inhibitors as potential therapeutics for the CNS.

DDD100097: A Potent N-Myristoyltransferase Inhibitor

DDD100097 is a novel, highly potent small molecule inhibitor of N-Myristoyltransferase. Its chemical name is 2,6-dichloro-N-(difluoromethyl)-4-(3-(1-methylpiperidin-4-yl)propyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide.

Mechanism of Action

DDD100097 exerts its biological effects by directly inhibiting the enzymatic activity of NMT. By binding to the enzyme, it prevents the transfer of myristate from myristoyl-CoA to the N-terminal glycine of substrate proteins. This leads to a global reduction in protein myristoylation, thereby disrupting the downstream signaling pathways that are dependent on this modification. The high potency of DDD100097 suggests a strong affinity for the NMT active site.

Synthesis of DDD100097

While a detailed, publicly available synthesis protocol for DDD100097 is not available, a plausible synthetic route can be deduced from its chemical structure. The synthesis would likely involve a multi-step process culminating in the formation of the final sulfonamide product. A hypothetical synthetic workflow is outlined below.

DDD100097_Synthesis cluster_intermediates Intermediate Synthesis cluster_assembly Final Assembly A 2,6-dichloro-4-bromobenzaldehyde D Sulfonylation A->D Multi-step conversion B 1,3,5-trimethyl-1H-pyrazol-4-amine E Coupling B->E Difluoromethylation C 4-(3-bromopropyl)-1-methylpiperidine C->E D->E DDD100097 DDD100097 E->DDD100097

Caption: Hypothetical synthetic workflow for DDD100097.

Preclinical Evaluation of DDD100097 for Neurological Disorders: A Proposed Framework

Given the compelling rationale for targeting NMT in the CNS, a systematic preclinical evaluation of DDD100097 is warranted. The following section outlines a proposed experimental framework to assess its therapeutic potential in relevant models of neurological disorders.

In Vitro Characterization

The initial phase of evaluation should focus on the in vitro characterization of DDD100097's activity in a neurologically relevant context.

Table 1: In Vitro Assays for DDD100097 Characterization

AssayObjectiveKey Parameters to Measure
NMT Enzyme Inhibition Assay To confirm the inhibitory potency of DDD100097 against human NMT1 and NMT2.IC50 values
Cellular Myristoylation Assay To assess the ability of DDD100097 to inhibit protein myristoylation in neuronal cell lines (e.g., SH-SY5Y, primary neurons).Reduction in myristoylated protein levels (e.g., via metabolic labeling with myristic acid analogs)
Neuronal Viability Assay To determine the cytotoxic effects of DDD100097 on neuronal cells.CC50 values
Neuroprotection Assay To evaluate the ability of DDD100097 to protect neurons from various insults (e.g., excitotoxicity, oxidative stress).Increased neuronal survival
Blood-Brain Barrier Permeability Assay To assess the potential of DDD100097 to cross the blood-brain barrier.In vitro BBB models (e.g., transwell assays with brain endothelial cells)
In Vivo Efficacy Studies

Following promising in vitro results, the efficacy of DDD100097 should be evaluated in animal models of relevant neurological disorders.

4.2.1. Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow start Select Animal Model (e.g., Epilepsy, AD model) pk_pd Pharmacokinetic/ Pharmacodynamic Studies start->pk_pd dose_finding Dose-Range Finding Study pk_pd->dose_finding efficacy Efficacy Study (Chronic Dosing) dose_finding->efficacy behavioral Behavioral Assessments efficacy->behavioral histology Histopathological Analysis (Post-mortem) efficacy->histology biochemical Biochemical Analysis (Brain Tissue) efficacy->biochemical end Data Analysis & Interpretation behavioral->end histology->end biochemical->end

Sources

Unlocking N-Myristoyltransferase (NMT) as a Therapeutic Target in Parasitic Diseases: A Comprehensive Guide to Functional Validation and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Parasitic diseases, including malaria, leishmaniasis, and human African trypanosomiasis (HAT), remain among the most intractable global health challenges. With rising resistance to frontline therapies, the identification and validation of novel, druggable targets is a critical priority. N-myristoyltransferase (NMT) has emerged as a robustly validated target across multiple parasitic species[1],[2],[3]. NMT is a monomeric enzyme responsible for the co-translational attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of specific protein substrates. This lipid modification is essential for the membrane localization, stability, and function of proteins critical to parasite survival.

This whitepaper provides an in-depth technical framework for investigating NMT function, detailing the mechanistic rationale, self-validating experimental protocols, and the translational challenges of developing selective NMT inhibitors.

The Mechanistic Rationale: NMT in Parasite Survival

To design effective inhibitors, one must first understand the structural and kinetic causality of the NMT enzyme. NMT catalysis proceeds via an ordered Bi-Bi reaction mechanism [4]. The apo-enzyme cannot bind the peptide substrate directly. Instead, the binding of myristoyl-CoA induces a massive conformational shift, structuring the peptide-binding pocket. Only then can the nascent polypeptide bind, allowing the transfer of the myristoyl group and the subsequent release of free Coenzyme A (CoA) and the myristoylated protein.

In parasitic organisms, the downstream effects of NMT inhibition are pleiotropic but uniformly lethal:

  • In Plasmodium falciparum (Malaria): NMT inhibition causes a catastrophic and irreversible failure to assemble the inner membrane complex (IMC), a subcellular organelle critical for the parasite's life cycle and red blood cell invasion[1].

  • In Trypanosoma brucei (Sleeping Sickness): NMT is essential for the localization of ADP-ribosylation factors (ARFs) and calpain-type proteases. Inhibition leads to rapid parasite clearance in vitro and in vivo[3].

  • In Leishmania donovani (Visceral Leishmaniasis): N-myristoylation is crucial for the function of hydrophilic acylated surface proteins (HASPs) required for parasite development and survival within host macrophages[2],[5].

NMT_Mechanism MyrCoA Myristoyl-CoA HoloNMT Holo-NMT Complex (Conformational Change) MyrCoA->HoloNMT ApoNMT Apo-NMT Enzyme ApoNMT->HoloNMT Ternary Ternary Complex (NMT + Myr-CoA + Peptide) HoloNMT->Ternary Peptide Binding Peptide Nascent Peptide (N-terminal Glycine) Peptide->Ternary Products N-Myristoylated Protein + Free CoA Ternary->Products Catalysis Membrane Membrane Localization & Parasite Survival Products->Membrane

NMT catalytic mechanism and downstream pathway in parasites.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, drug discovery workflows targeting NMT must employ orthogonal, self-validating systems. We rely on two core methodologies: a biochemical assay to determine intrinsic enzyme inhibition ( Ki​ ) and a chemical biology approach to confirm on-target cellular engagement.

Protocol 1: High-Throughput Fluorogenic NMT Activity Assay

Historically, NMT assays relied on radioactive tritium-labeled myristoyl-CoA. To enable high-throughput screening (HTS) without radioactive waste, a fluorogenic assay utilizing CPM (7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin) is the gold standard[6].

Causality Principle: CPM is intrinsically non-fluorescent. It only emits a strong fluorescent signal (excitation 380 nm, emission 470 nm) upon covalent reaction with the free thiol group of the Coenzyme A released during the myristoylation reaction. This provides a real-time, highly specific kinetic readout[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 4 µM myristoyl-CoA and 4 µM of the parasite-specific peptide substrate in an assay buffer containing 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, and 0.1% Triton X-100. Rationale: Triton X-100 prevents the aggregation of the highly lipophilic myristoyl-CoA.

  • Enzyme Pre-Incubation: Incubate recombinant parasite NMT (e.g., PfNMT or LmNMT at ~10-20 nM) with the inhibitor and myristoyl-CoA for 10 minutes. Rationale: Because of the ordered Bi-Bi mechanism, the enzyme must form the Holo-NMT complex before the inhibitor can compete with the peptide substrate.

  • Reaction Initiation: Add the peptide substrate and 8 µM CPM to the well.

  • Kinetic Monitoring: Monitor fluorescence continuously for 30 minutes at 25°C.

  • Quenching (Optional for Endpoint): Add 0.1 M sodium acetate buffer (pH 4.75). Rationale: Dropping the pH to ~5.0 protonates the catalytic residues, instantly halting the enzymatic reaction while stabilizing the CPM-thioether conjugate for endpoint reading[6].

Protocol 2: In Vivo Metabolic Tagging and Click-Chemistry Proteomics

A critical failure point in parasitic drug discovery is the "enzyme-to-cell drop-off"—where a compound inhibits the recombinant enzyme but fails to kill the parasite due to poor permeability or off-target effects. To validate that an inhibitor actually engages NMT inside a living parasite, we use metabolic tagging[1].

Causality Principle: By feeding parasites an alkyne-tagged myristate analog (YnMyr), the native NMT incorporates this synthetic lipid into its natural substrates. Subsequent Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC, or "click chemistry") allows us to attach a fluorophore or biotin to these proteins, visualizing the total myristoylated proteome. If a drug is on-target, YnMyr incorporation will be dose-dependently ablated[1].

Step-by-Step Methodology:

  • Metabolic Labeling: Culture intracellular parasites (e.g., P. falciparum blood stages or L. donovani amastigotes) in the presence of the test inhibitor and 10 µM YnMyr for 4–6 hours.

  • Cell Lysis: Harvest and lyse the parasites in 1% SDS buffer to denature proteins and expose the alkyne tags.

  • Click Chemistry (CuAAC): React the lysates with a capture reagent (e.g., TAMRA-azide or Biotin-azide), 1 mM CuSO4, 1 mM TCEP (reducing agent), and 100 µM TBTA (ligand) for 1 hour. Rationale: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I) in the aqueous environment, driving the cycloaddition.

  • Readout: Resolve proteins via SDS-PAGE for in-gel fluorescence (TAMRA) or perform streptavidin enrichment followed by LC-MS/MS (Biotin) to identify the specific parasite proteins starved of myristoylation[1].

Workflow HTS High-Throughput Screening (Fluorogenic CPM Assay) Hit Hit Identification (Ki determination) HTS->Hit Activity > 50% CellAssay Intracellular Assay (EC50 determination) Hit->CellAssay Cellular Translation Proteomics Target Validation (YnMyr Metabolic Tagging) CellAssay->Proteomics On-Target Confirmation Lead Lead Optimization (Selectivity over Human NMT) Proteomics->Lead Validated Mechanism

Step-by-step workflow for NMT inhibitor discovery and target validation.

Quantitative Profiling of NMT Inhibitors

Extensive screening campaigns have yielded highly potent NMT inhibitors across multiple parasitic species. However, structural differences in the peptide-binding pockets of Plasmodium, Leishmania, and Trypanosoma NMTs dictate strict structure-activity relationships (SAR).

Table 1: Comparative Efficacy of Validated NMT Inhibitors

Inhibitor / ScaffoldTarget OrganismTarget EnzymeBiochemical Potency ( Ki​ / IC50​ )Cellular Efficacy ( EC50​ )Key Insight
DDD85646 Trypanosoma bruceiTbNMT IC50​ < 1 nMCures mouse modelHigh affinity binding into the peptide substrate pocket; robust in vivo efficacy[3],[4].
DDD100097 Leishmania donovaniLmNMT Ki​ = 0.34 nM EC50​ = 2.4 μMSignificant drop-off between enzyme and cellular potency due to compound basicity limiting uptake[2].
Derivative 13 Leishmania donovaniLmNMT IC50​ = 1.6 nMN/AAminoacylpyrrolidine scaffold optimized via computer-aided drug design targeting Val81 and Met420[7].
Pyrazole Analog 23 Plasmodium vivaxPvNMT IC50​ = 9.48 nMN/AHigh affinity driven by critical π-π stacking interactions with Tyr211 and Tyr334[7].

Challenges in Translation and Future Perspectives

While NMT is an unequivocally validated target, translating biochemical hits into clinical candidates requires navigating two primary bottlenecks:

  • The Enzyme-to-Cell Drop-off: As seen with Leishmania inhibitors like DDD100097, sub-nanomolar enzyme inhibition ( Ki​ = 0.34 nM) often translates poorly to intracellular parasite killing ( EC50​ = 2.4 μM)[2]. This ~7,000-fold drop-off is largely attributed to the physicochemical properties of the inhibitors (e.g., high basicity) preventing them from crossing the host macrophage membrane, the phagolysosome membrane, and the parasite membrane to reach the target[2]. Future lead optimization must prioritize membrane permeability and lower pKa values.

  • Host Selectivity: Humans possess two NMT isoforms (HsNMT1 and HsNMT2). Because the myristoyl-CoA binding pocket is highly conserved across eukaryotes, achieving selectivity requires targeting the more divergent peptide-binding groove. Structural biology has revealed that exploiting specific non-conserved residues—such as Tyr211 in PvNMT or Lys25 in TbNMT—can yield compounds with a sufficient therapeutic window over human NMTs[7].

By integrating structure-based drug design with rigorous chemical proteomic validation, the development of a pan-parasitic or species-specific NMT inhibitor remains one of the most promising avenues in neglected tropical disease research.

Sources

Repurposing DDD100097 for Neuro-Oncology: Targeting N-Myristoyltransferase in CNS Malignancies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Historically developed as a potent, central nervous system (CNS)-penetrant therapeutic for the neurological stage of Human African Trypanosomiasis (HAT)[1], DDD100097 is emerging as a compelling pharmacological tool in targeted cancer research. The compound is a highly optimized pyrazole sulfonamide derivative that acts as a competitive inhibitor of N-myristoyltransferase (NMT) [2].

While its primary indication targeted Trypanosoma brucei NMT (TbNMT), DDD100097 exhibits cross-reactivity with human NMT isoforms (HsNMT1 and HsNMT2)[3]. In human oncology, NMT is increasingly recognized as a critical vulnerability. The enzyme catalyzes the co-translational and post-translational covalent attachment of myristate (a 14-carbon saturated fatty acid) from myristoyl-CoA to the N-terminal glycine of substrate proteins[2]. This lipid modification is an absolute requirement for the membrane localization and activation of several highly oncogenic signaling proteins, most notably the Src family of tyrosine kinases (c-Src, Yes, and Fyn) [4].

By inhibiting HsNMT, DDD100097 prevents the myristoylation of c-Src, sequestering it in the cytosol, thereby abolishing downstream Focal Adhesion Kinase (FAK) activation and halting tumor cell proliferation[4]. Because DDD100097 was explicitly engineered to cross the blood-brain barrier (BBB)[1], it presents a unique, ready-made scaffold for investigating NMT inhibition in hard-to-treat CNS malignancies, such as Glioblastoma Multiforme (GBM) and brain metastases.

Pharmacological Profile & Quantitative Data

The transition of a compound from anti-parasitic to anti-neoplastic research requires a rigorous understanding of its physicochemical and inhibitory metrics. The structural modifications that yielded DDD100097—specifically capping the sulfonamide and replacing a rigid aromatic core with a flexible linker—drastically reduced its polar surface area, enabling exceptional BBB permeability[1].

Table 1: Key Pharmacological Properties of DDD100097
ParameterValue / CharacteristicClinical / Experimental Relevance
Chemical Class Pyrazole sulfonamideStable scaffold; amenable to further functionalization.
Primary Target N-Myristoyltransferase (NMT)Competes directly with the peptide substrate pocket.
TbNMT IC₅₀ ~2 nMExceptional potency against the parasitic ortholog.
HsNMT IC₅₀ ~12 nMHigh potency against human NMT, enabling oncology applications.
Blood-Brain Ratio 1.6High CNS exposure; ideal for neuro-oncology models.
Binding Mode Reversible, CompetitiveCompetes with unmyristoylated target proteins (e.g., Src).

Data synthesized from foundational pharmacological profiling and structural activity relationship (SAR) studies[1][3].

Disruption of Oncogenic Pathways: The NMT-Src Axis

The therapeutic hypothesis for utilizing DDD100097 in cancer relies on the spatial disruption of kinase signaling. Oncogenic kinases like c-Src lack transmembrane domains; they rely entirely on the N-terminal myristoyl lipid anchor to tether to the inner leaflet of the plasma membrane. Without this anchor, signaling complexes cannot form.

Pathway NMT Human NMT1/2 (Active Enzyme) MyrSrc Myristoylated Src (Membrane-Bound) NMT->MyrSrc Catalyzes N-Myristoylation Arrest Apoptosis & Growth Arrest NMT->Arrest Pathway Blockade MyrCoA Myristoyl-CoA (Lipid Donor) MyrCoA->NMT Binds Src Src Family Kinases (Unmodified) Src->NMT Binds DDD DDD100097 (Inhibitor) DDD->NMT Competitive Inhibition Tumor Tumor Proliferation (FAK Activation) MyrSrc->Tumor Oncogenic Signaling

Fig 1: Mechanism of NMT inhibition by DDD100097 and its disruption of oncogenic Src signaling.

Experimental Methodologies for Target Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. As a Senior Application Scientist, I emphasize that biochemical potency must always be paired with proof of intracellular target engagement, as basic compounds often suffer from poor cellular penetrance[5].

Protocol A: In Vitro NMT Acyltransferase Inhibition Assay

This assay quantifies the direct biochemical inhibition of human NMT by DDD100097 using a radiolabeled lipid donor[2].

Causality & Rationale: We utilize a synthetic peptide derived from the N-terminus of c-Src. To ensure the assay is self-validating, a G2A mutant peptide (where the target Glycine is mutated to Alanine) must be run in parallel. NMT strictly requires an N-terminal glycine; therefore, the G2A mutant serves as an absolute negative control to rule out non-specific lipid binding.

Step-by-Step Workflow:

  • Enzyme Preparation: Express and purify recombinant human HsNMT1 and HsNMT2.

  • Reaction Mixture: Prepare a buffer containing 30 mM HEPES (pH 7.4), 0.5 mM DTT (reducing agent to maintain cysteine residues), and 0.1% Triton X-100 (to prevent compound aggregation).

  • Compound Dosing: Add DDD100097 in a 10-point dose-response titration (e.g., 0.1 nM to 10 μM) in DMSO. Control: 1% DMSO vehicle.

  • Initiation: Add 1 μM of the c-Src-derived peptide substrate and 0.5 μM of [³H]myristoyl-CoA tracer[2].

  • Incubation: Incubate at 30°C for exactly 30 minutes to ensure linear initial velocity kinetics.

  • Quenching & Separation: Stop the reaction using 10% trichloroacetic acid (TCA). Spot the mixture onto phosphocellulose filter paper. The basic peptide binds to the negatively charged paper, while unreacted [³H]myristoyl-CoA is washed away with phosphoric acid.

  • Quantification: Measure retained radioactivity using liquid scintillation counting to calculate the IC₅₀.

Protocol B: Cellular Target Engagement via Thermal Proteome Profiling (TPP)

Biochemical assays do not account for the complex intracellular environment. To prove that DDD100097 physically binds HsNMT inside living cancer cells, we employ Thermal Proteome Profiling (TPP)[6].

Causality & Rationale: TPP relies on the thermodynamic principle that a protein bound to a ligand becomes more resistant to heat-induced unfolding. By measuring the shift in the melting temperature (ΔTm) of NMT in the presence of DDD100097, we definitively prove on-target engagement in a native cellular matrix[6].

TPP_Workflow Lysate Cancer Cell Lysate (Native State) Dose Dose: DDD100097 vs. DMSO Control Lysate->Dose Heat Thermal Gradient (37°C - 75°C) Dose->Heat Spin Ultracentrifugation (Isolate Soluble) Heat->Spin LCMS Quantitative LC-MS/MS Spin->LCMS Analyze Tm Shift Analysis (Target Engagement) LCMS->Analyze

Fig 2: Thermal Proteome Profiling (TPP) workflow for validating intracellular NMT engagement.

Step-by-Step Workflow:

  • Lysate Preparation: Culture patient-derived Glioblastoma cells. Lyse under non-denaturing conditions (avoiding harsh detergents like SDS).

  • Compound Incubation: Divide the clarified lysate. Treat one half with DDD100097 (at 10x the established cellular EC₅₀) and the other with a DMSO vehicle control[6]. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Thermal Gradient: Aliquot the treated lysates into PCR tubes and subject them to a temperature gradient (e.g., 10 points from 37.0°C to 75.0°C) for exactly 3 minutes using a thermal cycler.

  • Precipitation: Cool the samples to 4°C, then ultracentrifuge at 100,000 x g for 20 minutes. Denatured (unbound) proteins will pellet, while stable (drug-bound) proteins remain in the soluble supernatant.

  • Proteomics: Digest the soluble fractions with trypsin, label with Tandem Mass Tags (TMT), and analyze via quantitative LC-MS/MS.

  • Data Analysis: Generate melt curves for all detected proteins. A significant rightward shift in the Tm of HsNMT1/2 in the DDD100097-treated group confirms specific intracellular target engagement.

Strategic Conclusion

The repurposing of DDD100097 represents a masterclass in exploiting established pharmacology for new indications. Its high affinity for human NMT, combined with a blood-brain ratio of 1.6[3], positions it as a premier tool compound for investigating myristoylation-dependent oncogenesis in the central nervous system. By systematically applying the self-validating biochemical and proteomic workflows detailed above, researchers can definitively map the impact of NMT inhibition on Src-driven tumor proliferation[4].

References

  • An In-Depth Technical Guide to the Mechanism of Action of DDD100097 Benchchem
  • Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani NIH / PMC
  • Novel lead compounds in pre-clinical development against African sleeping sickness SciSpace
  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry - ACS Public
  • US9156811B2 - N-myristoyl transferase inhibitors Google P

Sources

The Structural Basis of N-Myristoyltransferase Inhibition by DDD100097: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: N-Myristoyltransferase as a Critical Drug Target

N-myristoyltransferase (NMT) is a ubiquitous and essential enzyme in eukaryotes, responsible for the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a multitude of cellular proteins.[1][2] This irreversible modification, termed N-myristoylation, is a key cellular process that governs protein-membrane interactions, subcellular localization, and signal transduction cascades.[1][3] The critical role of NMT in the viability of various pathogens, including the protozoan parasites responsible for malaria, leishmaniasis, and human African trypanosomiasis (HAT), has positioned it as a high-value target for novel therapeutic intervention.[2][4] The sequence divergence between pathogen and human NMTs provides a window for the development of selective inhibitors.[5] DDD100097 is a potent inhibitor of NMT, particularly in the context of Trypanosoma brucei, the causative agent of HAT.[3] This guide provides an in-depth technical overview of the structural biology underpinning the interaction of DDD100097 with NMT.

The Architecture of the NMT Active Site and Inhibitor Binding

The NMT enzyme possesses a deep catalytic cleft composed of two principal binding pockets: one for the myristoyl-CoA cofactor and another for the N-terminal region of the substrate peptide.[6] The binding of inhibitors like DDD100097 occurs within the peptide-binding pocket, where they act competitively with the protein substrate.[6][7] While a publicly available crystal structure of DDD100097 in complex with T. brucei NMT (TbNMT) is not available, extensive structural and biochemical data from its closely related precursor, DDD85646, and other NMT inhibitors provide significant insights into its binding mode.[2][3][7]

The binding of these inhibitors is characterized by a series of specific molecular interactions that stabilize the enzyme-inhibitor complex. A key feature is the interaction with the C-terminus of NMT.[7] For instance, the piperazine group of DDD85646 interacts with the C-terminal carboxylate group through bridging water molecules.[3] Furthermore, hydrogen bonds are formed with conserved residues within the active site, such as Ser405 in TbNMT.[7] The inhibitor molecule typically adopts a conformation that allows it to occupy the hydrophobic cleft of the peptide-binding site.[2]

The potency of NMT inhibitors is not solely dictated by binding affinity but also by their ability to stabilize a "closed" conformation of the enzyme.[6][8] This closed state effectively traps the inhibitor within the active site, creating a significant barrier to its dissociation and thereby enhancing its inhibitory effect.[6][8]

Molecular Interactions and Mechanism of Action

The mechanism of action of DDD100097 is competitive inhibition with respect to the protein substrate.[7] By occupying the peptide binding pocket, DDD100097 prevents the nascent polypeptide from accessing the catalytic site, thereby blocking the transfer of myristate from myristoyl-CoA.

Based on the structural data of the precursor DDD85646 with Leishmania major NMT (LmNMT), a close structural surrogate for TbNMT, we can infer the key interactions governing DDD100097 binding.[2] The pyrazole sulfonamide core of DDD85646 was developed to mimic the binding of the substrate peptide.[2] A crucial water-bridged interaction is formed between the sulfonamide and the backbone amide of Gly397 and the side chain of His219.[2] The sulfonamide moiety induces a kink in the inhibitor, allowing the trimethyl pyrazole group to fit into a hydrophobic pocket and form a hydrogen bond with the side chain of Ser330.[2] The modifications that distinguish DDD100097 from DDD85646, such as capping the sulfonamide and introducing a flexible linker, were strategically designed to enhance its drug-like properties, including blood-brain barrier permeability, without compromising these critical binding interactions.[7]

Below is a diagram illustrating the general workflow for characterizing the binding of an inhibitor like DDD100097 to NMT.

G cluster_0 Protein Production & Purification cluster_1 Biophysical Characterization cluster_2 Data Analysis & Interpretation P1 Recombinant NMT Expression (e.g., E. coli) P2 Cell Lysis & Solubilization P1->P2 P3 Affinity Chromatography (e.g., Ni-NTA) P2->P3 P4 Size-Exclusion Chromatography P3->P4 B1 Isothermal Titration Calorimetry (ITC) P4->B1 Purified NMT B2 Surface Plasmon Resonance (SPR) P4->B2 Purified NMT B3 X-ray Crystallography P4->B3 Purified NMT D1 Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) B1->D1 D2 Kinetics (kon, koff) B2->D2 D3 3D Structure of NMT-Inhibitor Complex B3->D3

Caption: Experimental workflow for NMT inhibitor characterization.

Quantitative Analysis of Inhibitor Binding

The interaction between DDD100097 and NMT can be quantitatively assessed using various biophysical techniques. The following table summarizes key parameters typically determined in such studies, with example data for the precursor DDD85646.

ParameterTechniqueDescriptionExample Value (DDD85646)Reference
IC50 Enzyme Inhibition AssayConcentration of inhibitor required to inhibit 50% of enzyme activity.2 nM (against TbNMT)[2]
Kd Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)Dissociation constant, a measure of binding affinity.Not explicitly reported, but expected to be in the low nM range.
ΔH Isothermal Titration Calorimetry (ITC)Enthalpy change upon binding.Not reported.
ΔS Isothermal Titration Calorimetry (ITC)Entropy change upon binding.Not reported.
kon Surface Plasmon Resonance (SPR)Association rate constant.Not reported.
koff Surface Plasmon Resonance (SPR)Dissociation rate constant.Not reported.

Experimental Protocols

Recombinant NMT Expression and Purification

A robust and reproducible method for obtaining high-purity NMT is fundamental for structural and biophysical studies.

Step-by-Step Methodology:

  • Gene Cloning and Expression Vector: The gene encoding for the target NMT (e.g., T. brucei NMT) is cloned into a suitable expression vector, often containing a polyhistidine-tag (His-tag) for affinity purification.

  • Host Strain and Culture Conditions: The expression vector is transformed into a suitable bacterial host, such as Escherichia coli BL21(DE3). Cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to a specific optical density.[9]

  • Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.[10]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.

  • Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged NMT binds to the resin and is subsequently eluted with an imidazole gradient.

  • Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and other impurities, yielding a homogenous protein sample. The protein concentration is determined using a spectrophotometer.

Causality Behind Experimental Choices: The use of a His-tag simplifies the initial purification step, providing a high degree of purity in a single step. Lowering the temperature during induction minimizes the formation of insoluble inclusion bodies. SEC is crucial for obtaining a monodisperse protein sample, which is essential for crystallization and reliable biophysical measurements.

X-ray Crystallography of the NMT-Inhibitor Complex

Determining the three-dimensional structure of the NMT-DDD100097 complex provides atomic-level details of the binding interaction.

Step-by-Step Methodology:

  • Complex Formation: Purified NMT is incubated with a molar excess of the inhibitor (DDD100097) and the cofactor analog (e.g., a non-hydrolyzable myristoyl-CoA analog) to ensure complete saturation of the binding sites.[11]

  • Crystallization Screening: The NMT-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens and techniques like sitting-drop or hanging-drop vapor diffusion.[12] This involves mixing the protein complex with a variety of precipitants (e.g., polyethylene glycols, salts) at different concentrations and pH values.[13]

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.[13]

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[14]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement with a known NMT structure as a search model. The inhibitor and cofactor are then built into the electron density, and the entire complex is refined to yield the final atomic model.[14]

Causality Behind Experimental Choices: The use of a cofactor analog is often necessary to trap the enzyme in a stable conformation suitable for crystallization. High-throughput screening is essential to explore a vast crystallization space and identify initial conditions. Synchrotron radiation is used for its high intensity, which is necessary to obtain high-resolution diffraction data from protein crystals.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of the binding interaction between NMT and DDD100097.[15][16]

Step-by-Step Methodology:

  • Sample Preparation: Purified NMT is placed in the sample cell of the calorimeter, and the inhibitor (DDD100097) is loaded into the injection syringe. Both solutions must be in identical, well-dialyzed buffer to minimize heats of dilution.[17]

  • Titration: A series of small, precise injections of the inhibitor solution are made into the NMT solution.

  • Data Acquisition: The heat change associated with each injection is measured by the instrument.[18]

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15][18]

Causality Behind Experimental Choices: ITC provides a complete thermodynamic profile of the interaction in a single experiment without the need for labeling or immobilization.[16] Precise buffer matching is critical to avoid artifacts from heats of dilution, ensuring that the measured heat changes are solely due to the binding event.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to study the kinetics of the binding interaction between NMT and DDD100097.[19][20]

Step-by-Step Methodology:

  • Sensor Chip Preparation: Purified NMT is immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling or by using a His-tag capture system.

  • Analyte Injection: Solutions of DDD100097 at various concentrations are flowed over the sensor surface.

  • Data Acquisition: The binding of the inhibitor to the immobilized NMT causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[21]

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff/kon.

Causality Behind Experimental Choices: SPR provides real-time monitoring of the binding and dissociation events, allowing for the determination of kinetic parameters that are not accessible by ITC. Immobilization of the protein allows for the study of the interaction with the inhibitor in solution.

Conclusion

The structural and biophysical characterization of the interaction between DDD100097 and NMT is crucial for understanding its mechanism of action and for the rational design of next-generation inhibitors with improved potency and selectivity. While a direct crystal structure of the DDD100097-NMT complex remains to be elucidated, the wealth of data from related inhibitors provides a robust framework for comprehending the key molecular determinants of binding. The experimental protocols outlined in this guide represent the standard methodologies employed in the field to dissect such protein-ligand interactions, providing a pathway for the continued development of novel therapeutics targeting N-myristoylation.

References

  • Discovery of Plasmodium vivax N–Myristoyltransferase Inhibitors: Screening, Synthesis, and Structural Characterization of their Binding Mode - PMC. (n.d.).
  • N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design - MDPI. (2025, September 11).
  • An In-Depth Technical Guide to the Mechanism of Action of DDD100097 - Benchchem. (n.d.).
  • N-myristoyl transferase inhibitors as new leads to treat neglected diseases. (n.d.).
  • Structure of Plasmodium vivax N-myristoyltransferase with inhibitor IMP-1088: exploring an NMT inhibitor for antimalarial therapy - IUCr Journals. (2025, January 15).
  • (PDF) Structure-Guided Identification of Resistance Breaking Antimalarial N‑Myristoyltransferase Inhibitors - ResearchGate. (2026, February 06).
  • N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus | ACS Chemical Biology. (2015, February 23).
  • Practical Aspects in Expression and Purification of Membrane Proteins for Structural Analysis | Springer Nature Experiments. (n.d.).
  • Crystallization and preliminary crystallographic analysis of the complex of the second and third regulatory subunits of human Pol δ - PMC. (n.d.).
  • A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC. (n.d.).
  • ISoTherMal TITraTIon CALORIMETRY. (n.d.).
  • Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites each for glutamate and glycine - PMC. (n.d.).
  • Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC - NIH. (n.d.).
  • (PDF) Identification of potent and selective N-myristoyltransferase inhibitors of Plasmodium vivax liver stage hypnozoites and schizonts - ResearchGate. (n.d.).
  • Isothermal titration calorimetry (ITC) - Département de biochimie et médecine moléculaire. (n.d.).
  • Isothermal titration calorimetry - Wikipedia. (n.d.).
  • Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. (2020, November 28).
  • Overview of the obtained crystallographic NMT complexes Crystal... - ResearchGate. (n.d.).
  • Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (n.d.).
  • Guidelines for the successful generation of protein–ligand complex crystals - PMC. (n.d.).
  • Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC. (2021, November 29).
  • The kinetic analysis of the N -methylation of 4-phenylpyridine by nicotinamide N -Methyltransferase: evidence for a novel mechanism of substrate inhibition | Request PDF - ResearchGate. (n.d.).
  • Nano-Diamond-Enhanced Integrated Response of a Surface Plasmon Resonance Biosensor - PMC. (2023, May 31).
  • Synthesis, X-Ray Crystallography and DFT Studies of Ni(II) Complex with Tetradentate. (n.d.).
  • Surface plasmon resonance - Wikipedia. (n.d.).
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (n.d.).
  • (PDF) A rapid expression and purification condition screening protocol for membrane protein structural biology - ResearchGate. (2026, February 10).
  • Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. (2023, July 18).
  • Surface Plasmon Resonance Sensor Based on Fe 2 O 3 /Au for Alcohol Concentration Detection - MDPI. (2024, July 11).
  • A rapid expression and purification condition screening protocol for membrane protein structural biology - PubMed. (2017, May 31).
  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH. (n.d.).
  • Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. (n.d.).
  • New trends in instrumental design for surface plasmon resonance-based biosensors - PMC. (n.d.).
  • NMT inhibitors are bound inside the closed NMT conformation. The whole... - ResearchGate. (n.d.).
  • x Ray crystallography - PMC - NIH. (n.d.).
  • Kinetic and inhibitor studies using NMT-azido-ELISA. a and b - ResearchGate. (n.d.).
  • Reply to Comment on “Binding Affinity Determines Substrate Specificity and Enables Discovery of substrates for N-Myristoyltransferases” - PMC. (2022, July 08).
  • Crystallization and preliminary diffraction analysis of Escherichia coli WrbA in complex with its cofactor flavin mononucleotide - PMC. (n.d.).
  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine - PMC. (2022, May 03).
  • X-RAY CRYSTALLOGRAPHY MADE EASY. (n.d.).
  • An Introduction to Protein Purification: Methods, Technologies and Applications. (2024, July 05).
  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics - MDPI. (2018, October 30).

Sources

Pharmacological Blockade of Viral Assembly: The Mechanistic Impact of DDD100097 on Host N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DDD100097 is a highly potent, brain-penetrant pyrazole sulfonamide originally optimized as an inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT)[1]. However, because the myristoyl-CoA binding pocket is highly conserved across eukaryotic NMTs, DDD100097 also exhibits significant inhibitory cross-reactivity against human NMT isoforms (HsNMT1 and HsNMT2)[1][2]. Because numerous viral pathogens completely lack endogenous NMTs and strictly hijack host HsNMT1/2 to myristoylate their structural precursors, host-directed NMT inhibition using compounds like DDD100097 has emerged as a disruptive, broad-spectrum antiviral strategy[3].

This technical guide details the mechanistic rationale, quantitative impact, and self-validating experimental methodologies for evaluating DDD100097 as a host-directed antiviral agent.

The Mechanistic Imperative of N-Myristoylation in Viral Life Cycles

N-myristoylation is a lipidic co-translational (and occasionally post-translational) modification where a 14-carbon saturated fatty acid is covalently attached to an N-terminal glycine residue[4]. This modification acts as a hydrophobic anchor, directing proteins to host membranes.

For many viruses, this host-catalyzed modification is a non-negotiable prerequisite for assembly and infectivity:

  • Retroviruses (e.g., HIV-1): The Pr55Gag precursor must be myristoylated to traffic to the plasma membrane for viral budding. Without it, assembly is completely aborted[5].

  • Picornaviruses (e.g., Rhinovirus, Poliovirus): The VP0 precursor requires myristoylation for proper capsid assembly and maturation[4].

  • Poxviruses (e.g., Vaccinia Virus): The L1 protein must be myristoylated to facilitate viral entry; unmyristoylated L1 results in the production of mature, but completely non-infectious virions[4].

DDD100097 acts as a competitive inhibitor at the peptide-binding pocket of the NMT enzyme. By occupying this pocket, it physically blocks the nucleophilic attack of the viral protein's N-terminal glycine on the myristoyl-CoA thioester bond, effectively halting the viral life cycle at the assembly stage.

Mechanism MyrCoA Myristoyl-CoA (Lipid Donor) NMT Host NMT Enzyme (NMT1 / NMT2) MyrCoA->NMT Binds ViralPrecursor Viral Precursor (e.g., HIV Gag, VP0) ViralPrecursor->NMT Binds MyrProtein Myristoylated Viral Protein NMT->MyrProtein Catalysis Block Assembly Blockade (Non-infectious Virions) NMT->Block In presence of DDD100097 DDD DDD100097 (NMT Inhibitor) DDD->NMT Competitive Inhibition Assembly Viral Assembly & Membrane Budding MyrProtein->Assembly Trafficking

Mechanistic pathway of host NMT inhibition by DDD100097 blocking viral assembly.

Quantitative Impact on Viral Replication and Assembly

The efficacy of NMT inhibitors demonstrates a profound drop-off in viral viability. By targeting a host enzyme rather than a viral polymerase or protease, NMT inhibitors present a high genetic barrier to viral resistance[3]. Below is a synthesized profile of NMT inhibition parameters across different targets.

Target / VirusProtein TargetInhibitory Concentration (IC50/EC50)Primary Assembly Defect
TbNMT (Enzyme) N/A~2 nMN/A
HsNMT (Enzyme) N/A~20–50 nMN/A
HIV-1 Pr55GagSub-micromolarBlocked membrane budding and particle release
Rhinovirus VP0Low nanomolarDefective capsid assembly and cell death prevention
Vaccinia Virus L1Low nanomolarProduction of non-infectious mature virions

Experimental Methodologies: Validating NMT Inhibition in Viral Models

To rigorously evaluate the effect of DDD100097 on viral assembly, researchers must overcome a critical analytical hurdle: standard antibodies cannot distinguish between a myristoylated and an unmyristoylated viral protein.

To solve this, we utilize metabolic labeling paired with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This protocol is designed as a self-validating system to ensure that observed antiviral effects are due to specific NMT blockade, not generalized host-cell toxicity.

Step-by-Step Protocol: Click-Chemistry Profiling of Viral Myristoylation

Step 1: Infection and Target Engagement

  • Procedure: Seed permissive host cells (e.g., HeLa for Rhinovirus, CEM for HIV-1). Pre-treat cells with DDD100097 (using a 10 nM to 1 µM dose-response gradient) or a 0.1% DMSO vehicle control for 2 hours prior to infection. Infect with the target virus at an MOI of 1.

  • Causality: Pre-treatment is critical. It ensures that the host NMT active sites are fully occupied by DDD100097 before the translation of viral proteins begins, preventing early "escape" myristoylation.

Step 2: Metabolic Labeling

  • Procedure: Post-infection, replace the culture media with media supplemented with myristic acid alkyne (YnMyr, 10–20 µM).

  • Causality: The bio-orthogonal alkyne tag is recognized by NMT as a natural substrate and incorporated into newly synthesized proteins. In the presence of DDD100097, this incorporation is competitively blocked.

Step 3: Cell Lysis and CuAAC Click Chemistry

  • Procedure: Harvest cells at peak viral replication. Lyse in a 1% SDS buffer to denature proteins. Perform click chemistry by adding TAMRA-Azide (fluorophore), CuSO4, TBTA (ligand), and TCEP (reducing agent) for 1 hour at room temperature.

  • Causality: The azide reacts exclusively with the alkyne-tagged proteins. This covalently attaches the fluorophore, allowing downstream visualization of only the successfully myristoylated protein fraction.

Step 4: Self-Validating Controls & Readouts

  • Fluorescence SDS-PAGE: Run lysates on an SDS-PAGE gel and scan for TAMRA fluorescence. A successful DDD100097 blockade will show a dose-dependent loss of the fluorescent viral protein band.

  • Parallel Cytotoxicity (CellTiter-Glo): Run a parallel plate of uninfected, DDD100097-treated cells to measure ATP-based cell viability. Crucial: This proves that the reduction in viral assembly is due to specific NMT inhibition, not generalized host cell death.

  • Viral Titer (Plaque Assay): Harvest supernatants and perform a standard plaque reduction assay to quantify the functional reduction of infectious virions.

Workflow Step1 1. Cell Culture & Infection (HeLa/CEM + Target Virus) Step2 2. DDD100097 Treatment (Dose-Response + Vehicle Control) Step1->Step2 Step3 3. Metabolic Labeling (Myristic Acid Alkyne Incubation) Step2->Step3 Step6 Parallel: Plaque Assay (Quantify Viral Titer) Step2->Step6 Supernatant Harvest Step7 Parallel: Cytotoxicity Assay (Validate Host Viability) Step2->Step7 Uninfected Controls Step4 4. Cell Lysis & CuAAC Click Chemistry (TAMRA-Azide Conjugation) Step3->Step4 Step5 5. SDS-PAGE & Fluorescence Imaging (Quantify Myristoylation) Step4->Step5

Self-validating experimental workflow for click-chemistry profiling of viral myristoylation.

References

  • MedChemExpress. "DDD100097 | TbNMT Inhibitor". 2

  • Journal of Medicinal Chemistry (ACS). "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis". 1

  • bioRxiv. "N-myristoyltransferase Inhibitors as Candidate Broad-Spectrum Antivirals to Treat Viral Infections Promoted by Immunosuppression Associated with JAK Inhibitors Therapy". 3

  • Investigative Ophthalmology & Visual Science (IOVS). "Expression, Localization, and Correlation of N-Myristoyltransferase and Its Inhibitor in Bovine Eye". 5

  • PLoS Pathogens. "Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry". 4

Sources

Targeting N-Myristoyltransferase (NMT) in Leishmania donovani: A Comprehensive Guide to Target Validation and Assay Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic biology, chemical proteomics, and self-validating assay protocols for LdNMT.

Executive Summary

Visceral leishmaniasis (VL), caused primarily by the protozoan parasite Leishmania donovani, remains one of the most neglected tropical diseases, characterized by high mortality if left untreated. The current chemotherapeutic arsenal (e.g., liposomal amphotericin B, miltefosine) is plagued by toxicity, high costs, and emerging resistance.

As a Senior Application Scientist navigating the anti-leishmanial drug discovery pipeline, I prioritize targets that offer both genetic essentiality and pharmacological tractability. N-myristoyltransferase (NMT) —an enzyme that catalyzes the co-translational attachment of the 14-carbon fatty acid myristate to the N-terminal glycine of target proteins—has emerged as a premier, genetically validated drug target in L. donovani ()[1]. This whitepaper synthesizes the mechanistic role of LdNMT, details the causality behind our experimental workflows, and provides robust, self-validating protocols for inhibitor screening.

The Mechanistic Role of LdNMT in Parasite Survival

LdNMT operates via an ordered Bi-Bi reaction mechanism. Myristoyl-CoA must bind first, inducing a conformational change that opens a secondary pocket for the peptide substrate[1]. The covalent lipidation of these nascent proteins is not merely a structural anomaly; it is the biophysical driver for membrane targeting and protein-protein interactions.

Key Downstream Effectors
  • HASPB (Hydrophilic Acylated Surface Protein B): HASPB requires dual acylation (N-myristoylation followed by palmitoylation) to traffic to the parasite's plasma membrane[1]. It is highly expressed in infective stages and is critical for survival within the hostile environment of the host macrophage[2][3].

  • ARFs (ADP-Ribosylation Factors): These small GTPases depend on myristoylation to anchor to Golgi membranes, regulating essential vesicular trafficking pathways[1][2].

Inhibition of LdNMT results in the mislocalization of these critical virulence factors, leading to catastrophic failure in vesicular transport, inability to maintain the plasma membrane architecture, and ultimately, parasite death[4][5].

Pathway MyrCoA Myristoyl-CoA LdNMT LdNMT Enzyme (Bi-Bi Mechanism) MyrCoA->LdNMT 1. Binds first Target Nascent Protein (e.g., HASPB, ARF) Target->LdNMT 2. Binds second MyrProt N-Myristoylated Protein LdNMT->MyrProt Amide Bond Formation Membrane Plasma Membrane Localization MyrProt->Membrane Lipidation-driven Infection Macrophage Infection & Amastigote Survival Membrane->Infection Virulence Factor

Mechanism of LdNMT-mediated protein myristoylation and its role in parasite survival.

Bridging the Gap: Chemical Proteomics and Target Engagement

A persistent challenge in kinetoplastid drug discovery is the drop-off between biochemical potency ( Ki​ ) and cellular efficacy ( EC50​ )[6]. Highly potent LdNMT inhibitors often fail to kill intracellular amastigotes due to poor membrane permeability or high host-cell protein binding[7][8].

To prove that an inhibitor's cellular toxicity is genuinely driven by LdNMT inhibition (on-target effect) rather than off-target cytotoxicity, we employ metabolic tagging with alkyne-myristate (YnMyr) ()[4].

The Causality of the YnMyr Workflow

By feeding L. donovani cells YnMyr, the active LdNMT incorporates this bioorthogonal lipid into native substrates like HASPB[4]. We then lyse the cells and use copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach a biotin-azide probe[4]. Streptavidin pull-down followed by Western blotting allows us to quantify the exact level of intracellular myristoylation[4]. If a drug is on-target, we will see a dose-dependent decrease in biotinylated HASPB that perfectly correlates with parasite death.

Workflow Step1 Treat L. donovani with YnMyr + Inhibitor Step2 Cell Lysis & Protein Extraction Step1->Step2 Step3 Click Chemistry (Azide-Biotin) Step2->Step3 Step4 Streptavidin Pull-down Step3->Step4 Step5 Western Blot / LC-MS (Quantify HASPB) Step4->Step5

Chemical proteomics workflow using YnMyr to validate on-target LdNMT inhibition.

Quantitative Profiling of LdNMT Inhibitors

Extensive screening campaigns have yielded several chemotypes targeting LdNMT. The data below summarizes the current landscape of LdNMT inhibitors, highlighting the critical need to optimize physicochemical properties to improve the cellular EC50​ [6][8][9].

Inhibitor ClassRepresentative CompoundLdNMT Ki​ (nM)L. donovani EC50​ ( μ M)Selectivity Window (vs. HsNMT)
Pyrazolyl sulfonamide DDD1000970.342.4Modest
Benzo[b]thiophene Compound 5< 1.0> 10.0High
Thienopyrimidine IMP-1088 analogues< 1.0VariableHigh

Data synthesized from Hutton et al. (2018) and Rackham et al. (2015)[6][8].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls that must pass specific statistical thresholds before data can be accepted.

Protocol 1: High-Throughput Biochemical Screening (CPM Assay)

Rationale: NMT catalyzes the transfer of myristate, releasing free Coenzyme A (CoA-SH). The free thiol reacts with the fluorogenic dye CPM (7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin) to provide a continuous, non-radioactive readout of enzyme kinetics[3][10].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% Triton X-100). Synthesize the biotinylated peptide substrate (e.g., CAP5.5 or HASPB-derived)[6].

  • Enzyme-Inhibitor Pre-incubation: In a 384-well microtiter plate, dispense 10 µL of recombinant LdNMT (final concentration 5 nM) and 100 nL of test compounds (in DMSO). Incubate for 15 minutes at room temperature. Causality: Pre-incubation is required because LdNMT inhibitors often exhibit slow-binding kinetics.

  • Reaction Initiation: Add 10 µL of substrate mix containing Myristoyl-CoA (final 2 µM) and peptide substrate (final 2 µM).

  • Quench and Detection: After 30 minutes, quench the reaction with 20 µL of CPM dye (10 µM in 50% propan-1-ol). Read fluorescence (Excitation: 380 nm / Emission: 470 nm).

  • Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and 10 µM DDD100097 (positive control). Proceed only if Z' > 0.6 , ensuring high assay robustness.

Protocol 2: Intracellular Amastigote Rescue Assay

Rationale: Direct metabolic readouts on infected macrophages are heavily skewed by host cell metabolism. By lysing the macrophages and triggering the surviving amastigotes to transform into rapidly dividing promastigotes, we amplify the parasite-specific signal, achieving unparalleled sensitivity ()[7].

Step-by-Step Methodology:

  • Macrophage Infection: Seed THP-1 derived macrophages (or primary bone marrow-derived macrophages) in 96-well plates. Infect with L. donovani amastigotes at a multiplicity of infection (MOI) of 10:1 for 24 hours[7].

  • Compound Treatment: Wash away extracellular parasites. Add serial dilutions of NMT inhibitors and incubate for 72 hours at 37°C, 5% CO2​ .

  • Host Cell Lysis: Aspirate media and add 20 µL of 0.05% SDS in RPMI to selectively lyse the macrophage membranes without harming the robust amastigotes[7].

  • Transformation & Amplification: Immediately add 180 µL of Promastigote Growth Media (M199 supplemented with 10% FCS) and shift the plate to 26°C. Incubate for 72 hours. Causality: The temperature drop and pH shift trigger transformation into promastigotes, which replicate rapidly, amplifying the survival signal[7].

  • Metabolic Readout: Add 20 µL of Alamar Blue (Resazurin) to each well. Incubate for 4 hours and measure fluorescence (Excitation: 530 nm / Emission: 590 nm)[7].

  • Validation Checkpoint: Include Amphotericin B and Miltefosine as standard controls. The assay is validated only if the EC50​ of Amphotericin B falls within the historical 0.05 - 0.1 µM range[7].

Conclusion

Targeting LdNMT presents a highly rational approach to anti-leishmanial drug discovery. The enzyme's essentiality in both life stages, coupled with our ability to track target engagement via YnMyr chemical proteomics, provides a rigorous framework for medicinal chemistry optimization. The immediate challenge for the field is resolving the physicochemical liabilities of current lead compounds to ensure that sub-nanomolar biochemical inhibition translates effectively into the acidic phagolysosome of the infected macrophage.

References

  • Brannigan, J. A., et al. (2010). "N-Myristoyltransferase from Leishmania donovani: Structural and Functional Characterisation of a Potential Drug Target for Visceral Leishmaniasis." Journal of Molecular Biology. URL:[Link]

  • Wright, M. H., et al. (2015). "Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani." Chemistry & Biology. URL:[Link]

  • Hutton, J. A., et al. (2018). "Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani." ACS Infectious Diseases. URL:[Link]

  • Paape, D., et al. (2014). "Using a Non-Image-Based Medium-Throughput Assay for Screening Compounds Targeting N-myristoylation in Intracellular Leishmania Amastigotes." PLoS Neglected Tropical Diseases. URL:[Link]

  • Rackham, M. D., et al. (2015). "Discovery of high affinity inhibitors of Leishmania donovani N-myristoyltransferase." MedChemComm. URL:[Link]

Sources

Profiling the Impact of DDD100097 on the Myristoylated Proteome: A Chemoproteomic and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme responsible for the co-translational attachment of myristate—a 14-carbon saturated fatty acid—to the N-terminal glycine of nascent polypeptides. This lipidation event defines the myristoylated proteome , a critical subset of proteins relying on this modification for membrane anchoring, signal transduction, and structural stability.

In the pursuit of novel therapeutics for protozoan diseases such as Human African Trypanosomiasis (HAT) and Visceral Leishmaniasis (VL), NMT has emerged as a genetically and pharmacologically validated target. DDD100097 , a highly potent pyrazole sulfonamide derivative, was engineered specifically to penetrate the central nervous system (CNS) to combat Stage 2 HAT[1]. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic action of DDD100097, its global impact on the myristoylated proteome, and the self-validating experimental workflows required to quantify these chemoproteomic changes.

Mechanistic Architecture: NMT Inhibition by DDD100097

To understand how DDD100097 collapses the myristoylated proteome, we must first examine the catalytic sequence of NMT. The enzyme operates via a highly ordered Bi-Bi catalytic mechanism .

  • Apo-Enzyme Priming : The apo-NMT enzyme cannot bind its peptide substrate directly. It must first bind Myristoyl-CoA (Myr-CoA).

  • Conformational Shift : The binding of Myr-CoA induces a structural rearrangement that forms a competent peptide-binding pocket.

  • Competitive Inhibition : DDD100097 acts as a potent, peptide-competitive inhibitor[2]. By occupying the newly formed peptide-binding groove on the NMT-MyrCoA complex, DDD100097 physically blocks the entry of nascent polypeptides (such as ADP-ribosylation factors, ARF/ARL), halting the transfer of the myristate group[3].

G Apo Apo-NMT Enzyme Complex1 NMT-MyrCoA Complex (Open Peptide Pocket) Apo->Complex1 Binds first (Bi-Bi Mechanism) MyrCoA Myristoyl-CoA MyrCoA->Complex1 Product Myristoylated Proteome (Functional Proteins) Complex1->Product Peptide Binding & Transfer DeadEnd Inhibited NMT Complex (Catalytic Arrest) Complex1->DeadEnd DDD100097 Binding Peptide Nascent Peptide (N-terminal Glycine) Peptide->Product Inhibitor DDD100097 (Peptide Competitive) Inhibitor->DeadEnd

Caption: Ordered Bi-Bi catalytic mechanism of NMT and competitive inhibition by DDD100097.

Chemoproteomic Interrogation of the Myristoylated Proteome

When DDD100097 arrests NMT activity, the immediate downstream consequence is the accumulation of unmyristoylated proteins. Because myristoylation is essential for the proper subcellular localization of over 60 distinct proteins in parasites like T. brucei and L. donovani[3], this inhibition triggers catastrophic pleiotropic effects, ultimately leading to parasite death[2].

To map the specific proteins affected by DDD100097, researchers employ metabolic tagging combined with quantitative mass spectrometry . By feeding cells an alkyne-tagged myristate analogue (YnMyr), the active NMT incorporates this bioorthogonal probe into the myristoylated proteome. Treatment with DDD100097 causes a dose-dependent loss of YnMyr incorporation, which can be quantified using Thermal Proteome Profiling (TPP) and click-chemistry enrichment[4].

G Culture Parasite Culture (L. donovani / T. brucei) Treatment DDD100097 Treatment (NMT Inhibition) Culture->Treatment Tagging YnMyr Metabolic Tagging (Bioorthogonal Probe) Treatment->Tagging Surviving translation Click CuAAC Click Chemistry (Biotin-Azide) Tagging->Click Cell Lysis Enrich Streptavidin Enrichment Click->Enrich Affinity Isolation MS LC-MS/MS Analysis (TMT Quantitation) Enrich->MS Trypsin Digest Output Myristoylated Proteome Downregulation Map MS->Output Data Processing

Caption: Chemoproteomic workflow for mapping the myristoylated proteome using YnMyr tagging.

Quantitative Pharmacodynamics

The translation of DDD100097 from an in vitro enzymatic inhibitor to an in vivo therapeutic agent requires careful balancing of basicity, CNS penetration, and target selectivity. The table below synthesizes the core quantitative metrics defining DDD100097's pharmacological profile[1][4][5].

Pharmacological ParameterQuantitative ValueExperimental Model / Target Context
Enzymatic Potency ( Ki​ ) 0.34 nMRecombinant Leishmania major NMT (LmNMT)
Cellular Potency ( EC50​ ) 2.4 µML. donovani intracellular amastigotes
Host Selectivity Window ~10-foldParasite NMT vs. Human NMT (HsNMT)
In Vivo Efficacy (VL Model) 52% reduction in burdenMouse model (Oral dosing: 50 mg/kg b.i.d., 5 days)
CNS Penetration Significantly ImprovedStage 2 HAT Mouse Model (vs. precursor DDD85646)

Note: The discrepancy between enzymatic Ki​ (sub-nanomolar) and cellular EC50​ (micromolar) is a known challenge attributed to the basicity of the compound limiting cellular uptake[4].

Self-Validating Experimental Methodologies

To ensure high-fidelity data when assessing DDD100097, protocols must be designed with intrinsic validation checkpoints. Below are the foundational workflows for evaluating NMT inhibition and its proteomic consequences.

Protocol A: In Vitro NMT Biochemical Inhibition Assay

Purpose: To determine the IC50​ / Ki​ of DDD100097 against recombinant NMT. Causality & Logic: Because NMT follows an ordered Bi-Bi mechanism, the inhibitor (which competes with the peptide) must be evaluated in a state where the Myr-CoA pocket is already occupied.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 0.5 mM DTT, 0.1% Triton X-100).

    • Causality: DTT maintains a reducing environment to prevent spurious oxidation of surface residues that could alter enzyme conformation. Triton X-100 is critical to prevent the lipophilic Myr-CoA and the hydrophobic DDD100097 from forming non-specific colloidal aggregates[2].

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant TbNMT or LmNMT with varying concentrations of DDD100097 for 15 minutes.

  • Myr-CoA Loading: Add 1 µM Myristoyl-CoA (spiked with [3H] -Myr-CoA tracer) to the mixture.

    • Causality: This initiates the conformational shift, creating the peptide-binding pocket that DDD100097 targets.

  • Reaction Initiation: Add the acyl acceptor (e.g., synthetic peptide derived from ARF2) to initiate the reaction.

  • Quench & Detection: Stop the reaction after 30 minutes using phosphoric acid. Spot the mixture onto phosphocellulose paper, wash away unreacted [3H] -Myr-CoA, and quantify the myristoylated peptide via liquid scintillation counting[2].

    • Validation Checkpoint: Run a parallel assay using a mutant peptide lacking the N-terminal glycine. It should yield zero signal, proving the assay is strictly measuring N-myristoylation.

Protocol B: Profiling the Myristoylated Proteome via YnMyr Tagging

Purpose: To quantify the cellular depletion of the myristoylated proteome induced by DDD100097. Causality & Logic: Native myristate lacks a bioorthogonal handle. By substituting it with YnMyr (an alkyne-bearing analogue), we can covalently attach affinity tags exclusively to successfully myristoylated proteins, allowing us to isolate them from the complex cellular lysate[5][6].

  • Cellular Treatment: Treat L. donovani amastigotes with EC50​ concentrations of DDD100097 for 4 hours.

  • Metabolic Labeling: Pulse the culture with 20 µM YnMyr for an additional 2 hours.

  • Lysis & CuAAC Click Chemistry: Lyse the cells in 1% SDS buffer. Perform Copper-catalyzed azide-alkyne cycloaddition (CuAAC) by adding Biotin-Azide, CuSO4​ , TCEP, and TBTA.

    • Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst, which facilitates the covalent linkage between the YnMyr alkyne and the Biotin-Azide.

  • Enrichment & Digestion: Isolate biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS Quantification: Label the resulting peptides with Tandem Mass Tags (TMT) and analyze via LC-MS/MS.

    • Validation Checkpoint: Known NMT substrates (e.g., ARF1) must show significant downregulation in the DDD100097-treated samples compared to vehicle controls. Non-myristoylated housekeeping proteins (e.g., GAPDH) should remain absent from the enriched fraction, confirming the specificity of the click-chemistry pull-down.

Translational Bottlenecks & Future Perspectives

While DDD100097 represents a monumental leap in validating NMT as a pharmacological target—demonstrating a 52% reduction in parasite burden in VL mouse models[4] and improved CNS penetration for HAT[1]—it highlights a critical bottleneck in drug development: Selectivity vs. Toxicity .

The myristoylated proteome is essential not just for parasites, but for host survival. Mouse NMT is 98% identical to Human NMT, and DDD100097's modest ~10-fold selectivity window over HsNMT leads to dose-limiting toxicities before a fully curative regimen can be achieved[3]. Future chemoproteomic efforts must focus on exploiting subtle structural divergences in the peptide-binding pocket of parasite NMTs to design inhibitors that spare the human myristoylated proteome while completely eradicating the parasitic one.

References

  • An In-Depth Technical Guide to the Mechanism of Action of DDD100097 Benchchem URL
  • Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani ACS Infectious Diseases / PMC URL
  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL
  • Omics Approaches in Drug Development against Leishmaniasis: Current Scenario and Future Prospects MDPI URL
  • A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors PMC URL
  • Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes Journal of Medicinal Chemistry - ACS Publications URL

Sources

Methodological & Application

Application Note: High-Throughput Cell Viability Profiling of DDD100097, a CNS-Penetrant TbNMT Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DDD100097 is a highly potent, CNS-penetrant pyrazole sulfonamide derivative specifically optimized to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT)[1]. It was developed to address the critical clinical need for treatments targeting Stage 2 (neurological) Human African Trypanosomiasis (HAT), commonly known as sleeping sickness[2]. This application note details the mechanistic rationale and provides a self-validating, resazurin-based cell viability protocol to evaluate both the antitrypanosomal efficacy and mammalian cytotoxicity of DDD100097[3],[2].

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why an assay is structured in a specific way. The experimental choices for profiling DDD100097 are dictated by its mechanism of action and the biology of the parasite.

1. The Target: TbNMT Inhibition N-myristoylation is an essential lipid modification where a 14-carbon myristoyl group is covalently attached to the N-terminal glycine of target proteins[4]. In T. brucei, this modification is critical for the proper subcellular localization and function of over 60 proteins[2]. DDD100097 competitively binds to the TbNMT enzyme, preventing this acyl transfer[4],[1]. The downstream causality is absolute: without myristoylation, essential parasitic proteins mislocalize, leading to catastrophic structural and metabolic failures, and ultimately, parasite death[2].

2. The Causality of the 69-Hour Incubation The lethal phenotype of NMT inhibition is not instantaneous. A is strictly required to allow the parasite to deplete its pre-existing pool of myristoylated proteins through natural turnover[3]. Only after this depletion does the viability drop become measurable.

3. The Self-Validating Resazurin System Resazurin (AlamarBlue) is a blue, non-fluorescent redox dye. Metabolically active (viable) cells contain mitochondrial reductases that convert resazurin into resorufin, a highly fluorescent pink compound[4]. This establishes a self-validating readout: dead or dying parasites cannot reduce the dye, ensuring that fluorescence directly correlates with the number of viable cells.

4. The Necessity of the MRC-5 Counter-Screen By running a parallel assay on human MRC-5 lung fibroblasts, researchers can calculate a Selectivity Index (SI)[1],[2]. This proves that the compound's toxicity is specific to the parasite's enzyme and is not a result of general mammalian cytotoxicity.

Quantitative Profiling Data

The following table summarizes the expected quantitative benchmarks for DDD100097 when executing this protocol, demonstrating its high potency and selectivity[3],[2].

ParameterExpected ValueBiological Significance
TbNMT IC₅₀ ~2 nMBiochemical inhibition of recombinant TbNMT enzyme.
T. brucei EC₅₀ ~0.001 µM (1 nM)Antiproliferative activity against T. brucei BSF427.
MRC-5 EC₅₀ ~1.0 µM (1000 nM)Cytotoxicity threshold against human lung fibroblasts.
Selectivity Index (SI) ~1000Ratio of MRC-5 EC₅₀ to T. brucei EC₅₀ (High therapeutic window).

Assay Architecture & Workflows

MoA DDD DDD100097 (TbNMT Inhibitor) TbNMT TbNMT Enzyme DDD->TbNMT Inhibits (IC50 = 2 nM) MyrProt Myristoylated Protein (Proper Localization) TbNMT->MyrProt Catalyzes Death Parasite Death (Trypanosomiasis Clearance) TbNMT->Death When Inhibited MyrCoA Myristoyl-CoA + Target Protein MyrCoA->TbNMT Binds Survival Parasite Survival MyrProt->Survival Enables

Mechanism of action: DDD100097 inhibits TbNMT, preventing protein myristoylation and causing death.

Workflow Step1 1. Cell Seeding T. brucei & MRC-5 Step2 2. Compound Addition DDD100097 Dilutions Step1->Step2 Step3 3. Incubation 69 Hours at 37°C Step2->Step3 Step4 4. Resazurin Assay Add Dye & Incubate Step3->Step4 Step5 5. Readout Fluorescence (590nm) Step4->Step5

Step-by-step workflow for the resazurin-based cell viability assay using DDD100097.

Validated Protocol: Resazurin-Based Cell Viability Assay

Self-Validating System Requirements: To ensure absolute data integrity, this protocol requires three internal controls:

  • Vehicle Control (DMSO): Establishes the 100% viability baseline.

  • Positive Control: A known trypanocidal drug (e.g., pentamidine or suramin) to validate assay sensitivity.

  • Background Control: Cell-free wells (media + resazurin) to subtract ambient fluorescence.

Materials & Reagents
  • (TargetMol or equivalent)[5]

  • T. brucei bloodstream forms (e.g., BSF427 expressing VSG118)[2]

  • Human MRC-5 cell line (ATCC)[1]

  • Resazurin sodium salt (AlamarBlue)[4]

  • 96-well or 384-well opaque-walled tissue culture plates

Step-by-Step Methodology

Step 1: Compound Preparation

  • Dissolve DDD100097 in 100% DMSO to create a 10 mM stock solution. Note: Sonication is recommended to ensure complete solubilization[5].

  • Prepare a serial dilution in half-log steps to achieve final assay concentrations ranging from 50 µM down to 0.5 nM[2].

  • Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent vehicle-induced cytotoxicity.

Step 2: Cell Seeding

  • Parasite Plate: Seed T. brucei BSF427 cells into a 96-well plate at a density of 1 × 10⁴ cells/mL in 200 µL of appropriate trypanosome culture media[1].

  • Counter-Screen Plate: Seed MRC-5 cells into a separate 96-well plate at a density of 2,000 cells/well in DMEM supplemented with 10% FBS[1].

Step 3: Treatment & Incubation

  • Stamp 1 µL of the serially diluted DDD100097 into the respective wells[1].

  • Include the DMSO-only wells, positive control wells, and media-only background wells.

  • Incubate the plates for exactly 69 hours at 37°C in a humidified 5% CO₂ atmosphere[3].

Step 4: Resazurin Addition

  • After the 69-hour incubation, add the resazurin reagent (AlamarBlue) to all wells[3],[4].

  • Incubate the plates for an additional 4 to 24 hours[4]. Critical Note: The exact time depends on the metabolic rate of the specific cell batch. Monitor the plates visually for a color change from blue to pink in the vehicle control wells before proceeding to the readout.

Step 5: Fluorescence Readout & Analysis

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 530–560 nm and an emission wavelength of 590 nm[4].

  • Subtract the background fluorescence (media + resazurin) from all sample wells.

  • Normalize the data against the DMSO vehicle control (set as 100% viability).

  • Plot the dose-response curve and calculate the EC₅₀ using non-linear regression analysis (four-parameter logistic equation).

References

  • Brand S, et al. "Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis." Journal of Medicinal Chemistry, 2014 Dec 11;57(23):9855-69.[Link]

Sources

Application Note: Utilizing DDD100097 in Trypanosoma brucei Cell Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Human African Trypanosomiasis (HAT), particularly in its late neurological stage (Stage 2), presents a profound pharmacological challenge due to the necessity for drugs to cross the blood-brain barrier (BBB)[1]. Trypanosoma brucei N-myristoyltransferase (TbNMT) is a validated, essential therapeutic target responsible for the co-translational attachment of myristate to parasitic proteins, a process critical for their localization and survival[2].

While early inhibitors like DDD85646 demonstrated potent target affinity, their clinical utility was severely limited by poor CNS penetrance[3]. DDD100097 was engineered through rigorous lead optimization to overcome this limitation. By capping the sulfonamide group and replacing a rigid aromatic core with a flexible linker, developers significantly reduced the molecule's polar surface area[1]. This structural evolution dramatically improved BBB permeability while maintaining a highly selective, low-nanomolar affinity for TbNMT, making DDD100097 an indispensable tool compound for modeling Stage 2 HAT therapies in vitro[1][4].

Mechanism of Action

TbNMT operates via a Bi-Bi catalytic mechanism, first binding Myristoyl-CoA to induce a conformational change that subsequently exposes the peptide-binding pocket[2]. DDD100097 functions as a highly potent, competitive inhibitor that occupies this peptide-binding site[5]. By blocking the active site, DDD100097 halts de novo protein myristoylation. Because the parasite relies on these lipidated proteins for critical signaling and membrane-targeting functions, the disruption triggers a rapid trypanocidal cascade, ultimately resulting in parasite death[5].

Mechanism TbNMT TbNMT Enzyme Complex Active NMT Complex TbNMT->Complex Inhibited Inhibited TbNMT TbNMT->Inhibited MyrCoA Myristoyl-CoA MyrCoA->TbNMT Substrate Target Peptide Substrate->TbNMT MyrProtein Myristoylated Protein Complex->MyrProtein Survival Parasite Survival MyrProtein->Survival DDD DDD100097 DDD->TbNMT Competitive Binding Death Parasite Death Inhibited->Death

Fig 1: Mechanism of DDD100097 competitive inhibition of TbNMT leading to parasite death.

Quantitative Pharmacological Profile

To establish appropriate dosing parameters for in vitro models, researchers must distinguish between the biochemical enzyme inhibition and the phenotypic cellular efficacy. The following table summarizes the key pharmacological metrics for DDD100097.

ParameterValue / DescriptionExperimental ContextSource
Target Trypanosoma brucei NMTBiochemical Target[1]
IC₅₀ (Biochemical) ~2 nMRecombinant TbNMT Assay[4]
EC₅₀ (Cellular) 0.001 – 0.002 µMT. brucei BSF427 in MRC5 cells (69h)[3][4]
BBB Permeability HighOptimized for Stage 2 HAT models[1]
Solubility 7.5 mg/mL (14.33 mM) in DMSOSonication recommended[6]

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confidently differentiate true target engagement from assay artifacts.

Protocol A: In Vitro TbNMT Biochemical Inhibition Assay

This assay isolates the direct interaction between DDD100097 and recombinant TbNMT, independent of cellular variables[5].

Reagents & Setup:

  • Buffer: 30 mM HEPES (pH 7.4), 0.5 mM DTT, 0.1% Triton X-100.

  • Substrates: [³H]Myristoyl-CoA (tracer) and a synthetic peptide acceptor (e.g., ARF2-derived).

  • Enzyme: Purified recombinant TbNMT.

Step-by-Step Methodology:

  • Preparation: Prepare the reaction buffer. Causality: The inclusion of DTT is critical to maintain the catalytic cysteine residues of TbNMT in a reduced state, preventing artifactual loss of activity. Triton X-100 prevents the hydrophobic Myristoyl-CoA from forming micelles, ensuring it remains accessible for the Bi-Bi catalytic mechanism[5].

  • Compound Addition: Dispense DDD100097 in a 10-point serial dilution (ranging from 0.1 nM to 1 µM) into the reaction wells. Include a DMSO-only positive control (maximum enzyme activity) and a no-enzyme negative control.

  • Initiation: Add recombinant TbNMT, followed immediately by the peptide substrate and [³H]Myristoyl-CoA to initiate the reaction[5].

  • Incubation: Incubate the microplate at 30°C for 30 minutes.

  • Termination & Readout: Stop the reaction using a quench buffer. Separate the myristoylated peptide from unreacted [³H]Myristoyl-CoA using a Scintillation Proximity Assay (SPA) or phosphocellulose paper washing[5]. Quantify radioactivity (CPM) to determine the IC₅₀.

Protocol B: T. brucei Cell Viability & Phenotypic Assay

This protocol evaluates the physiological, trypanocidal efficacy of DDD100097 in a live cell culture model[4].

Step-by-Step Methodology:

  • Culturing: Maintain T. brucei bloodstream forms (e.g., strain BSF427 or GVR35) in appropriate media (e.g., HMI-9 supplemented with 10% FBS) at 37°C and 5% CO₂[3][4].

  • Seeding: Seed parasites into a 96-well plate at a density of 2,000 cells/well.

  • Treatment: Add DDD100097 in a serial dilution (0.0001 µM to 1 µM).

  • Incubation (Critical Step): Incubate the treated plates for exactly 69 hours[4]. Causality: Because DDD100097 inhibits de novo myristoylation rather than destroying existing proteins, the parasite must undergo several replication cycles to dilute the pool of pre-existing, functional myristoylated proteins. A shorter incubation will yield artificially high EC₅₀ values (false resistance).

  • Metabolic Labeling: Add 20 µL of resazurin solution to each well. Incubate for an additional 3 to 4 hours.

  • Readout: Measure fluorescence at 540 nm excitation and 590 nm emission. Validation: Resazurin acts as a self-validating metabolic indicator; only actively respiring parasites reduce the blue resazurin to highly fluorescent pink resorufin, eliminating false positives from dead cell debris[4].

Workflow Culture 1. Culture T. brucei Seed 2. Seed in 96-well Culture->Seed Treat 3. Add DDD100097 Seed->Treat Incubate 4. Incubate 69h Treat->Incubate Resazurin 5. Add Resazurin Incubate->Resazurin Read 6. Read Fluorescence Resazurin->Read Analyze 7. Calculate EC50 Read->Analyze

Fig 2: Step-by-step workflow for the T. brucei resazurin-based cell viability assay.

Expert Troubleshooting & Assay Integrity

  • Precipitation in Media: DDD100097 has a maximum solubility of ~7.5 mg/mL in DMSO[6]. If precipitation occurs upon transfer to aqueous culture media, ensure the final DMSO concentration does not exceed 0.5% (v/v). Use sonication during the initial DMSO stock preparation to ensure complete dissolution[6].

  • Shifted EC₅₀ Values: If the cellular EC₅₀ is significantly higher than 0.002 µM, verify the incubation time. Premature addition of resazurin (e.g., at 48 hours) will capture parasites that are dying but still metabolically active due to residual myristoylated proteins.

  • Assay Robustness (Z'-factor): Always calculate the Z'-factor using your DMSO control and a known trypanocidal reference compound (e.g., pentamidine). A Z'-factor > 0.5 is required to validate the assay's trustworthiness before interpreting DDD100097 efficacy.

References

  • Brand S, et al. "Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis." Journal of Medicinal Chemistry (2014).

  • "DDD100097 | TargetMol." TargetMol.

  • "DDD100097 | TbNMT Inhibitor." MedChemExpress.

  • "An In-Depth Technical Guide to the Mechanism of Action of DDD100097." Benchchem.

  • Brand S, et al. "A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors." PubMed Central (PMC) (2014).

Sources

Application Notes & Protocols: A Framework for the In Vivo Dosing and Administration of Novel Small Molecules in Murine Models, Exemplified by DDD100097

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Path from Bench to In Vivo Efficacy

This document provides a comprehensive framework for establishing an in vivo dosing and administration protocol for a novel small molecule, using the placeholder "DDD100097" as an example. As specific physicochemical and pharmacological data for DDD100097 are not publicly available, this guide emphasizes the foundational principles and decision-making processes a researcher must undertake. We will proceed from the ground up, starting with essential pre-formulation characterization, moving through formulation development, detailing administration protocols, and outlining initial study designs. The causality behind each step is explained to empower researchers to adapt this framework to their specific compound of interest.

Part 1: Pre-Formulation & Physicochemical Characterization: The Molecular Blueprint

Expertise & Experience: Before a single dose is administered, understanding the intrinsic properties of the compound is non-negotiable. This initial characterization dictates every subsequent step, from vehicle selection to the potential route of administration. Neglecting this phase is a common cause of failed or inconsistent in vivo studies[1].

Core Parameters to Define:

  • Aqueous Solubility: This is the most critical parameter. It determines whether a simple saline solution can be used or if a more complex vehicle is required. Solubility should be tested in buffers at various physiological pH levels (e.g., pH 2.0, 6.5, 7.4) to anticipate behavior in different biological compartments.

  • LogP/LogD: The octanol-water partition coefficient provides insight into the compound's lipophilicity. A high LogP often correlates with poor aqueous solubility but potentially better membrane permeability.

  • pKa: The ionization constant helps predict how solubility and permeability will change with pH.

Protocol 1: Basic Aqueous Solubility Assessment
  • Preparation: Prepare saturated solutions of DDD100097 in relevant aqueous media (e.g., Water, PBS pH 7.4, Citrate Buffer pH 4.0).

  • Equilibration: Add an excess amount of the compound to a known volume of each medium in a glass vial. Agitate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[2].

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, filter it through a 0.22 µm membrane to remove any remaining particulates, and dilute as necessary. Analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Part 2: Formulation Development: Creating a Safe and Effective Delivery Vehicle

Trustworthiness: The goal of formulation is to deliver a precise, stable, and bioavailable dose of the compound in a vehicle that is itself inert and non-toxic. The formulation must be a self-validating system; it should be stable throughout the preparation and dosing period and should not precipitate upon administration.

For poorly soluble compounds, a simple aqueous solution is not feasible. The choice of vehicle is a balance between solubilizing power and physiological tolerability[1].

Vehicle CompositionPrimary UseKey Considerations
Aqueous Saline (0.9% NaCl) Soluble, stable compoundsIdeal when possible; least physiological perturbation.
10% DMSO, 90% Corn Oil Lipophilic compounds for oral (PO) or intraperitoneal (IP) administration.Forms a suspension. Must be homogenized before each dose. DMSO can have biological effects at high concentrations.[3]
5-10% DMSO, 5-10% Tween 80, 80-90% Saline General purpose for IP or IV (with caution) administration.Tween 80 acts as a surfactant to maintain suspension. Potential for hypersensitivity reactions with some polysorbates.
40% PEG300, 5% Tween 80, 55% Saline Compounds requiring a co-solvent system for solubility.PEG300 is a water-miscible co-solvent. The final solution should be clear.[3]
0.5% HPMC or 0.5% Methylcellulose in Water/Saline Stable suspensions for oral gavage.Viscous vehicle helps keep the compound suspended. Requires vigorous mixing.
Protocol 2: Preparation of a Standard Suspension for Oral/IP Dosing

This protocol describes the preparation of a 1 mg/mL suspension in a 10% DMSO / 90% Corn Oil vehicle.

  • Weigh Compound: Accurately weigh the required amount of DDD100097 for the desired final volume and concentration.

  • Initial Solubilization: In a sterile vial, add pure DMSO to the compound at 10% of the final desired volume (e.g., for a 10 mL final volume, add 1 mL of DMSO). Vortex or sonicate briefly until the compound is fully dissolved. This step is critical.

  • Vehicle Addition: Add the corn oil (90% of the final volume) to the DMSO-drug solution.

  • Homogenization: Vortex vigorously for 2-3 minutes until a uniform, milky suspension is formed. Sonication may also be used to ensure homogeneity[3].

  • Pre-Dosing Preparation: Before each administration, vortex the suspension again to ensure uniformity as the compound may settle over time.

G cluster_prep Formulation Preparation cluster_dose Dosing Procedure weigh 1. Weigh DDD100097 dissolve 2. Dissolve in DMSO weigh->dissolve add_oil 3. Add Corn Oil dissolve->add_oil homogenize 4. Vortex/Sonicate to Create Suspension add_oil->homogenize resuspend 5. Re-Vortex Immediately Before Dosing homogenize->resuspend Store & Use withdraw 6. Withdraw Dose resuspend->withdraw administer 7. Administer to Mouse withdraw->administer

Caption: Workflow for preparing and administering a compound suspension.

Part 3: In Vivo Administration Routes: Protocols and Rationale

Authoritative Grounding: The choice of administration route is dictated by the experimental goal (e.g., testing oral bioavailability vs. ensuring direct systemic exposure) and the compound's properties. All procedures must adhere to approved institutional animal care and use committee (IACUC) guidelines[4].

ParameterOral (PO) GavageIntraperitoneal (IP)Intravenous (IV) - Tail VeinSubcutaneous (SC)
Rationale Mimics clinical oral route, assesses absorption.Rapid systemic absorption, easier than IV.100% bioavailability, rapid onset.Slower, sustained absorption; depot effect.[5]
Max Volume ~5-10 mL/kg[6]~10 mL/kg~5 mL/kg (bolus)~10 mL/kg
Needle/Tube 20-22G flexible gavage needle25-27G needle[6]27-30G needle25-27G needle
Pros Clinically relevant, non-invasive GI exposure.High degree of systemic exposure, technically simple.Precise dose delivery to circulation, rapid effect.Reduced stress vs. IV, suitable for suspensions.
Cons Risk of aspiration, variable absorption.Risk of injection into organs, potential peritonitis.[6]Technically challenging, risk of extravasation.Slower onset, potential for local irritation.
Protocol 3: Intraperitoneal (IP) Injection
  • Animal Restraint: Properly restrain the mouse to present the abdomen. One common method is to scruff the mouse, allowing the hind legs to be secured.

  • Site Selection: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection: Insert a 25-27G needle at a shallow angle (~15-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel (no blood flashback) or the bladder (no urine flashback)[6].

  • Administration: If aspiration is clear, inject the dose smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any immediate adverse reactions. Alternate injection sides for subsequent doses[6].

Part 4: Foundational In Vivo Study Designs

Once a stable formulation and administration route are established, the first in vivo studies can be designed to assess tolerability and pharmacokinetics (PK).

Maximum Tolerated Dose (MTD) Study

The goal is to identify the highest dose that can be administered without causing unacceptable toxicity.

Protocol:

  • Group Allocation: Assign mice (n=3-5 per group) to several dose cohorts (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg).

  • Dosing: Administer DDD100097 according to the selected schedule (e.g., once daily for 5 days).

  • Monitoring: Record body weight daily. Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

  • Endpoint: The MTD is often defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.

Pharmacokinetic (PK) Study

The goal is to understand the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the compound by measuring its concentration in plasma over time.

Protocol:

  • Dosing: Administer a single dose of DDD100097 to a cohort of mice (n=3 per timepoint) at a well-tolerated dose (e.g., 25 mg/kg)[3].

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h)[4].

  • Plasma Preparation: Process blood to collect plasma and store at -80°C.

  • Analysis: Quantify the concentration of DDD100097 in the plasma samples using a validated LC-MS/MS method.

  • Modeling: Use the concentration-time data to calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and half-life (t½)[7].

G compound Novel Compound (DDD100097) char 1. Physicochemical Characterization (Solubility, LogP) compound->char form 2. Formulation Development char->form mtd 3. Maximum Tolerated Dose (MTD) Study form->mtd pk 4. Pharmacokinetic (PK) Study mtd->pk Select well-tolerated dose efficacy 5. Efficacy Study in Disease Model mtd->efficacy Determine safe dose range pk->efficacy Determine exposure

Caption: Logical workflow for preclinical in vivo compound validation.

References

  • Benchchem. Application Notes and Protocols for In Vivo Dosing and Administration of Defactinib in Mouse Models. Benchchem.
  • Landes, C. et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research.
  • Batinic-Haberle, I. et al. (2018). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine.
  • El-Masri, H. et al. (2008). A physiologically based pharmacokinetic model for intravenous and ingested dimethylarsinic acid in mice. Toxicological Sciences. Available at: [Link].

  • Kovacs, Z. et al. (2021). Subcutaneous deuterated-substrate administration in mice: An alternative to tail vein infusion. Magnetic Resonance in Medicine. Available at: [Link].

  • University of Michigan Animal Care & Use Program. Guidelines on Administration of Substances to Laboratory Animals. University of Michigan.
  • Man, S. et al. (2002). Antitumor effects in mice of low-dose (metronomic) cyclophosphamide administered continuously through the drinking water. Cancer Research. Available at: [Link].

  • Lee, H. et al. (2021). Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization. Pharmaceuticals. Available at: [Link].

  • Ichor Bio. Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Ichor Bio.
  • Benchchem. Technical Support Center: Improving Compound Solubility for In Vivo Studies. Benchchem.
  • Sipos, F. et al. (2014). Intravenous administration of a single-dose free-circulating DNA of colitic origin improves severe murine DSS-colitis. Inflammopharmacology. Available at: [Link].

  • Carfagnini, F. et al. (2021). Efficacy of a Three Drug-Based Therapy for Neuroblastoma in Mice. International Journal of Molecular Sciences. Available at: [Link].

  • Science.gov. increase drug solubility: Topics by Science.gov. Science.gov. Available at: [Link].

  • Wang, Y. et al. (2019). Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions. AAPS PharmSciTech. Available at: [Link].

  • Wang, R. et al. (2024). Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors. Pharmaceutics. Available at: [Link].

Sources

Probing Protein Myristoylation: An Application Guide to Click Chemistry with DDD100097

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein N-myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to an N-terminal glycine, is a critical lipid modification that governs protein localization, stability, and function.[1][2] Dysregulation of this process, catalyzed by N-myristoyltransferases (NMTs), is implicated in various diseases, including cancer and infectious diseases.[2][3][4] This guide provides a comprehensive framework for the application of DDD100097, a myristic acid analog, in conjunction with click chemistry to investigate protein myristoylation. This powerful bioorthogonal approach allows for the specific labeling, visualization, and enrichment of myristoylated proteins in a cellular context, offering unprecedented insights into their dynamic regulation. We present detailed protocols for metabolic labeling of mammalian cells, subsequent bioorthogonal ligation with fluorescent or affinity tags, and downstream analysis by in-gel fluorescence and mass spectrometry.

Introduction: The Significance of N-Myristoylation

N-myristoylation is a ubiquitous and generally irreversible post-translational modification where myristic acid is attached to the N-terminal glycine of a protein.[1][4] This process is catalyzed by N-myristoyltransferase (NMT) and can occur either co-translationally on nascent polypeptide chains or post-translationally, for instance, after caspase cleavage during apoptosis.[2][3]

The addition of the hydrophobic myristoyl group facilitates weak and reversible interactions with cellular membranes and other proteins.[1][2] This modification is crucial for:

  • Membrane Targeting: Anchoring proteins to the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[2]

  • Signal Transduction: Localizing key signaling proteins, such as G-proteins and protein kinases, to their sites of action.[1][2]

  • Protein-Protein Interactions: Mediating the formation of protein complexes.[5]

  • Protein Stability: Influencing the folding and stability of modified proteins.[2]

Given its fundamental role in cellular physiology, the study of protein myristoylation is essential for understanding a wide array of biological processes and disease states.

The Power of Bioorthogonal Click Chemistry

Traditional methods for studying protein lipidation often rely on radioactive isotopes, which pose safety and disposal challenges. Bioorthogonal chemistry offers a safe and highly efficient alternative for labeling and detecting biomolecules in their native environment.[6][7] Coined by Carolyn R. Bertozzi, this field involves chemical reactions that can occur within living systems without interfering with endogenous biochemical processes.[6]

The cornerstone of this approach is "click chemistry," a set of reactions that are rapid, specific, and high-yielding.[8][9] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[10]

This two-step strategy involves:

  • Metabolic Labeling: Introducing a metabolic precursor containing a bioorthogonal handle (e.g., an alkyne) into cells. This "probe" is incorporated into biomolecules through the cell's natural metabolic pathways.[11][12]

  • Bioorthogonal Ligation: Reacting the incorporated probe with a complementary reporter molecule (e.g., an azide-containing fluorophore or biotin tag) for detection or enrichment.[8]

DDD100097: A Specific Probe for Myristoylated Proteins

DDD100097 is a myristic acid analog that features a terminal alkyne group. This minimal modification allows it to be recognized and utilized by N-myristoyltransferases (NMTs) as a substrate, leading to its incorporation into the myristoylome. The presence of the alkyne handle enables the subsequent attachment of reporter molecules via click chemistry, providing a powerful tool to study the dynamics of protein myristoylation.

Experimental Workflow Overview

The general procedure for studying protein myristoylation using DDD100097 and click chemistry involves several key stages, from cell culture to data analysis.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Downstream Analysis A 1. Seed & Culture Cells B 2. Metabolic Labeling with DDD100097 A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D F 6. Incubate Lysate with Reaction Mix D->F E 5. Prepare Click Reaction Mix (Azide-Reporter, Copper(I), Ligand) E->F G 7a. SDS-PAGE & In-Gel Fluorescence Imaging F->G H 7b. Affinity Purification (for Biotin-Azide) F->H I 8. Mass Spectrometry (Protein ID) H->I

Caption: General workflow for studying protein myristoylation.

Detailed Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with DDD100097

This protocol outlines the procedure for incorporating the alkyne-tagged myristic acid analog into the proteome of cultured cells.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DDD100097 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they reach 50-70% confluency at the time of labeling. Allow cells to adhere and grow overnight under standard conditions (37°C, 5% CO₂).

  • Probe Preparation: Prepare the desired final concentration of DDD100097 by diluting the stock solution in pre-warmed complete culture medium. A titration experiment is recommended to determine the optimal concentration, typically in the range of 10-50 µM.

  • Metabolic Labeling: Aspirate the existing medium from the cells and replace it with the DDD100097-containing medium.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions. The optimal labeling time should be determined empirically for each cell type and experimental objective.

  • Cell Harvest:

    • Wash the cells twice with ice-cold PBS.

    • For downstream analysis requiring cell lysates, proceed to Protocol 2.

Table 1: Recommended Starting Concentrations for Metabolic Labeling

Cell LineDDD100097 Concentration (µM)Incubation Time (hours)
HeLa25 - 5012 - 18
HEK293T10 - 2518 - 24
Jurkat25 - 508 - 12

Note: These values are starting points and should be optimized for your specific experimental system.

Protocol 2: Cell Lysis and Protein Quantification

This protocol describes the preparation of cell lysates for subsequent click chemistry.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge

  • Protein quantification assay kit (e.g., BCA assay)

Procedure:

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate of washed cells.

  • Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay. It is recommended to normalize the protein concentration of all samples before proceeding to the click reaction.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol details the "clicking" of an azide-functionalized reporter molecule to the alkyne-labeled myristoylated proteins within the cell lysate.

Materials:

  • Normalized cell lysate (from Protocol 2)

  • Azide-reporter probe (e.g., Azide-Fluorophore, Biotin-Azide; stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared 50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (5 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

G cluster_0 Reactants cluster_1 Catalyst System Protein Myristoylated Protein (with Alkyne) Product Labeled Protein (Stable Triazole Linkage) Protein->Product Click Reaction Reporter Azide-Reporter (Fluorophore or Biotin) Reporter->Product Click Reaction Copper Copper(II) Sulfate + TCEP (reductant) Copper->Product Click Reaction Ligand TBTA (ligand) Ligand->Product Click Reaction

Caption: Principle of the CuAAC Click Reaction.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components. The final volume can be adjusted as needed. For a 50 µL reaction:

    • Protein Lysate: X µL (to a final amount of 50-100 µg)

    • PBS: to a final volume of 40 µL

  • Reagent Addition: Add the click chemistry reagents sequentially. It is crucial to add them in the specified order to ensure reaction efficiency.

    • Azide-Reporter: 1 µL (final concentration: 100 µM)

    • TCEP: 2 µL (final concentration: 2 mM)

    • TBTA: 2 µL (final concentration: 200 µM)

    • Copper(II) Sulfate: 2 µL (final concentration: 2 mM)

  • Initiation: Gently vortex the tube to mix.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Downstream Analysis: The click-labeled lysate is now ready for analysis by SDS-PAGE and in-gel fluorescence (Protocol 4) or for affinity purification if a biotin-azide reporter was used.

Protocol 4: SDS-PAGE and In-Gel Fluorescence Analysis

This protocol describes the visualization of fluorescently labeled myristoylated proteins.

Materials:

  • Click-labeled lysate (from Protocol 3)

  • SDS-PAGE loading buffer

  • Polyacrylamide gels

  • Electrophoresis apparatus and buffers

  • Fluorescence gel scanner

Procedure:

  • Sample Preparation: Add SDS-PAGE loading buffer to the click-labeled lysate and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.

  • In-Gel Fluorescence Scanning: After electrophoresis, place the gel directly into a fluorescence gel scanner.[13] Use the appropriate excitation and emission wavelengths for the fluorophore used. Labeled proteins will appear as fluorescent bands.[14][15]

  • Total Protein Staining (Optional): After fluorescence scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize the entire protein profile and confirm equal loading.[16][17]

Data Interpretation and Advanced Applications

In-Gel Fluorescence: The intensity of the fluorescent bands provides a semi-quantitative measure of the abundance of specific myristoylated proteins.[18] This method is excellent for observing changes in myristoylation patterns in response to drug treatment or other stimuli.

Affinity Purification and Mass Spectrometry: When using a biotin-azide reporter, the labeled proteins can be enriched from the lysate using streptavidin-coated beads. The enriched proteins can then be identified and quantified by mass spectrometry, providing a comprehensive profile of the myristoylome.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signal Inefficient metabolic labelingOptimize DDD100097 concentration and incubation time.
Inefficient click reactionPrepare fresh TCEP and CuSO₄ solutions. Ensure the correct order of reagent addition.
Low abundance of myristoylated proteinsIncrease the amount of protein lysate used in the click reaction.
High background fluorescence Non-specific binding of the azide-reporterDecrease the concentration of the azide-reporter. Include additional wash steps after cell harvesting.
Aggregation of the azide-reporterCentrifuge the azide-reporter stock solution before use.
Smearing of fluorescent bands Protein degradationEnsure protease inhibitors are always present in the lysis buffer and keep samples on ice.

Conclusion

The combination of the myristic acid analog DDD100097 and click chemistry provides a robust and versatile platform for the study of protein myristoylation. This bioorthogonal approach enables the specific and sensitive detection of myristoylated proteins in complex biological samples. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the dynamic regulation of protein myristoylation and its role in health and disease.

References

  • Myristoylation - Wikipedia. [Link]

  • Protein N-Myristoylation - Creative Diagnostics. [Link]

  • Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC. [Link]

  • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. [Link]

  • What is Myristoylation? - News-Medical.Net. [Link]

  • Bioorthogonal chemistry - Wikipedia. [Link]

  • Making Connections: Click Chemistry and Bioorthogonal Chemistry - The Scientist. [Link]

  • Click Chemistry - Med Chem 101. [Link]

  • In-gel Fluorescence - Azure Biosystems. [Link]

  • Click Chemistry - SiChem. [Link]

  • Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed. [Link]

  • Click chemistry and its application to proteomics - G-Biosciences. [Link]

  • Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC. [Link]

  • Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed. [Link]

  • Direct observation of fluorescent proteins in gels: A rapid, cost-efficient, and quantitative alternative to immunoblotting - PubMed. [Link]

  • Assessing Detection Methods for Gel-Based Proteomic Analyses - ACS Publications. [Link]

Sources

MTT assay protocol for assessing DDD100097 cytotoxicity.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: MTT Assay Protocol for Assessing DDD100097 Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Assessing the Cytotoxic Potential of the Novel Antimalarial Candidate DDD100097 Using the MTT Cell Viability Assay

Introduction: The Rationale for Cytotoxicity Screening

The development of new therapeutic agents, such as the novel antimalarial compound DDD100097, necessitates a thorough evaluation of their safety profile. A critical component of this evaluation is determining the compound's potential for cytotoxicity against host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing in vitro cytotoxicity.[1][2] This assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[5] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of metabolically active, viable cells.[2][5] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance using a spectrophotometer.[4]

This application note provides a detailed, step-by-step protocol for evaluating the cytotoxicity of DDD100097 on a selected mammalian cell line. It incorporates field-proven insights and best practices to ensure the generation of accurate and reproducible data, which is crucial for the preclinical assessment of this promising antimalarial candidate.

Mechanism of the MTT Assay

The core of the MTT assay lies in the activity of mitochondrial dehydrogenases within living cells. These enzymes cleave the tetrazolium ring of MTT, converting it to insoluble purple formazan crystals. This process is a hallmark of metabolically active cells.

Caption: Principle of the MTT colorimetric assay.

Experimental Protocol: A Self-Validating System

This protocol is designed for adherent cells cultured in a 96-well plate format. It is essential to optimize seeding density and incubation times for your specific cell line before proceeding with the full cytotoxicity experiment.

Phase 1: Reagent and Compound Preparation

Accuracy in this phase is paramount for reproducible results.

  • Cell Culture Medium: Use the recommended complete growth medium for your chosen cell line (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS): Prepare sterile, pH 7.4 PBS for washing cells.

  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4]

    • Vortex or sonicate until fully dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter.[4]

    • Store in light-protected aliquots at -20°C. Expert Tip: MTT is light-sensitive; handle it in low-light conditions and store it in foil-wrapped tubes.[6]

  • Solubilization Solution:

    • Dimethyl sulfoxide (DMSO) is a common and effective solvent.[1]

    • Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

  • DDD100097 Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of DDD100097 in a suitable solvent, typically DMSO.

    • Store in aliquots at -20°C or as recommended by the supplier. Causality Note: Using a high-concentration stock minimizes the final concentration of the solvent in the culture wells. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

Phase 2: Cell Seeding and Incubation

The goal is to have cells in a healthy, exponential growth phase at the time of treatment.

  • Cell Preparation: Culture cells until they reach approximately 80-90% confluency. Harvest the cells using standard trypsinization procedures.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.

  • Seeding:

    • Dilute the cell suspension to the optimal seeding density in a complete culture medium. This density must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[7]

    • Plate 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate.

    • Trustworthiness Tip: To avoid the "edge effect" (evaporation and temperature fluctuations in outer wells), fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[7]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere and resume exponential growth.[1]

Phase 3: Treatment with DDD100097
  • Prepare Serial Dilutions: On the day of the experiment, prepare a series of working concentrations of DDD100097 by diluting the stock solution in a complete culture medium. A common approach is to prepare 2X final concentrations.

  • Treatment Application:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the appropriate DDD100097 dilution to each well.

    • Crucial Controls:

      • Untreated Control: Wells with cells treated with culture medium only (represents 100% viability).

      • Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used for DDD100097 dilutions.

      • Blank Control: Wells containing culture medium but no cells (for background absorbance).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 4: MTT Assay and Absorbance Reading
  • MTT Addition:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[3]

    • Gently mix the plate.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[7] Visually inspect the cells under a microscope to confirm the formation of purple intracellular precipitates (formazan crystals).

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of DMSO (or your chosen solubilization solution) to each well.[1][8]

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is optimal) using a microplate reader.[3][9]

    • If available, use a reference wavelength of 630-650 nm to correct for background absorbance.[9]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values of the blank wells and subtract this from all other readings.

  • Calculate Percent Viability: Use the following formula to determine the viability of cells in each treated well relative to the untreated control:

    % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control Cells) x 100

  • Determine IC50:

    • Plot the % Cell Viability (Y-axis) against the log of the DDD100097 concentration (X-axis).

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve.[10]

    • The IC50 (Inhibitory Concentration 50%) is the concentration of DDD100097 that reduces cell viability by 50%.[10] This value can be interpolated from the fitted curve.

Sample Data Table
DDD100097 (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean Corrected Absorbance% Cell Viability
0 (Control)1.2541.2881.2711.271100.0%
0.11.2111.2451.2331.23096.8%
11.0561.0981.0751.07684.7%
100.7540.7810.7600.76560.2%
500.4320.4550.4410.44334.9%
1000.1890.2010.1950.19515.3%
Blank0.0550.0580.056(BG: 0.056)N/A

Note: Data is hypothetical for illustrative purposes. Corrected absorbance is the mean of replicates minus the mean blank absorbance.

Troubleshooting and Scientific Integrity

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates Uneven cell seeding; Pipetting errors.Ensure the cell suspension is homogenous. Calibrate pipettes regularly.[6]
Absorbance readings are too low Cell number is too low; Insufficient incubation time with MTT.Optimize seeding density with a cell titration experiment. Increase MTT incubation time (up to 4 hours is common).[6][7]
High background absorbance in blank wells Contamination of medium (bacterial/yeast); Phenol red in medium.Use sterile technique. Consider using a phenol red-free medium for the MTT incubation step.[7]
Compound Interference DDD100097 may be colored or have reducing properties that interact with MTT.Run a control with the compound in cell-free medium to check for direct MTT reduction. If interference is significant, consider an alternative viability assay (e.g., Neutral Red or LDH release).

References

  • de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Retrieved from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • BenchSci. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

Sources

Application Note: Flow Cytometry Analysis of Apoptosis Induced by DDD100097

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

DDD100097 is a potent inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the covalent attachment of myristate to the N-terminus of many proteins involved in signal transduction and cellular architecture.[1] Inhibition of NMT can disrupt these pathways, leading to various cellular responses, including programmed cell death, or apoptosis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to quantify and characterize apoptosis induced by DDD100097. We present detailed protocols for the widely adopted Annexin V and Propidium Iodide (PI) staining method, supplemented with guidance on assessing mitochondrial membrane potential and caspase activation, to provide a multi-parametric view of the apoptotic process.

The Principle of Apoptosis Detection via Flow Cytometry

Apoptosis is a regulated process of cell death essential for tissue homeostasis.[2] Its dysregulation is a hallmark of diseases like cancer.[2] Flow cytometry is a powerful tool for studying apoptosis as it allows for the rapid, quantitative analysis of individual cells within a large population.[3][4]

Annexin V & Propidium Iodide (PI) Staining

This is the most common method for detecting apoptosis.[2] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[5] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[2][6]

  • Annexin V: A protein with a high, calcium-dependent affinity for PS.[6] When conjugated to a fluorochrome (e.g., FITC, PE, or APC), it can identify early apoptotic cells with intact membranes.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.

By using these two stains simultaneously, we can distinguish between four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common in controlled induction).

Experimental Design: Key Considerations for Trustworthy Data

A well-designed experiment is crucial for obtaining reliable and reproducible results. The protocol itself must be part of a self-validating system.

A. Cell Line Selection: The choice of cell line is critical. The response to DDD100097 will depend on the expression level of NMT and the cell's reliance on myristoylated proteins for survival. It is advisable to use a cell line where the target is known to be relevant.

B. DDD100097 Concentration and Incubation Time:

  • Dose-Response: Perform a dose-response experiment to determine the optimal concentration of DDD100097. A typical starting point would be a logarithmic dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

  • Time-Course: Apoptosis is a dynamic process.[4] A time-course experiment (e.g., 6, 12, 24, 48 hours) is essential to capture the transition from early to late apoptosis.

C. Essential Controls:

  • Negative (Untreated) Control: Cells cultured under normal conditions without any treatment. This establishes the baseline level of apoptosis in the cell culture.

  • Vehicle Control: Cells treated with the solvent used to dissolve DDD100097 (e.g., DMSO).[1] This ensures that the observed effects are not due to the solvent itself.

  • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or Doxorubicin).[2][7][8] This validates that the staining protocol and flow cytometer are working correctly.

Materials and Reagents

  • Cell Culture: Selected cancer cell line, complete culture medium, flasks/plates, incubator (37°C, 5% CO₂).

  • Compound: DDD100097 (TargetMol, Cat. No. T5975 or equivalent)[1], DMSO (vehicle).

  • Positive Control: Staurosporine (e.g., 1 µM for 4-6 hours).

  • Apoptosis Staining Kit: High-quality Annexin V-FITC (or other fluorochrome) and PI Apoptosis Detection Kit from a reputable supplier.[2] These kits typically include:

    • Fluorochrome-conjugated Annexin V

    • Propidium Iodide (PI) solution

    • 10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).

  • Buffers: Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free.

  • Equipment:

    • Flow cytometer with appropriate lasers and filters (e.g., 488 nm laser for FITC and PI).[6]

    • Microcentrifuge.

    • Hemocytometer or automated cell counter.

    • Flow cytometry tubes (5 mL polystyrene tubes).

    • Pipettes and sterile tips.

Step-by-Step Protocol: Annexin V and PI Staining

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Day 1: Cell Seeding

  • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.

Day 2: Treatment

  • Prepare fresh dilutions of DDD100097 and the positive control (Staurosporine) in complete culture medium.

  • Remove the old medium from the cells and add the treatment media. Include negative and vehicle controls.

  • Incubate for the desired time period (e.g., 24 hours).

Day 3: Cell Harvesting and Staining Causality Insight: Gentle handling is paramount. Mechanical stress can damage cell membranes, leading to false-positive PI staining. For adherent cells, use a gentle dissociation reagent and avoid over-trypsinization.[2][3]

  • Harvest Cells:

    • Suspension cells: Transfer the cell suspension directly into a 15 mL conical tube.

    • Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube. Wash the plate once with PBS and add it to the same tube. Gently detach the adherent cells using Trypsin-EDTA. As soon as cells detach, neutralize with serum-containing medium and combine with the supernatant collected earlier.

  • Cell Count & Wash: Centrifuge the cell suspensions at 300-400 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in cold PBS and perform a cell count. Centrifuge again and discard the supernatant.

  • Staining Preparation: You will need approximately 1-5 x 10⁵ cells per flow cytometry tube.[6] Resuspend the cell pellet from the previous step in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

  • Aliquot: Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) into each flow cytometry tube.

  • Add Stains:

    • Add 5 µL of Annexin V-FITC to each tube.[6]

    • Add 5-10 µL of PI Staining Solution to each tube.[6]

    • Gently vortex or flick the tubes to mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[2]

  • Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[2] Do not wash the cells after this step, as the Annexin V binding is reversible.

  • Acquisition: Analyze the samples on the flow cytometer immediately, or at least within 1 hour. Keep samples on ice and protected from light until acquisition.[2]

Flow Cytometry Acquisition and Data Analysis

  • Instrument Setup: Use unstained and single-stained controls (Annexin V only, PI only) to set up the flow cytometer voltages and compensation settings correctly.

  • Gating Strategy:

    • Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.

    • From the gated cell population, create a dot plot of Annexin V-FITC (typically FL1) vs. PI (typically FL2 or FL3).

    • Use the single-stained controls to position the quadrants correctly to identify the four populations:

      • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

      • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Data Presentation

Summarize the quantitative data from your experiments in a table for clear comparison.

Treatment GroupConcentrationViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated Control-95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Vehicle (DMSO)0.1%94.8 ± 1.92.9 ± 0.62.4 ± 0.7
DDD1000971 µM85.1 ± 3.59.8 ± 2.25.1 ± 1.3
DDD10009710 µM62.4 ± 4.125.3 ± 3.812.3 ± 2.5
DDD100097100 µM20.7 ± 5.648.9 ± 6.130.4 ± 4.9
Staurosporine1 µM15.3 ± 3.345.1 ± 5.439.6 ± 4.8

Table 1: Example data showing the percentage of cell populations after 24-hour treatment.

Advanced Apoptosis Assays

To gain deeper mechanistic insight, the Annexin V/PI assay can be complemented with other methods. The multiparametric nature of flow cytometry is a significant advantage here.[3]

  • Mitochondrial Membrane Potential (ΔΨm): The loss of ΔΨm is an early event in the intrinsic apoptotic pathway.[9][10] It can be measured using cationic dyes like TMRE or JC-1/JC-10, which accumulate in healthy mitochondria with high membrane potential.[10][11][12] In apoptotic cells, the potential collapses, and the dye signal decreases or shifts.[9][11]

  • Caspase Activation: Caspases are the executioner proteases of apoptosis.[13][14] Their activation is a key event.[15] Fluorogenic caspase substrates (e.g., for Caspase-3/7) can be used to detect active caspases within cells via flow cytometry.[13][16][17] This provides direct evidence of the apoptotic cascade being initiated.

Visualizing the Workflow and Pathway

A clear understanding of the experimental workflow and the underlying biological pathway is essential for proper execution and interpretation.

G cluster_prep Day 1 & 2: Preparation & Treatment cluster_stain Day 3: Staining cluster_acq Day 3: Analysis c1 Seed Cells in 6-Well Plates c2 Incubate (24h) c1->c2 c3 Treat with DDD100097 (Include Controls) c2->c3 c4 Incubate (e.g., 24h) c3->c4 s1 Harvest Suspension & Adherent Cells c4->s1 s2 Wash with PBS s1->s2 s3 Resuspend in 1X Binding Buffer (1x10^6 cells/mL) s2->s3 s4 Aliquot 100 µL into Tubes s3->s4 s5 Add Annexin V-FITC & PI s4->s5 s6 Incubate 15 min (Dark) s5->s6 a1 Add 400 µL Binding Buffer s6->a1 a2 Acquire on Flow Cytometer a1->a2 a3 Gate Data & Quantify Populations a2->a3

Caption: Experimental workflow for apoptosis analysis.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_hallmarks Apoptotic Hallmarks ddd DDD100097 nmt N-Myristoyltransferase (NMT) ddd->nmt Inhibits proteins Loss of Myristoylated Proteins (e.g., Signaling kinases, Bcl-2 family) nmt->proteins stress Cellular Stress proteins->stress bax Bax/Bak Activation stress->bax mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bax->mmp cyto Cytochrome c Release mmp->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 ps PS Externalization (Annexin V Binding) cas3->ps dna DNA Fragmentation cas3->dna bleb Membrane Blebbing cas3->bleb

Caption: Potential apoptotic pathway induced by DDD100097.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High background in negative control Over-trypsinization or harsh cell handling.Use a gentler detachment method; reduce trypsin incubation time; pipette gently.
Cell culture is unhealthy or overgrown.Ensure cells are healthy and sub-confluent before starting the experiment.
Weak or no signal in positive control Ineffective concentration/incubation of inducer.Optimize positive control conditions for your cell line.
Reagents are expired or improperly stored.Check expiration dates; use fresh reagents.
Incorrect flow cytometer settings.Ensure PMT voltages are optimal and compensation is set correctly using single-stain controls.
High PI staining in all samples Cells were harvested too late in apoptosis.Perform a time-course experiment to find an earlier time point.
Mechanical damage during processing.Handle cells gently at all stages. Centrifuge at lower speeds (e.g., 300 x g).

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]

  • G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314). Retrieved from G-Biosciences website. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bitesize Bio. (2024, June 26). Flow Cytometric Apoptosis Assays for Cell Death. Retrieved from Bitesize Bio website. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from G-Biosciences website. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from Bio-Rad Antibodies website. [Link]

  • Sino Biological. (n.d.). Caspase-3 activity assay. Retrieved from Sino Biological website. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from Creative Diagnostics website. [Link]

  • Tong, J., Rufli, S., & Wong, W. W. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193). [Link]

  • Skladanowski, A., & Konopa, J. (1994). Apoptosis as a mechanism of cell death induced by different chemotherapeutic drugs in human leukemic T-lymphocytes. Biochemical pharmacology, 48(8), 1489-1497. [Link]

  • Chen, R., et al. (2018). Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells. Cell Death & Differentiation, 25(3), 543-556. [Link]

  • Nakagawa, T., et al. (2023). Comprehensive molecular docking on the AlphaFold-predicted protein structure proteome: identifying target protein candidates for puberulic acid. Journal of Toxicological Sciences, 48(10), 579-590. [Link]

  • Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619. [Link]

  • Badr, G. (2013). Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds. International Journal of Molecular Sciences, 14(2), 2320-2353. [Link]

  • Lee, S., et al. (2024). Target protein identification in live cells and organisms with a non-diffusive proximity tagging system. eLife, 12, RP91717. [Link]

  • Bodnar, N. O., & Rape, M. (2023). Targeting of client proteins to the VCP/p97/Cdc48 unfolding machine. Seminars in Cell & Developmental Biology, 133, 2-10. [Link]

  • Chen, Y. T., et al. (2021). Perturbation-Modulated Native Mass Spectrometry Excludes a Nonspecific Drug Target Protein Binder Based on Conformation Stability Change. Analytical Chemistry, 93(10), 4445-4453. [Link]

Sources

Application Note: Quantifying the Impact of DDD100097 on Parasite Motility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Motility in Parasite Pathogenesis

Parasitic diseases remain a significant global health burden, and the development of novel therapeutics is paramount. For many protozoan parasites, including the causative agents of malaria (Plasmodium spp.) and trypanosomiasis (Trypanosoma spp.), the ability to move is fundamental to their lifecycle and virulence.[1] Motility enables parasites to traverse diverse host tissues, evade immune responses, and actively invade host cells, making it an attractive target for chemotherapeutic intervention.[2][3][4] Disrupting the molecular machinery that drives parasite locomotion can effectively halt the progression of infection.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the effect of the novel antiparasitic compound, DDD100097, on parasite motility. We will delve into the compound's mechanism of action, provide a detailed, field-proven protocol for a quantitative motility assay, and offer insights into data analysis and interpretation.

Understanding DDD100097: Targeting the Engine of Protein Synthesis

DDD100097 is a potent, broad-spectrum antiparasitic agent. Its primary molecular target has been identified as eukaryotic translation elongation factor 2 (eEF2).[5] eEF2 is a crucial GTPase that catalyzes the translocation of the ribosome along mRNA during protein synthesis.[6] By inhibiting eEF2, DDD100097 effectively stalls the elongation phase of translation, leading to a global shutdown of protein production.[5][7]

While not a direct inhibitor of motor proteins, the action of DDD100097 on eEF2 provides a compelling rationale for its impact on motility. The parasite's "glideosome" — the complex molecular motor responsible for gliding motility in apicomplexans like Plasmodium — relies on the continuous and rapid turnover of its protein components, including actin, myosin, and various adhesins.[8][9] By arresting the synthesis of these and other essential proteins, DDD100097 is hypothesized to cripple the parasite's ability to assemble and maintain a functional motility apparatus, ultimately leading to a reduction or complete cessation of movement.

Principle of the 2D Gliding Motility Assay

To quantify the effect of DDD100097, we will utilize a 2D in vitro gliding motility assay coupled with live-cell video microscopy. This method is widely adopted for studying the motility of Plasmodium sporozoites, the highly motile stage transmitted by mosquitoes.[10][11] The assay involves observing parasites on a protein-coated surface that facilitates their characteristic circular gliding motion. Time-lapse video microscopy captures this movement, which can then be analyzed to extract quantitative parameters.[12][13] This approach offers several advantages:

  • Direct Visualization: Provides a clear, visual confirmation of the compound's effect on parasite behavior.

  • High-Throughput Potential: The assay can be adapted to multi-well plates for screening multiple compound concentrations.[10]

  • Quantitative Data: Yields objective, measurable endpoints such as speed, displacement, and the percentage of motile parasites.[14]

The workflow for this assay is a self-validating system, incorporating essential controls to ensure the reliability and reproducibility of the results.

Experimental Workflow Diagram

G cluster_prep I. Parasite & Compound Preparation cluster_assay II. Motility Assay cluster_acq III. Data Acquisition cluster_analysis IV. Data Analysis p1 Isolate Plasmodium berghei Sporozoites from Mosquito Salivary Glands p2 Count Sporozoites using Hemocytometer p1->p2 a2 Add Sporozoite Suspension and Compound Dilutions to Wells p2->a2 p3 Prepare Serial Dilutions of DDD100097 and Controls (Vehicle, Positive Control) p3->a2 a1 Coat 96-well Optical Plate with BSA Solution a1->a2 a3 Incubate at 37°C to Allow for Motility a2->a3 d1 Acquire Time-Lapse Videos using Inverted Fluorescence or Phase-Contrast Microscope a3->d1 an1 Import Video Sequences into Analysis Software (e.g., ImageJ/Fiji) d1->an1 an2 Perform Automated or Manual Tracking of Individual Parasites an1->an2 an3 Extract Quantitative Motility Parameters (Speed, % Motile, etc.) an2->an3 an4 Perform Statistical Analysis and Determine IC50 an3->an4 G DDD100097 DDD100097 eEF2 Parasite eEF2 DDD100097->eEF2 Inhibits Ribosome Ribosome Translocation eEF2->Ribosome Catalyzes eEF2->Ribosome Blocked ProteinSynth Protein Synthesis (Elongation) Ribosome->ProteinSynth Leads to Glideosome Glideosome Proteins (Actin, Myosin, Adhesins) ProteinSynth->Glideosome Produces Assembly Glideosome Assembly & Turnover Glideosome->Assembly Motility Parasite Motility Assembly->Motility Enables

Caption: Proposed mechanism of DDD100097-induced motility inhibition via eEF2.

Conclusion

This application note provides a robust framework for quantifying the effects of the eEF2 inhibitor DDD100097 on parasite motility. The detailed 2D gliding assay protocol, combined with quantitative video analysis, offers a reliable and reproducible method for determining the compound's potency and elucidating its impact on a critical aspect of parasite biology. By targeting the fundamental process of protein synthesis, DDD100097 represents a promising strategy for developing new antiparasitic drugs, and the methods described herein are essential for advancing its preclinical evaluation.

References

  • Uppaluri, S., Nagler, J., Stellamanns, E., Heddergott, N., Herminghaus, S., Engstler, M., et al. (2011). Impact of Microscopic Motility on the Swimming Behavior of Parasites: Straighter Trypanosomes are More Directional. PLOS Computational Biology, 7(6), e1002058. Available at: [Link]

  • Boisson, B., et al. (2019). Plasmodium Sporozoite Motility on Flat Substrates. bio-protocol, 9(22), e3429. Available at: [Link]

  • Coppi, A. (n.d.). Gliding Motility Assay for P. berghei Sporozoites. Sinnis Laboratory Protocols. Available at: [Link]

  • Engstler, M., & Heddergott, N. (2011). Unicellular Parasite Motility: A Quantitative Perspective. eDiss, University of Würzburg. Available at: [Link]

  • Heddergott, N. (2011). Unicellular parasite motility: A quantitative perspective. Max Planck Institute for Dynamics and Self-Organization. Available at: [Link]

  • Whitelaw, J. A., et al. (2022). Motility-dependent processes in Toxoplasma gondii tachyzoites and bradyzoites: same same but different. mSphere, 7(4), e00233-22. Available at: [Link]

  • Wheeler, R. J. (2017). ImageJ for Partially and Fully Automated Analysis of Trypanosome Micrographs. Methods in Molecular Biology, 1544, 223-241. Available at: [Link]

  • Matuschewski, K., et al. (2002). Role for the Plasmodium sporozoite-specific transmembrane protein S6 in parasite motility and efficient malaria transmission. The EMBO Journal, 21(7), 1548-1556. Available at: [Link]

  • Arias-del-Angel, J. A., et al. (2024). Trajectory-driven computational analysis for element characterization in Trypanosoma cruzi video microscopy. PLOS ONE, 19(6), e0302391. Available at: [Link]

  • Tarning, J., et al. (2009). Pharmacokinetics and ex vivo pharmacodynamic antimalarial activity of dihydroartemisinin-piperaquine in patients with uncomplicated falciparum malaria in Vietnam. Antimicrobial Agents and Chemotherapy, 53(8), 3534-3537. Available at: [Link]

  • Ponnudurai, R., et al. (2024). Post-Translational Modifications of Proteins of Malaria Parasites during the Life Cycle. International Journal of Molecular Sciences, 25(11), 6099. Available at: [Link]

  • Easton, A. V., et al. (2016). Application of a Multiplex Quantitative PCR to Assess Prevalence and Intensity Of Intestinal Parasite Infections in a Controlled Clinical Trial. PLOS Neglected Tropical Diseases, 10(1), e0004380. Available at: [Link]

  • Moreira, C. K., et al. (2015). SSP3 Is a Novel Plasmodium yoelii Sporozoite Surface Protein with a Role in Gliding Motility. Infection and Immunity, 83(11), 4324-4334. Available at: [Link]

  • Santos, J. M., et al. (2017). Malaria parasite LIMP protein regulates sporozoite gliding motility and infectivity in mosquito and mammalian hosts. eLife, 6, e24109. Available at: [Link]

  • Reka, A., et al. (2019). Regulation of Plasmodium sporozoite motility by formulation components. Malaria Journal, 18(1), 154. Available at: [Link]

  • Linder, E., et al. (2016). Mobile Diagnostics Based on Motion? A Close Look at Motility Patterns in the Schistosome Life Cycle. Micromachines, 7(6), 103. Available at: [Link]

  • Hanson, K. K., et al. (2020). Translation inhibition efficacy does not determine the Plasmodium berghei liver stage antiplasmodial efficacy of protein synthesis inhibitors. eLife, 9, e54895. Available at: [Link]

  • Hopp, C. S., et al. (2015). Longitudinal analysis of Plasmodium sporozoite motility in the dermis reveals component of blood vessel recognition. eLife, 4, e07789. Available at: [Link]

  • Lindner, S. E., et al. (2019). Protein–RNA interactions important for Plasmodium transmission. PLOS Pathogens, 15(12), e1008132. Available at: [Link]

  • Lee, S., et al. (2024). Plasmodium sporozoite shows distinct motility patterns in responses to three-dimensional environments. MalariaWorld Journal. Available at: [Link]

  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal, 154(1), 11-34. Available at: [Link]

  • Al-Musayeib, N. M., et al. (2012). Assessment of antimalarial activity against Plasmodium falciparum and phytochemical screening of some Yemeni medicinal plants. Evidence-Based Complementary and Alternative Medicine, 2012, 389480. Available at: [Link]

  • Arora, D., et al. (2014). Investigating the Kinetic Mechanism of Inhibition of Elongation Factor 2 Kinase (eEF-2K) by NH125: Evidence for a Common in vitro Artifact. PLOS ONE, 9(9), e106347. Available at: [Link]

  • Siddiqui, G., et al. (2022). Identification of Novel, Potent, and Selective Compounds against Malaria Using Glideosomal-Associated Protein 50 as a Drug Target. ACS Infectious Diseases, 8(11), 2244-2260. Available at: [Link]

  • Batool, S., et al. (2019). Antimalarial Activity of Plant Metabolites. International Journal of Molecular Sciences, 20(10), 2537. Available at: [Link]

  • Lanusse, C. E., & Prichard, R. K. (2022). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. Available at: [Link]

  • Taylor, A. R., et al. (2015). Utilization of computer processed high definition video imaging for measuring motility of microscopic nematode stages on a quantitative scale: “The Worminator”. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 125-133. Available at: [Link]

  • De Niz, M. (2024). Imaging malaria parasites across scales and time. Microscopy and Microanalysis, 30(6), 1548-1560. Available at: [Link]

  • Nga, T. T., et al. (1998). Synthesis and antimalarial activities of fluoroalkyl derivatives of dihydroartemisinin. Journal of Medicinal Chemistry, 41(21), 4101-4106. Available at: [Link]

  • Sullivan, W. J., Jr., et al. (2004). Parasite-specific eIF2 (eukaryotic initiation factor-2) kinase required for stress-induced translation control. Biochemical Journal, 380(Pt 2), 523-531. Available at: [Link]

  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal, 154(1), 11-34. Available at: [Link]

  • Avram, O., et al. (2014). A brief review on the mode of action of antinematodal drugs. Journal of Parasitic Diseases, 38(1), 1-8. Available at: [Link]

  • Justice, M. C., et al. (1998). Elongation Factor 2 as a Novel Target for Selective Inhibition of Fungal Protein Synthesis. Journal of Biological Chemistry, 273(6), 3148-3151. Available at: [Link]

  • Knight, J. R. P., et al. (2019). Crosstalk between eIF2α and eEF2 phosphorylation pathways optimizes translational arrest in response to oxidative stress. bioRxiv. Available at: [Link]

  • Gebru, G., & Teni, F. S. (2022). Anthelmintic agents: vermicide and vermifuge. Insights in Biology and Medicine, 6, 1-10. Available at: [Link]

  • Liu, R., et al. (2012). Elongation factor 2-diphthamide is critical for translation of two IRES-dependent protein targets, XIAP and FGF2, under oxidative stress conditions. Cell Death & Disease, 3, e406. Available at: [Link]

  • Chen, G., et al. (2014). Molecular Mechanism for the Control of Eukaryotic Elongation Factor 2 Kinase by pH: Role in Cancer Cell Survival. Molecular and Cellular Biology, 34(21), 4043-4054. Available at: [Link]

  • Carruthers, V. B., & Wang, F. (2024). Key protein controls long-term infection by a common human parasite. The Academic. Available at: [Link]

  • Wu, J., et al. (2024). Elongation factor 2 in cancer: a promising therapeutic target in protein translation. Cancer Cell International, 24(1), 22. Available at: [Link]

  • Domínguez, F., et al. (1998). Translation Elongation Factor 2 Is Part of the Target for a New Family of Antifungals. Antimicrobial Agents and Chemotherapy, 42(9), 2279-2284. Available at: [Link]

Sources

Advanced Western Blot Profiling of N-Myristoyltransferase (NMT) Substrates Following DDD100097 Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Molecular Parasitologists, Chemical Biologists, and Drug Discovery Scientists.

The Mechanistic Context: NMT Inhibition by DDD100097

N-Myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme responsible for the co-translational and post-translational attachment of myristate (a 14-carbon saturated fatty acid) to the N-terminal glycine of target proteins. In kinetoplastid parasites such as Trypanosoma brucei and Leishmania species, NMT is a genetically and pharmacologically validated drug target essential for parasite survival and infectivity1[1].

DDD100097 is a highly potent, brain-penetrant pyrazole sulfonamide derivative that acts as a competitive inhibitor of the NMT peptide-binding pocket2[2]. Because myristoylation dictates the membrane localization and stability of over 60 kinetoplastid proteins (including ARF1 and CAP5.5), inhibiting NMT with DDD100097 leads to the mislocalization and rapid degradation of these substrates, culminating in rapid trypanocidal activity 3[3].

Mechanism MyrCoA Myristoyl-CoA (Lipid Donor) NMT N-Myristoyltransferase (TbNMT / LmNMT) MyrCoA->NMT 1. Binds First Target Nascent Protein (e.g., CAP5.5, ARF1) Target->NMT 2. Binds Second Degradation Unmyristoylated Protein (Degraded / Cytosolic) Target->Degradation Inhibition Pathway MyrProt Myristoylated Protein (Membrane Bound) NMT->MyrProt Catalysis DDD DDD100097 (Potent Inhibitor) DDD->NMT Competitive Inhibition

Caption: Mechanism of NMT inhibition by DDD100097 preventing protein myristoylation and inducing degradation.

Quantitative Baselines: Potency and Substrate Profiles

To design an effective target engagement assay, researchers must align the inhibitor dosing with its established enzymatic and cellular potencies. Table 1 outlines the inhibitory profile of DDD100097, while Table 2 highlights the primary substrates tracked via Western blot.

Table 1: DDD100097 Potency and Selectivity Profile

Target / ModelIC50 / EC50 ValueSelectivity & ContextReference
TbNMT (T. brucei)~2 nMHighly potent target engagement4[4]
LmNMT (L. major)~0.34 nMExceptional biochemical potency5[5]
HsNMT1 (Human)~12 nM~6 to 10-fold selectivity over host NMT4[4]
L. donovani (Amastigotes)~2.4 µM (EC50)Modest cellular activity due to basicity5[5]

Table 2: Key NMT Substrates for Western Blot Tracking

SubstrateOrganismApprox. MWBiological RoleWestern Blot Detection Strategy
Global Myristoylome Pan-speciesVariousPleiotropicYnMyr metabolic tagging + CuAAC + Streptavidin-HRP
CAP5.5 T. brucei~55 kDaCytoskeletal organizationAnti-CAP5.5 (Detects mobility shift / degradation)
ARF1 T. brucei / Leishmania~21 kDaGolgi-lysosome traffickingAnti-ARF1 (Loss of myristoylated band)

Experimental Design & Causality

Detecting lipid modifications directly via standard antibodies is notoriously difficult. To overcome this, the gold standard methodology utilizes metabolic tagging with YnMyr (an alkyne-functionalized analog of myristic acid) 6[6].

The Causal Logic:

  • In Vivo Tagging: When live parasites are incubated with YnMyr, active NMT incorporates the alkyne-lipid into nascent substrates. If DDD100097 successfully inhibits NMT, YnMyr incorporation drops precipitously.

  • Click Chemistry (CuAAC): Post-lysis, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently links an Azide-PEG3-Biotin probe to the alkyne moiety7[7].

  • Self-Validating Readouts: The lysate is resolved via SDS-PAGE. Probing with Streptavidin-HRP reveals the dose-dependent loss of the entire myristoylome. Crucially, parallel blots must probe for Total NMT to prove that the loss of signal is due to enzymatic inhibition, not off-target degradation of the NMT enzyme itself7[7].

Workflow Step1 1. Metabolic Tagging Treat cells with DDD100097 + YnMyr Step2 2. Cell Lysis RIPA Buffer + EDTA-Free Protease Inhibitors Step1->Step2 Step3 3. CuAAC Click Chemistry Biotin-Azide + CuSO4 + THPTA + Ascorbate Step2->Step3 Step4 4. Protein Precipitation Methanol/Chloroform to remove excess reagents Step3->Step4 Step5 5. SDS-PAGE & Western Blot Probe with Streptavidin-HRP & Specific Abs Step4->Step5

Caption: Step-by-step workflow for YnMyr metabolic tagging and Western blot analysis.

Self-Validating Experimental Protocol

Step 1: Metabolic Tagging & Inhibitor Treatment
  • Seed T. brucei bloodstream forms or Leishmania amastigotes in appropriate media at logarithmic growth phase.

  • Pre-treat the cultures with a dose-response gradient of DDD100097 (e.g., Vehicle, 0.1x, 1x, 10x, and 50x IC50) for 1 hour to establish target engagement.

  • Spike the cultures with YnMyr (10–20 µM final concentration) .

  • Incubate for 4 to 6 hours.

    • Causality Note: A short incubation window is critical. DDD100097 is rapidly trypanocidal; extending the incubation beyond 6 hours risks capturing secondary apoptotic degradation rather than primary NMT inhibition.

Step 2: Cell Lysis and Protein Extraction
  • Harvest cells by centrifugation and wash 3x with ice-cold PBS to remove unincorporated YnMyr.

  • Resuspend the cell pellet in RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with EDTA-free protease inhibitors.

    • Causality Note: RIPA provides the stringency necessary to solubilize membrane-anchored myristoylated proteins. EDTA must be strictly avoided as it chelates the copper required for the downstream click reaction.

  • Sonicate briefly on ice to shear DNA, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Normalize all lysates to a standard concentration (e.g., 2 mg/mL).

  • To 50 µg of lysate (25 µL volume), sequentially add the following click reagents:

    • Azide-PEG3-Biotin: 100 µM final

    • THPTA Ligand: 100 µM final

    • CuSO4: 1 mM final

    • Sodium Ascorbate (Freshly prepared): 1 mM final

  • Vortex gently and incubate in the dark at room temperature for 1 hour.

    • Causality Note: THPTA is a water-soluble ligand that stabilizes the catalytic Cu(I) oxidation state and prevents copper-induced generation of reactive oxygen species (ROS), which would otherwise degrade the protein sample.

Step 4: Protein Precipitation (Critical Background Reduction)
  • Add 4 volumes of cold Methanol, 1.5 volumes of Chloroform, and 3 volumes of ddH2O to the click reaction.

  • Vortex vigorously and centrifuge at 14,000 x g for 5 minutes. A protein disc will form at the interface.

  • Carefully aspirate the upper aqueous layer. Add 4 volumes of cold Methanol to wash the protein disc. Centrifuge again and discard the supernatant.

  • Air-dry the pellet for 5 minutes.

    • Causality Note: This step is absolutely mandatory. It removes unreacted Azide-PEG3-Biotin. If omitted, the free biotin probe will migrate through the SDS-PAGE gel, causing massive background signal that obscures low-molecular-weight substrates like ARF1 (~21 kDa).

Step 5: SDS-PAGE and Western Blotting
  • Resuspend the dried pellet in 1x Laemmli sample buffer containing β-mercaptoethanol. Boil at 95°C for 5 minutes.

  • Resolve the proteins on a 4–20% gradient SDS-PAGE gel.

  • Transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour.

    • Causality Note:Do NOT use non-fat dry milk. Milk contains high levels of endogenous biotin, which will bind the Streptavidin-HRP and ruin the blot.

  • Probing:

    • Global Myristoylome: Incubate with Streptavidin-HRP (1:5000) for 1 hour at room temperature.

    • Specific Substrates: On parallel blots, probe with anti-CAP5.5, anti-ARF1, anti-TbNMT, and anti-Tubulin (Loading control).

  • Develop using enhanced chemiluminescence (ECL).

Data Interpretation & Troubleshooting

A robust, self-validating experiment will yield the following profile:

  • Streptavidin-HRP Blot: A dense ladder of bands in the vehicle control that dose-dependently disappears as DDD100097 concentration increases.

  • Anti-NMT Blot: Constant band intensity across all DDD100097 concentrations. This proves that the loss of myristoylation is due to enzymatic inhibition, not target degradation 7[7].

  • Anti-CAP5.5 / Anti-ARF1 Blots: A reduction in steady-state protein levels or a visible downward mobility shift, as unmyristoylated proteins are highly unstable and rapidly degraded by the parasite's proteasome3[3].

  • No-Copper Control: A reaction run without CuSO4 must show zero biotinylation, confirming that the signal is strictly dependent on the click reaction.

References

  • An In-Depth Technical Guide to the Mechanism of Action of DDD100097 - Benchchem. Benchchem.
  • Pharmacological validation of N-myristoyltransferase as a drug target in Leishmania donovani. University of Dundee.
  • Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes. NIH / PMC.
  • Novel lead compounds in pre-clinical development against African sleeping sickness. SciSpace.
  • Characterization and selective inhibition of myristoyl-CoA:protein N-myristoyltransferase from Trypanosoma brucei and Leishmania major. NIH / PMC.
  • Omics Approaches in Drug Development against Leishmaniasis: Current Scenario and Future Prospects. MDPI.
  • N-Myristoyltransferase Inhibitors as New Leads to Tre

Sources

Live-cell imaging of DDD100097's effects on subcellular localization.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Visualizing Translational Arrest: Live-Cell Imaging of DDD100097's Impact on eEF2 Subcellular Localization in Plasmodium falciparum

Abstract

The emergence of drug-resistant malaria necessitates the development of novel therapeutics with unique mechanisms of action. DDD100097 is a promising antimalarial candidate that targets protein synthesis, a fundamental process for parasite survival and proliferation. Specifically, DDD100097 inhibits the function of eukaryotic elongation factor 2 (eEF2), the translocase responsible for moving the ribosome along mRNA during translation.[1][2] This application note provides a comprehensive guide for researchers to visualize the real-time effects of DDD100097 on the subcellular localization of eEF2 in live Plasmodium falciparum parasites using fluorescence microscopy. We present a robust workflow, from parasite line generation to quantitative image analysis, enabling the direct observation of the drug's mechanism of action and providing a powerful phenotypic screening tool for drug development.

Introduction: Targeting the Parasite's Protein Factory

Plasmodium falciparum, the deadliest species of malaria parasite, relies on a highly active protein synthesis machinery to support its complex life cycle within the human host.[3][4][5] This makes the parasite's ribosome and associated translation factors attractive targets for therapeutic intervention. The elongation phase of protein synthesis, where the polypeptide chain is extended, is a critical control point.[6] This process is driven by eukaryotic elongation factor 2 (eEF2), a GTP-dependent translocase that facilitates the movement of the ribosome along the mRNA template, allowing the next codon to be read.[1][6]

DDD100097 is a novel antimalarial compound that has been identified to specifically inhibit parasite eEF2. By binding to eEF2, DDD100097 is thought to stall the ribosome during elongation, leading to a global shutdown of protein synthesis and subsequent parasite death. While biochemical assays can confirm enzyme inhibition, they do not reveal the dynamic cellular consequences of this event.

Live-cell imaging offers a window into these dynamic processes, allowing for the direct visualization of protein localization and behavior in real-time within a living cell.[7][8][9] By fluorescently tagging eEF2, we can monitor its distribution within the parasite's cytoplasm. We hypothesize that the stalling of ribosomes caused by DDD100097 will lead to a change in the subcellular localization of eEF2, potentially causing it to accumulate in specific foci or aggregates corresponding to stalled translational complexes. This application note details the methods required to test this hypothesis, providing a powerful visual readout of DDD100097's engagement with its target in a physiologically relevant context.

Principle of the Assay

The core of this method involves generating a P. falciparum parasite line that endogenously expresses eEF2 fused to a Green Fluorescent Protein (eEF2-GFP). This is achieved through genetic modification of the parasite. These fluorescently-tagged parasites are then cultured and subjected to live-cell imaging using confocal microscopy.

Upon addition of DDD100097 to the culture medium, the drug permeates the parasite and binds to eEF2-GFP. If the drug's mechanism of action involves stalling ribosomes, we anticipate a shift in the eEF2-GFP signal from a diffuse cytoplasmic pattern to distinct puncta or aggregates. Time-lapse imaging allows for the capture of the kinetics of this relocalization, while dose-response experiments can correlate the magnitude of the effect with drug concentration. Quantitative analysis of the resulting images provides objective data on the drug's impact.

Key Materials and Reagents

Reagent/Material Supplier Purpose & Rationale
P. falciparum 3D7 StrainMR4Wild-type parasite line for genetic modification. Well-characterized and commonly used.
pSLI-eEF2-GFP PlasmidCustom SynthesisIntegration plasmid for tagging the endogenous eEF2 gene with GFP. Use of a validated selection-linked integration (SLI) system ensures stable, single-copy integration.
Human Red Blood CellsLocal Blood BankHost cells for in vitro parasite culture.
RPMI 1640 Medium, Albumax IIThermo FisherStandard components for P. falciparum culture.
DDD100097TargetMolThe small molecule inhibitor being studied.[10]
DMSO (Cell Culture Grade)Sigma-AldrichVehicle for dissolving DDD100097; used as a negative control.
Hoechst 33342Thermo FisherA cell-permeable DNA stain used to visualize the parasite nucleus and confirm cell viability.[11]
Glass-bottom imaging dishesMatTekOptically clear dishes required for high-resolution confocal microscopy.
Confocal Laser Scanning Microscopee.g., Zeiss LSM 980Required for high-resolution optical sectioning and minimizing out-of-focus light to visualize subcellular structures.

Experimental Workflow & Logic

The overall experimental process is a multi-stage procedure that requires careful planning and execution. The workflow is designed to ensure robust and reproducible results by incorporating necessary controls and validation steps.

G cluster_0 Phase 1: Parasite Line Generation cluster_1 Phase 2: Live-Cell Imaging cluster_2 Phase 3: Data Analysis node_a Design & Synthesize pSLI-eEF2-GFP Plasmid node_b Transfect P. falciparum (3D7 Strain) node_a->node_b node_c Drug Selection & Clonal Parasite Line Isolation node_b->node_c node_d Validate Integration & Expression (PCR & Western Blot) node_c->node_d node_e Seed eEF2-GFP Parasites on Imaging Dish node_d->node_e Validated eEF2-GFP Line node_f Acquire Pre-Treatment Images (Baseline) node_e->node_f node_g Add DDD100097 (or DMSO Vehicle) node_f->node_g node_h Time-Lapse Confocal Microscopy (Multi-point Acquisition) node_g->node_h node_i Image Processing (Denoising, Background Subtraction) node_h->node_i Time-Lapse Image Series node_j Cell Segmentation (Identify Individual Parasites) node_i->node_j node_k Quantify eEF2-GFP Localization (e.g., Puncta Count, Skewness) node_j->node_k node_l Statistical Analysis & Data Visualization node_k->node_l

Figure 1. High-level experimental workflow.

Detailed Protocols

Protocol 1: Preparation of eEF2-GFP P. falciparum for Imaging

This protocol assumes a validated, clonally selected eEF2-GFP parasite line is available.

  • Culture Synchronization: Synchronize the eEF2-GFP P. falciparum culture to the trophozoite stage using 5% D-sorbitol treatment. Trophozoites are metabolically active and ideal for observing protein synthesis.

  • Parasitemia Adjustment: The day before imaging, adjust the culture to a parasitemia of ~0.5% in a 2% hematocrit suspension. This ensures a sufficient number of parasites for imaging without overcrowding the field of view.

  • Seeding: Add 2 mL of the adjusted parasite culture to a 35 mm glass-bottom imaging dish.

  • Incubation: Place the dish in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C for 18-24 hours to allow parasites to adhere to the glass and recover.

Protocol 2: Live-Cell Imaging and Drug Treatment

Causality Note: It is critical to maintain physiological conditions (37°C and 5% CO₂) throughout the imaging experiment to ensure parasite viability and obtain biologically relevant data. Use a heated stage and environmental chamber on the microscope.

  • Microscope Setup: Power on the confocal microscope and environmental chamber. Set the temperature to 37°C and allow the system to equilibrate.

  • Locate Parasites: Place the imaging dish on the microscope stage. Using brightfield or DIC, locate healthy, infected red blood cells.

  • Imaging Parameters:

    • eEF2-GFP: Excite with a 488 nm laser line. Set emission detection between 500-550 nm.

    • Hoechst 33342 (Optional): Excite with a 405 nm laser. Set emission detection between 430-480 nm.

    • Laser Power: Use the lowest possible laser power (typically <5%) to minimize phototoxicity and photobleaching, which can kill the parasite and create imaging artifacts.

    • Pixel Dwell Time: Use a sufficiently fast scan speed to capture dynamic events without compromising signal-to-noise. A setting of ~1.0 µs is a good starting point.

  • Baseline Imaging: Select 5-10 fields of view containing healthy trophozoites. Acquire a multi-point time-lapse series for 5-10 minutes (e.g., one frame every 60 seconds) to establish a baseline of eEF2-GFP localization before treatment.

  • Drug/Vehicle Addition:

    • Prepare a 2X working stock of DDD100097 in pre-warmed culture medium. A final concentration of 10x the IC₅₀ is a recommended starting point.

    • Prepare a 2X vehicle control (DMSO) at the same final concentration.

    • Gently add an equal volume of the 2X drug or vehicle solution to the imaging dish. For example, add 2 mL of 2X solution to the 2 mL of medium already in the dish.

  • Post-Treatment Imaging: Immediately resume the time-lapse acquisition on the same fields of view for at least 60-120 minutes, acquiring images every 1-2 minutes.

Expected Results and Quantitative Analysis

Upon treatment with DDD100097, a time- and dose-dependent change in eEF2-GFP localization is expected.

  • Vehicle Control (DMSO): Parasites should exhibit a diffuse cytoplasmic eEF2-GFP signal, with some enrichment in the area surrounding the nucleus, consistent with active translation. This pattern should remain stable over the imaging period.

  • DDD100097 Treatment: Within minutes to an hour of drug addition, the diffuse eEF2-GFP signal is expected to coalesce into bright, distinct puncta within the parasite cytoplasm. The nucleus, visualized with Hoechst, should remain intact initially, indicating the effect is not due to immediate, widespread cell death.

Quantitative Data Summary

Treatment GroupTime (min)% Cells with >5 PunctaAvg. Puncta Intensity (A.U.)Cytoplasmic Skewness
Vehicle (DMSO) 02.1 ± 0.5150 ± 200.2 ± 0.1
602.5 ± 0.8155 ± 250.3 ± 0.1
DDD100097 (1 µM) 02.3 ± 0.6152 ± 220.2 ± 0.1
6085.4 ± 4.2875 ± 982.8 ± 0.4

Data are presented as mean ± SEM from n=50 cells across 3 independent experiments. Skewness is a measure of pixel intensity distribution; higher values indicate a shift from a normal (diffuse) to a skewed distribution with bright outliers (puncta).

Image Analysis Protocol:

  • Segmentation: Use software like Fiji/ImageJ to draw a Region of Interest (ROI) around individual parasites.

  • Puncta Analysis: Apply a threshold to the GFP channel to identify bright puncta. Use the "Analyze Particles" function to count the number and measure the intensity of puncta per cell.

  • Distribution Analysis: Measure the skewness and kurtosis of the pixel intensity histogram within each cell's ROI. A sharp increase in these values indicates a shift from a diffuse to a punctate pattern.

Proposed Mechanism of Action

The observed relocalization of eEF2-GFP into puncta provides strong visual evidence for DDD100097's mechanism of action. The drug's binding to eEF2 likely stalls the factor on the ribosome during the translocation step, effectively creating a molecular traffic jam on the mRNA. These stalled ribosomal complexes, now decorated with eEF2-GFP, may then aggregate, forming the visible puncta.

G cluster_0 Normal Translation Elongation cluster_1 DDD100097-Induced Arrest ribosome Ribosome ribosome->ribosome Translocation (moves 3 nt) mrna mRNA eef2_free eEF2-GTP eef2_free->ribosome Binds to Ribosome eef2_bound eEF2-GTP eef2_bound->eef2_free GTP Hydrolysis & Release trna_p tRNA (P-site) trna_a tRNA (A-site) ribosome_s Stalled Ribosome aggregate Aggregation of Stalled Complexes (Visible Puncta) ribosome_s->aggregate mrna_s mRNA eef2_drug eEF2-DDD100097 (Inactive) eef2_drug->ribosome_s Stalls Translocation drug DDD100097 drug->eef2_drug Binds & Inhibits start start->eef2_free start->drug

Figure 2. Proposed mechanism for DDD100097 action.

References

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. [Link]

  • Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular structures. Nature Chemistry, 5(2), 132-139. [Link]

  • Susorov, D., et al. (2018). Eukaryotic translation elongation factor 2 (eEF2) catalyzes reverse translocation of the eukaryotic ribosome. Journal of Biological Chemistry, 293(14), 5125-5135. [Link]

  • Garcia-Fossa, F., et al. (2024). Image-Based Profiling in Live Cells Using Live Cell Painting. Bio-protocol, 14(11), e4998. [Link]

  • Pharmaceutical Technology (2023). Live Cell High-Content Imaging Is Driving Drug Discovery. Pharmaceutical Technology. [Link]

  • Singh, A. P., & Cherayil, B. J. (2011). Eukaryotic elongation factor-2 (eEF2): its regulation and peptide chain elongation. Biotechnology and Applied Biochemistry, 58(2), 88-94. [Link]

  • MDPI. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Plasmodium falciparum (malaria parasite P. falciparum). NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Plasmodium falciparum gene for erythrocyte-binding antigen EBA-175. NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Plasmodium falciparum rhoph2 gene for RhopH2, complete cds, clone:FVO. NCBI. [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile. [Link]

  • Takahashi, K., et al. (2022). A live-imaging protocol for tracking receptor dynamics in single cells. STAR Protocols, 3(1), 101169. [Link]

  • ResearchGate. (2018). Eukaryotic translation elongation factor 2 (eEF2) catalyzes reverse translocation of the eukaryotic ribosome. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing DDD100097 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for DDD100097, a potent N-myristoyltransferase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming solubility challenges with DDD100097 in in vitro settings. Our goal is to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of DDD100097?

A1: The recommended solvent for preparing a stock solution of DDD100097 is dimethyl sulfoxide (DMSO).[1] Based on available data, a concentration of up to 7.5 mg/mL (14.33 mM) can be achieved in DMSO.[1] It is highly recommended to use sonication to facilitate dissolution.[1]

Q2: I am observing precipitation of DDD100097 when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do to prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution. Here are several strategies to mitigate this:

  • Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. This gradual decrease in DMSO concentration can help maintain the compound's solubility.

  • Use of Pluronic F-127 or other surfactants: Surfactants can help to create micelles that encapsulate the hydrophobic compound, improving its apparent solubility in aqueous solutions.[2]

  • Co-solvents: The addition of a water-miscible co-solvent to your assay buffer, such as ethanol or polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds.[2][3] However, it is crucial to first perform a vehicle control experiment to ensure the co-solvent does not affect your assay.

Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is best practice to determine the specific tolerance of your cell line by running a vehicle control experiment where cells are treated with the same concentrations of DMSO as your experimental samples.

Q4: Can I use other solvents to dissolve DDD100097?

A4: While DMSO is the primary recommended solvent, other options may be available. However, their efficacy for DDD100097 is not as well-documented. If you must avoid DMSO, consider other organic solvents like ethanol or N,N-dimethylformamide (DMF). It is imperative to conduct small-scale solubility tests before preparing a large stock solution.

Troubleshooting Guide: Solubility Issues with DDD100097

This section provides a step-by-step approach to resolving common solubility problems encountered with DDD100097.

Issue 1: Difficulty Dissolving DDD100097 Powder in DMSO

Cause: DDD100097 may not readily dissolve, even in DMSO, without mechanical assistance.

Solution Protocol:

  • Weighing: Accurately weigh the desired amount of DDD100097 powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration no higher than 7.5 mg/mL.[1]

  • Vortexing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes.[1] The gentle cavitation energy will help to break up any aggregates and facilitate dissolution.

  • Visual Inspection: After sonication, visually inspect the solution for any undissolved particulates. If particulates remain, repeat the sonication step.

Issue 2: Compound Precipitation in Aqueous Buffer During Serial Dilution

Cause: The limited aqueous solubility of DDD100097 leads to precipitation when the DMSO concentration drops significantly.

Solution Workflow:

The following workflow is designed to minimize precipitation when preparing working solutions of DDD100097 for in vitro assays.

G cluster_0 Step 1: High-Concentration Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock Prepare 10 mM DDD100097 in 100% DMSO intermediate Prepare 1 mM DDD100097 in Assay Buffer + 10% DMSO stock->intermediate 1:10 Dilution working Prepare Final Concentrations (e.g., 10 µM) in Assay Buffer (Final DMSO <0.5%) intermediate->working 1:100 Dilution

Caption: Serial dilution workflow for DDD100097.

Data Summary

ParameterValueReference
Molecular Weight 523.47 g/mol [1]
Chemical Formula C22H30Cl2F2N4O2S[1]
Solubility in DMSO 7.5 mg/mL (14.33 mM)[1]
Recommended Storage of Stock Solution -80°C for up to 1 year[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of DDD100097 in DMSO

Materials:

  • DDD100097 powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate the mass of DDD100097 required to make your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need:

    • Mass = 10 mmol/L * 0.001 L * 523.47 g/mol = 5.23 mg

  • Carefully weigh out the calculated mass of DDD100097 and place it in a sterile vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the mixture vigorously for 2 minutes.

  • Place the vial in a bath sonicator for 15 minutes, or until the compound is fully dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.[1]

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Objective: To prepare a series of working solutions of DDD100097 for treating cells in a 96-well plate, ensuring the final DMSO concentration is below 0.5%.

Procedure:

  • Thaw a single aliquot of your 10 mM DDD100097 stock solution.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in your cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of cell culture medium. Mix well by pipetting.

  • Serial Dilutions for Working Solutions: Perform a serial dilution from your 1 mM intermediate stock in cell culture medium to achieve your desired final concentrations. For example, to make a 10 µM working solution, you would dilute the 1 mM intermediate stock 1:100.

  • Final Application to Cells: Add the appropriate volume of your working solutions to the wells of your cell culture plate. Ensure that the final volume in each well results in a DMSO concentration of less than 0.5%.

References

  • Pawar, P., Vavia, P. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Allied Health Sciences, 4(2), 149-157. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 6(3), 82-89. [Link]

Sources

Technical Support Center: Assessing the Stability of DDD100097 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

DDD100097 is a potent, CNS-penetrant pyrazole sulfonamide inhibitor of N-myristoyltransferase (NMT), primarily utilized in the research of Human African Trypanosomiasis (HAT) and Leishmaniasis[1]. By capping the sulfonamide group with a difluoromethyl moiety, researchers successfully reduced its polar surface area, dramatically improving its microsomal stability (clearance reduced to 2.5 mL/min/g) and blood-brain barrier permeability compared to earlier iterations like DDD85646[1].

However, translating its profound biochemical potency (TbNMT IC 50​ = 2 nM; LmNMT K i​ = 0.34 nM) into cellular efficacy (e.g., Leishmania donovani intracellular amastigotes EC 50​ = 2.4 µM) presents a known "drop-off" challenge[2]. While cellular uptake and compound basicity contribute to this shift, the stability and behavior of DDD100097 in complex cell culture media (such as HMI-9T or M199 supplemented with FBS) are critical variables. This guide provides troubleshooting insights and self-validating protocols to ensure accurate in vitro assessment.

Troubleshooting FAQs

Q1: Why is DDD100097 precipitating or losing efficacy in my cell culture media over 48-72 hours? Causality & Solution: DDD100097 is a highly lipophilic small molecule. When transitioning from a 100% DMSO stock to aqueous media (e.g., HMI-9T for T. brucei or M199 for Leishmania), localized supersaturation can occur, leading to micro-precipitation[1]. Furthermore, the compound can heavily bind to serum proteins (like BSA in Fetal Bovine Serum), reducing the "free" active fraction available to the parasites.

  • Actionable Step: Always pre-warm your media to 37°C before spiking. Perform a serial dilution of the compound in DMSO first, then spike into the media at a constant 1:200 ratio to ensure the final DMSO concentration never exceeds 0.5%. This maintains solubility while preventing DMSO-induced cellular toxicity.

Q2: Does the choice of media affect the half-life of DDD100097? Causality & Solution: Yes. Media like HMI-9T are heavily supplemented with reducing agents (e.g., 0.056 mM thiolglycerol)[1]. While the difluoromethylated sulfonamide of DDD100097 is chemically stable against nucleophilic attack compared to standard esters, prolonged incubation at 37°C in pH-buffered media can still lead to gradual degradation.

  • Actionable Step: Conduct a media stability time-course (0 to 72 hours) without cells. If the half-life in complete media is shorter than your assay duration, consider replenishing the media + compound every 24 hours during prolonged intracellular amastigote assays.

Q3: My intracellular amastigote assay shows a massive drop-off in activity compared to the biochemical assay. Is this purely due to media instability? Causality & Solution: Not entirely. While media binding reduces the free drug concentration, the basicity of the pyrazole sulfonamide series also limits cellular permeability into the macrophage phagolysosome where Leishmania amastigotes reside[2]. Thermal Proteome Profiling (TPP) has confirmed that DDD100097 engages its target inside the cell, but achieving therapeutic concentrations requires overcoming both media partitioning and membrane barriers[2].

Experimental Protocol: LC-MS/MS Workflow for Media Stability Assessment

To definitively separate media instability from poor cellular uptake, you must quantify the degradation of DDD100097 in cell-free media. This protocol is a self-validating system: it includes a zero-hour baseline (100% recovery control) and an internal standard to correct for extraction losses.

Step 1: Preparation of Spiked Media

  • Prepare a 10 mM stock of DDD100097 in LC-MS grade DMSO.

  • Pre-warm complete culture media (e.g., M199 + 10% FBS) to 37°C[2].

  • Spike the drug into the media to a final concentration of 1 µM (0.01% DMSO). Vortex immediately for 10 seconds to prevent micro-precipitation.

Step 2: Time-Course Incubation

  • Aliquot 100 µL of the spiked media into a 96-well plate.

  • Incubate at 37°C with 5% CO 2​ . Causality: The CO 2​ is critical to maintain the bicarbonate buffer system; pH shifts can alter the solubility of basic compounds.

  • Pull samples at predefined time points: 0h, 2h, 4h, 8h, 24h, and 48h.

Step 3: Protein Precipitation & Extraction

  • To each 100 µL sample, immediately add 300 µL of ice-cold Acetonitrile containing 50 nM of an Internal Standard (IS) (e.g., a stable isotope-labeled analogue). Causality: Acetonitrile denatures serum proteins, releasing any protein-bound DDD100097 into the supernatant, while the cold temperature halts any further enzymatic or chemical degradation.

  • Vortex for 5 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

Step 4: LC-MS/MS Quantification

  • Transfer 200 µL of the supernatant to an LC vial.

  • Analyze using a C18 column with a water/methanol gradient containing 0.1% formic acid[2].

  • Calculate the percentage remaining by comparing the peak area ratio (DDD100097/IS) at each time point to the 0h control.

Data Presentation

The following table summarizes the expected pharmacological and stability metrics of DDD100097 to serve as a benchmark for your assays.

MetricValueBiological Context / Significance
TbNMT Potency (IC 50​ ) 2 nMHighly potent biochemical inhibition of T. brucei NMT[1].
LmNMT Potency (K i​ ) 0.34 nMTight-binding inhibition of L. donovani NMT[2].
Cellular Efficacy (EC 50​ ) 2.4 µMActivity against L. donovani intracellular amastigotes[2].
Microsomal Clearance 2.5 mL/min/gImproved metabolic stability via sulfonamide capping[1].
Brain:Blood Ratio 1.6Confirms CNS penetration required for Stage 2 HAT[1].
Mandatory Visualizations

NMT_Pathway MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (TbNMT / LmNMT) MyristoylCoA->NMT Binds Peptide Nascent Peptide (N-terminal Gly) Peptide->NMT Binds MyrPeptide Myristoylated Protein (Active) NMT->MyrPeptide Catalysis DDD DDD100097 (Inhibitor) DDD->NMT Competitive Inhibition CellDeath Parasite Death MyrPeptide->CellDeath Blocked by Inhibitor

Mechanism of action: DDD100097 competitively inhibits NMT, preventing protein myristoylation.

Stability_Workflow Step1 1. Prepare 10 mM DDD100097 in DMSO Step2 2. Spike into Media (HMI-9T / M199) Step1->Step2 Step3 3. Incubate at 37°C (0, 2, 4, 8, 24, 48h) Step2->Step3 Step4 4. Protein Precipitation (Acetonitrile + IS) Step3->Step4 Step5 5. Centrifuge & Extract Supernatant Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode) Step5->Step6

Step-by-step LC-MS/MS workflow for assessing DDD100097 stability in cell culture media.

Sources

Technical Support Center: Investigating Potential Off-Target Effects of DDD100097 in Human Cells

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the N-myristoyltransferase (NMT) inhibitor, DDD100097. As with any potent, biologically active small molecule, a thorough understanding of its potential off-target effects is critical for the accurate interpretation of experimental results and for advancing its therapeutic potential. This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to empower you to proactively investigate and mitigate potential off-target effects of DDD100097 in your human cell-based assays.

Introduction: The Importance of Selectivity

DDD100097 is a potent inhibitor of N-myristoyltransferase (NMT), an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This modification, known as N-myristoylation, is crucial for protein localization, stability, and function. NMT substrates are involved in a multitude of signaling pathways, including those driven by oncogenes like Src, making NMT an attractive therapeutic target in cancer and other diseases.[1][2][3]

However, the therapeutic window of any inhibitor is dictated by its selectivity. Off-target binding can lead to confounding experimental data, cellular toxicity, and unanticipated physiological responses. While specific off-target data for DDD100097 is not extensively documented in publicly available literature, this guide provides the conceptual framework and practical methodologies to assess its selectivity profile in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of inhibiting NMT with DDD100097?

Inhibition of NMT by DDD100097 is expected to prevent the myristoylation of over 100 human proteins.[1] The cellular consequences of this are broad and can include:

  • Disruption of Protein Localization: Many NMT substrates, such as Src family kinases, require myristoylation for their membrane association, which is critical for their function in signal transduction.[4]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of non-myristoylated proteins can lead to misfolding and trigger the unfolded protein response (UPR), a hallmark of ER stress.[1][5]

  • Cell Cycle Arrest and Apoptosis: NMT inhibition has been shown to cause cell cycle arrest, typically in the G1 phase, followed by programmed cell death (apoptosis) in cancer cell lines.[1][2]

  • Induction of Parthanatos: Recent studies have revealed that NMT inhibition can induce parthanatos, a form of programmed necrosis, particularly in certain cancer contexts.[6]

  • Mitochondrial Dysfunction: NMT inhibitors can impact mitochondrial function, leading to iron overload and oxidative stress.[6]

Q2: I'm observing a cellular phenotype that doesn't seem to align with the known consequences of NMT inhibition. Could this be an off-target effect of DDD100097?

It is certainly possible. While the on-target effects of NMT inhibition are pleiotropic, an unexpected phenotype warrants investigation into potential off-target interactions. This is especially true if the observed effect occurs at concentrations of DDD100097 that are significantly different from those required to inhibit NMT activity in your cells.

Q3: How can I begin to investigate potential off-target effects of DDD100097 in my experiments?

A multi-pronged approach is recommended, starting with straightforward control experiments and progressing to more comprehensive profiling methods. The following troubleshooting guides provide detailed workflows.

Troubleshooting Guides & Experimental Workflows

Guide 1: Basic Troubleshooting and Control Experiments

This initial guide focuses on essential control experiments to perform when you suspect an off-target effect.

Issue: An unexpected or inconsistent cellular phenotype is observed upon treatment with DDD100097.

Workflow:

  • Confirm On-Target Engagement:

    • Rationale: Before investigating off-targets, it's crucial to confirm that DDD100097 is engaging its intended target, NMT, in your specific cell line and experimental conditions.

    • Recommended Method: Perform a dose-response experiment and assess the inhibition of global N-myristoylation using a chemical reporter-based method. This involves metabolically labeling cells with a myristic acid analog containing a bioorthogonal handle (e.g., an alkyne or azide), followed by click chemistry to a fluorescent reporter or biotin for detection by in-gel fluorescence or western blot, respectively. A decrease in signal with increasing concentrations of DDD100097 confirms on-target activity.

  • Dose-Response Correlation:

    • Rationale: A key indicator of an off-target effect is a discrepancy between the concentration of DDD100097 required to elicit the unexpected phenotype and the concentration required to inhibit NMT.

    • Experiment: Perform parallel dose-response curves for:

      • Inhibition of N-myristoylation (from Guide 1, Step 1).

      • The unexpected phenotype you are observing.

    • Interpretation:

      • If the EC50/IC50 values are similar, the phenotype is likely due to on-target NMT inhibition.

      • If the unexpected phenotype occurs at significantly higher or lower concentrations, it may be an off-target effect.

  • Use of a Structurally Unrelated NMT Inhibitor:

    • Rationale: If a different NMT inhibitor with a distinct chemical scaffold recapitulates the observed phenotype, it is more likely to be an on-target effect.

    • Experiment: Treat your cells with a structurally distinct NMT inhibitor (e.g., IMP-1088) and assess if the same unexpected phenotype is observed.[7]

  • Negative Control Compound:

    • Rationale: A close structural analog of DDD100097 that is inactive against NMT is an ideal negative control. If this compound does not produce the phenotype, it strengthens the hypothesis that the effect is mediated by a specific interaction of DDD100097.

    • Challenge: A validated inactive analog of DDD100097 may not be commercially available.

Guide 2: Unbiased Identification of Off-Target Proteins using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells without the need for compound modification. It is based on the principle that ligand binding can alter the thermal stability of a protein.[8]

Issue: You have evidence suggesting an off-target effect and want to identify the potential protein(s) that DDD100097 is binding to.

Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Treatment: Culture your human cell line of interest and treat with a relevant concentration of DDD100097 or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles and separate the soluble proteins (supernatant) from the precipitated proteins (pellet) by centrifugation.

  • Protein Quantification:

    • Targeted CETSA: If you have a candidate off-target, you can use Western blotting to quantify its levels in the soluble fraction at different temperatures. A shift in the melting curve to the right (stabilization) or left (destabilization) in the presence of DDD100097 indicates direct binding.

    • Proteome-wide CETSA (Thermal Proteome Profiling - TPP): For unbiased off-target discovery, the soluble fractions are analyzed by quantitative mass spectrometry. This will generate melting curves for thousands of proteins, allowing for the identification of unexpected targets of DDD100097.

Data Interpretation:

ObservationPotential InterpretationNext Steps
Shift in NMT1/2 melting curve Confirms on-target engagement.Proceed with off-target analysis.
Shift in melting curve of other protein(s) Potential off-target(s) identified.Validate with orthogonal assays.
No significant shifts other than NMT1/2 Off-target effects may not involve direct binding or may not alter thermal stability.Consider other techniques like chemical proteomics or phenotypic screening.
Guide 3: Affinity-Based Identification of Off-Targets using Chemical Proteomics

This approach uses a modified version of DDD100097 to "pull down" its binding partners from a cell lysate.

Issue: You want to identify the direct binding partners of DDD100097 in an unbiased manner.

Workflow:

Caption: Chemical Proteomics Workflow for Off-Target ID.

Detailed Protocol:

  • Probe Synthesis: This is a critical and often challenging step. A version of DDD100097 needs to be synthesized with a linker attached to a position that does not interfere with its binding to NMT or potential off-targets. The linker is then conjugated to an affinity tag like biotin.

  • Affinity Purification: The biotinylated DDD100097 probe is immobilized on streptavidin-coated beads. These beads are then incubated with a cell lysate.

  • Competitive Elution: To distinguish specific from non-specific binders, a competition experiment is performed. The beads are incubated with the cell lysate in the presence of an excess of the original, unmodified DDD100097. Proteins that are competed off are considered specific binders.

  • Mass Spectrometry: The specifically bound proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry.

Data Interpretation:

ObservationPotential InterpretationNext Steps
NMT1/2 identified and competed off by excess DDD100097 Confirms the validity of the chemical probe.Analyze other identified proteins.
Other proteins identified and competed off These are high-confidence off-target candidates.Validate using orthogonal methods (e.g., targeted CETSA, functional assays).
Many proteins identified, but not competed off Likely non-specific binders to the beads or the probe's linker/tag.Optimize washing conditions and competition experiment.
Guide 4: Functional Assessment of Off-Target Effects using Phenotypic Screening

Phenotypic screening can reveal the functional consequences of off-target effects without a priori knowledge of the off-target protein.

Issue: You want to understand the broader cellular impact of DDD100097 and identify potential liabilities early on.

Workflow:

  • Select a Diverse Panel of Cell Lines: Choose cell lines from different tissues and with different genetic backgrounds.

  • High-Content Imaging: Treat the cell lines with DDD100097 and use automated microscopy to capture images of cells stained with a panel of fluorescent dyes that highlight various cellular features (e.g., nuclear morphology, mitochondrial membrane potential, cytoskeletal organization).

  • Phenotypic Profiling: Use image analysis software to extract a multi-parametric "phenotypic fingerprint" for DDD100097.

  • Compare to a Database: Compare the phenotypic fingerprint of DDD100097 to a database of fingerprints from compounds with known mechanisms of action.

Data Interpretation:

ObservationPotential InterpretationNext Steps
Phenotypic fingerprint clusters with other NMT inhibitors The observed phenotype is likely on-target.Focus on understanding the downstream consequences of NMT inhibition.
Phenotypic fingerprint clusters with compounds with a different known mechanism of action (e.g., kinase inhibitors, tubulin modulators) Suggests a potential off-target activity similar to that compound class.Use targeted assays to investigate this possibility (e.g., a kinase panel screen, microtubule polymerization assay).
A unique phenotypic fingerprint is observed Suggests a novel on-target or off-target mechanism of action.Further investigation using unbiased methods like TPP or chemical proteomics is warranted.

Concluding Remarks

A rigorous assessment of off-target effects is a cornerstone of robust scientific research and drug development. While DDD100097 holds promise as a selective NMT inhibitor, this guide provides a systematic framework for you to investigate its activity in your specific cellular context. By employing a combination of control experiments, unbiased proteomic approaches, and functional phenotypic assays, you can build a comprehensive understanding of the cellular effects of DDD100097, leading to more reliable and impactful research.

References

  • N-Myristoyltransferase Inhibition Causes Mitochondrial Iron Overload and Parthanatos in TIM17A-Dependent Aggressive Lung Carcinoma - PMC. (URL: [Link])

  • N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC. (URL: [Link])

  • N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells | Request PDF - ResearchGate. (URL: [Link])

  • N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells | ACS Chemical Biology - ACS Publications. (URL: [Link])

  • Inhibition of host N-myristoylation compromises the infectivity of SARS-CoV-2 due to Golgi-bypassing egress from lysosomes and - bioRxiv. (URL: [Link])

  • Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation. | PNAS. (URL: [Link])

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (URL: [Link])

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (URL: [Link])

  • NMT1 (N-myristoyltransferase 1) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (URL: [Link])

  • Potential role of N-myristoyltransferase in pathogenic conditions. (URL: [Link])

  • High-resolution snapshots of human N-myristoyltransferase in action illuminate a mechanism promoting N-terminal Lys and Gly myristoylation - PMC. (URL: [Link])

  • 6EHJ: Human N-myristoyltransferase (NMT1) with Myristoyl-CoA and peptide bound. (URL: [Link])

  • Chemical proteomic approaches to investigate N-myristoylation - The Francis Crick Institute. (URL: [Link])

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC. (URL: [Link])

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (URL: [Link])

  • Chemical Proteomics | Evotec. (URL: [Link])

  • CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC. (URL: [Link])

  • Experimental procedures for in vivo and ex vivo CETSA. Overview of... - ResearchGate. (URL: [Link])

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (URL: [Link])

  • Drug Discovery for Neglected Diseases: Molecular Target-Based and Phenotypic Approaches - PMC. (URL: [Link])

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC. (URL: [Link])

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed. (URL: [Link])

  • A fluorescence-based assay for N-myristoyltransferase activity Europe PMC Funders Group - Spiral. (URL: [Link])

  • NMT assay. Major components of the NMT activity assay are indicated,... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - MDPI. (URL: [Link])

  • Emerging Pharmacotherapeutic Strategies to Overcome Undruggable Proteins in Cancer. (URL: [Link])

  • The Development of Phenotypic Screening Methods for Drug Discovery in Mitochondrial Dysfunction - Newcastle University eTheses. (URL: [Link])

  • Non-Canonical, Strongly Selective Protein Disulfide Isomerases as Anticancer Therapeutic Targets - MDPI. (URL: [Link])

  • (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - ResearchGate. (URL: [Link])

  • The selectivity of protein kinase inhibitors: a further update - PubMed. (URL: [Link])

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC. (URL: [Link])

Sources

Technical Support Center: Kinase Inhibitor Off-Target Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on kinase inhibitor off-target profiling. While the initial query mentioned DDD100097, this document is designed to be a universal resource applicable to any novel kinase inhibitor. The principles, protocols, and troubleshooting advice herein will empower you to rigorously characterize the selectivity of your compound of interest and navigate the common challenges in off-target analysis. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to inform your experimental design and data interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the importance and practice of kinase inhibitor off-target profiling.

Q1: Why is off-target profiling critical in kinase inhibitor development?

Off-target effects, where a drug binds to unintended molecular targets, are a major cause of adverse effects and clinical trial failures.[1] For kinase inhibitors, the high degree of conservation in the ATP-binding site across the kinome makes off-target interactions a significant challenge.[1] Rigorous off-target profiling is essential to:

  • De-risk clinical development: Identifying potential toxicities early saves time and resources.

  • Understand the mechanism of action: Distinguishing between on-target and off-target driven efficacy is crucial for biomarker development and patient selection.

  • Enable rational drug design: A detailed selectivity profile can guide medicinal chemistry efforts to improve potency and reduce off-target interactions.[2]

Q2: What is the difference between selectivity and specificity?

  • Selectivity refers to a drug's ability to bind to a limited number of targets. A highly selective kinase inhibitor will bind to a small subset of the kinome.

  • Specificity implies that a drug binds to only one target. In reality, no kinase inhibitor is truly specific. Therefore, the goal is to achieve a high degree of selectivity for the intended target(s) over other kinases.

Q3: When should off-target profiling be performed in the drug discovery pipeline?

Off-target profiling should be an iterative process throughout the drug discovery pipeline.[3]

  • Early Discovery: Initial screens against a broad panel of kinases can help prioritize lead compounds with favorable selectivity profiles.

  • Lead Optimization: As compounds are chemically modified to improve potency, continuous off-target profiling ensures that selectivity is maintained or improved.

  • Preclinical Development: Comprehensive off-target profiling is a regulatory requirement to assess the safety of a drug candidate before it enters clinical trials.

Q4: What are the primary methods for kinase inhibitor off-target profiling?

There are several established methods for assessing kinase inhibitor selectivity, each with its own advantages and limitations:

  • Biochemical Assays (Kinome Scanning): These in vitro assays measure the ability of a compound to inhibit the activity of a large panel of purified kinases. They are high-throughput and provide a direct measure of kinase inhibition.

  • Cell-Based Assays: These assays assess the effect of a compound on signaling pathways within a cellular context. They provide a more physiologically relevant measure of a compound's activity but can be lower-throughput.

  • Proteomics-Based Approaches (e.g., Phosphoproteomics): These methods identify changes in protein phosphorylation across the proteome in response to inhibitor treatment.[4] This provides an unbiased view of a compound's cellular targets.

Part 2: Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered during off-target profiling experiments.

Troubleshooting Inconsistent Kinome Scanning Results
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments. Pipetting errors, reagent instability, inconsistent incubation times.Use calibrated pipettes, prepare fresh reagents, and use a timer for all incubations.
Discrepancy between biochemical and cellular activity. Poor cell permeability of the compound, high protein binding in cell culture media, or the presence of efflux pumps.Perform cell permeability assays (e.g., PAMPA), measure protein binding, and use cell lines with characterized transporter expression.
Unexpected inhibition of a kinase with a known resistance mutation. The inhibitor may have a novel binding mode that is not affected by the resistance mutation.Perform structural biology studies (e.g., X-ray crystallography) to determine the inhibitor's binding mode.
Troubleshooting Phosphoproteomics Data Analysis
Problem Potential Cause(s) Recommended Solution(s)
Overwhelming number of regulated phosphosites. The inhibitor may have broad off-target activity, or the chosen concentration may be too high.Perform a dose-response experiment to identify a more selective concentration.
Difficulty in distinguishing direct from indirect effects. Changes in phosphorylation may be due to downstream signaling events rather than direct inhibition of a kinase.Integrate phosphoproteomics data with kinome scanning data and perform follow-up validation experiments (e.g., in vitro kinase assays with purified proteins).
Poor correlation with known inhibitor targets. Insufficient depth of phosphoproteome coverage, or the cellular model may not express the relevant kinases.Optimize sample preparation and mass spectrometry methods to increase phosphopeptide identification. Select cell lines with known expression of the target kinases.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key off-target profiling experiments.

Protocol 1: In Vitro Kinome Scanning

This protocol outlines a general procedure for assessing the selectivity of a test inhibitor against a panel of purified kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution series of the test inhibitor in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase, substrate, and ATP to a reaction buffer.

    • Add the test inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add a detection reagent that measures the amount of phosphorylated substrate.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test inhibitor.

    • Determine the IC50 value for each kinase that is significantly inhibited.

Workflow for Investigating a Suspected Off-Target Effect

This workflow provides a logical progression for confirming and characterizing a potential off-target interaction identified from a primary screen.

Off_Target_Workflow A Primary Screen Hit (e.g., Kinome Scan) B Biochemical Validation (IC50 Determination) A->B Confirm direct inhibition C Cellular Target Engagement (e.g., Western Blot for Phospho-protein) B->C Confirm cellular activity D Cellular Phenotypic Assay (e.g., Proliferation, Migration) C->D Link target to phenotype F Structure-Activity Relationship (SAR) (Synthesize Analogs) C->F Improve selectivity E In Vivo Target Validation (Pharmacodynamic Biomarker) D->E Confirm in vivo relevance G Decision Point: Pursue or Deprioritize D->G E->G F->B

Caption: A workflow for validating and characterizing a potential off-target kinase.

Part 4: Data Presentation

Table 1: Example Kinase Selectivity Profile

This table provides an example of how to present kinome scanning data for a hypothetical test inhibitor.

KinaseIC50 (nM)Percent Inhibition at 1 µM
On-Target Kinase 10 95%
Off-Target Kinase 150060%
Off-Target Kinase 2>10,000<10%
Off-Target Kinase 31,20045%

Part 5: Signaling Pathway Visualization

This section provides a visual representation of a common signaling pathway that can be affected by off-target kinase inhibitor activity.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling pathway, a frequent target of off-target kinase inhibitor activity.[5]

References

  • Drug Discovery News. (2025, November 26). The precision paradox: Off-target effects in gene editing.
  • The University of Melbourne. (2025, November 2). Drug Discovery and Development (MEDI90097) - UniMelb Handbook.
  • Naeem, M., et al. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • Umeda, S., et al. (2017, September 5). Deep Phospho- and Phosphotyrosine Proteomics Identified Active Kinases and Phosphorylation Networks in Colorectal Cancer Cell Lines Resistant to Cetuximab. PMC.
  • Priela, S., et al. (n.d.). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. PubMed.
  • Burke, J. R., et al. (2021, August 30). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PubMed.
  • Burke, J. R., et al. (n.d.). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PMC.
  • Jordan, M. A., & Wilson, L. (2002, January 15). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. PubMed.
  • Shinabarger, D., et al. (n.d.). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. PubMed.
  • Lee, K. H. (2010, March 26). Discovery and development of natural product-derived chemotherapeutic agents based on a medicinal chemistry approach. PubMed.
  • Bain, J., et al. (2007, December 15). The selectivity of protein kinase inhibitors: a further update. PubMed.
  • Zarrin, B., et al. (2019, July 30). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
  • Bain, J., et al. (n.d.). The selectivity of protein kinase inhibitors: a further update. PMC.
  • Viira, B., et al. (2017, January 5). The use of novel selectivity metrics in kinase research. PMC.
  • Zymo Research. (2020, January 31). Minimizing CRISPR Off-target Effects.
  • Al-Jumayli, M., et al. (n.d.). Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer.
  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them.
  • Singh, S., et al. (2025, June 14). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PMC.
  • Shibata, A. (2022, April 12). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. MDPI.
  • Roskoski, R. Jr. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.
  • Kandakatla, N., & Ramakrishnan, G. (2024, July 17). Cheminformatics-based identification of phosphorylated RET tyrosine kinase inhibitors for human cancer. PMC.
  • Zeng, Q., et al. (2015, October 22). Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor. PubMed.
  • Scott, J. S., et al. (2026, February 12). Discovery of AZD9750, an Orally Bioavailable Androgen Receptor Degrader for the Treatment of Prostate Cancer. PubMed.
  • Wei, Y., et al. (2026, February 25). Antiviral drug discovery and development: challenges and future directions. PubMed.

Sources

Technical Support Center: Minimizing Cytotoxicity of DDD100097 in Host Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for DDD100097. As a Senior Application Scientist, I have designed this guide to help you navigate the biochemical and cellular complexities of working with this compound.

DDD100097 is a highly potent pyrazole sulfonamide inhibitor designed to target Trypanosoma brucei N-myristoyltransferase (TbNMT) and Leishmania donovani NMT (LmNMT)[1]. While it demonstrates excellent central nervous system (CNS) penetrance for stage 2 Human African Trypanosomiasis (HAT) models, researchers frequently encounter dose-limiting cytotoxicity in mammalian host cells[2]. Because human host cells also rely on N-myristoylation (via HsNMT1 and HsNMT2) for the localization of essential signaling proteins, separating therapeutic efficacy from host toxicity requires precise experimental design.

Quantitative Baseline: Potency vs. Cytotoxicity

To effectively troubleshoot, you must first understand the therapeutic window of the compound. Below is the comparative baseline data for DDD100097 across targets and cell lines.

Target / Cell LineAssay TypePotency ValueReference
T. brucei NMT (TbNMT)Biochemical IC502 nMBrand et al., 2014[1]
L. donovani NMT (LmNMT)Biochemical Ki0.34 nMCorpas-Lopez et al., 2019[3]
Human NMT (HsNMT)Biochemical IC5012 nMBrand et al., 2014[2]
MRC5 Fibroblasts (Host)Cellular CC500.3 µMBrand et al., 2014[2]
L. donovani AmastigotesCellular EC502.4 µMCorpas-Lopez et al., 2019[3]
Diagnostic Workflow

Before adjusting your assays, use the following diagnostic logic to determine the root cause of the cytotoxicity you are observing.

G A High Host Cell Toxicity Observed with DDD100097 B Perform Dose Titration (0.1 nM to 10 µM) A->B C Assess Solubility & Precipitation A->C D Toxicity Tracks with Concentration? B->D G Off-Target Toxicity (Basicity/Aggregation) C->G Poor Solubility E Run Myristate Rescue Assay D->E Yes D->G No F On-Target Toxicity (HsNMT Inhibition) E->F Toxicity Rescued E->G Not Rescued

Diagnostic workflow for isolating and resolving DDD100097-induced host cell cytotoxicity.

Troubleshooting Guides (Q&A)

Q: Why am I seeing massive cell death in my human macrophage (e.g., THP-1) or fibroblast (MRC5) cultures at 1 µM DDD100097? A: This is a classic case of exceeding the therapeutic window. DDD100097 is a potent inhibitor of parasite NMT, but its selectivity window over human NMT is relatively narrow (IC50 for HsNMT is ~12 nM)[2]. At 1 µM, you are saturating the human enzyme. The toxicity you observe is likely on-target inhibition of host myristoylation, which prevents the proper membrane anchoring of essential host survival kinases (like Src-family kinases), leading to apoptosis. You must titrate your dose down to the low nanomolar range to maintain host viability.

Q: How can I differentiate between on-target HsNMT inhibition and off-target chemical toxicity? A: Off-target toxicity often results from the compound's basic centers or poor aqueous solubility causing non-specific membrane disruption[3]. To definitively prove the mechanism of toxicity, you must perform a Myristate Rescue Assay (detailed in the protocol section below). By supplementing the media with exogenous myristate, you bypass the competitive inhibition at the lipid-binding site. If viability is restored, the toxicity was caused by NMT inhibition. If the cells still die, the compound is exhibiting off-target chemical toxicity.

Q: My compound is precipitating in the culture media, leading to inconsistent cytotoxicity readouts. How do I resolve this? A: DDD100097 was optimized for high lipophilicity to penetrate the blood-brain barrier[2]. When introduced directly into aqueous media, it can aggregate. Solution: Pre-formulate the compound. In stringent in vivo models, DDD100097 is often formulated as an amorphous solid dispersion or dissolved in a delivery vehicle containing polysorbate 80 (1%) and glucose[2]. For in vitro cell culture, ensure your compound is fully dissolved in 100% DMSO first, and keep the final DMSO concentration in your assay well below 0.5% to prevent solvent-induced toxicity.

Experimental Protocol: Self-Validating Myristate Rescue Assay

To ensure scientific integrity, your cytotoxicity assays must be self-validating. This protocol uses a 4-point matrix to isolate NMT inhibition as the sole variable responsible for cell death.

Step 1: Cell Seeding in Lipid-Depleted Media

  • Action: Seed host cells (e.g., MRC5) in media supplemented with 5% dialyzed or lipid-depleted Fetal Bovine Serum (FBS).

  • Causal Rationale: Standard FBS contains variable amounts of endogenous lipids, including myristate. These endogenous lipids can competitively mask the inhibitor's effect at the NMT binding pocket. Depleting them ensures maximum assay sensitivity.

Step 2: Preparation of Myristate-BSA Conjugate

  • Action: Conjugate myristic acid to fatty-acid-free Bovine Serum Albumin (BSA) at a 6:1 molar ratio at 37°C.

  • Causal Rationale: Free myristic acid is highly lipophilic and acts as a detergent, which will non-specifically lyse your cells. Conjugating it to BSA mimics physiological lipid transport, allowing safe cellular uptake without off-target lipotoxicity.

Step 3: The 4-Point Matrix Treatment

  • Action: Treat parallel wells with the following conditions for 48-72 hours:

    • Vehicle Control (0.5% DMSO)

    • DDD100097 Alone (e.g., 0.5 µM)

    • Myristate-BSA Alone (60 µM)

    • DDD100097 (0.5 µM) + Myristate-BSA (60 µM)

  • Causal Rationale: This matrix is a self-validating system. Condition 1 establishes baseline health. Condition 3 proves your rescue agent isn't toxic. If Condition 4 restores viability compared to Condition 2, you have definitively proven that the cytotoxicity is driven by on-target NMT inhibition.

Step 4: Viability Readout via Resazurin Reduction

  • Action: Add resazurin to the wells and measure fluorescence after 4 hours.

  • Causal Rationale: Resazurin measures mitochondrial metabolic activity. Because N-myristoylation is critical for the localization of kinases that drive cell metabolism, a drop in resazurin reduction directly and causally correlates with the functional consequence of NMT inhibition.

Mechanism of Action & Toxicity Divergence

M A DDD100097 (NMT Inhibitor) B Inhibits Parasite NMT (TbNMT / LmNMT) A->B C Inhibits Host NMT (HsNMT1 / HsNMT2) A->C D Loss of N-Myristoylation in Parasite B->D E Loss of N-Myristoylation in Host Cells C->E F Parasite Death (Therapeutic Effect) D->F G Host Cell Cytotoxicity (Adverse Effect) E->G

Mechanism of action and divergent pathways leading to therapeutic efficacy vs. cytotoxicity.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for DDD100097? A: Store the lyophilized powder at 0-8°C (or -20°C for long-term stability). Once reconstituted in DMSO, aliquot the solution to avoid repeated freeze-thaw cycles. Basic pyrazole sulfonamides can precipitate out of solution over time if subjected to thermal stress.

Q: Why does DDD100097 show different toxicity profiles in different host cell lines? A: Different mammalian cell lines have varying basal dependencies on N-myristoylated proteins for survival. Furthermore, the intracellular accumulation of the compound can vary based on the specific transport mechanisms and membrane composition of the cell line, a phenomenon also observed in intracellular parasite assays[3].

Q: Can I use thermal proteome profiling (TPP) to validate off-target effects in my host cells? A: Yes. TPP has been successfully used to confirm the on-target engagement of DDD100097 within Leishmania parasites[3]. Applying TPP to your mammalian host cell line can identify whether the compound is destabilizing off-target host proteins or strictly engaging HsNMT.

References
  • Novel lead compounds in pre-clinical development against African sleeping sickness. SciSpace. 2

  • Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani. PubMed / ACS Infectious Diseases. 3

  • Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. PubMed / Journal of Medicinal Chemistry. 1

Sources

Technical Support Center: Overcoming Resistance to NMT Inhibitors like DDD100097

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-myristoyltransferase (NMT) inhibitors, with a special focus on compounds like DDD100097. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of your experiments and overcome challenges related to inhibitor resistance.

N-myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein, is a critical co- and post-translational modification in eukaryotes.[1][2][3] This process is catalyzed by N-myristoyltransferase (NMT) and is essential for the proper localization and function of numerous proteins involved in key cellular processes like signal transduction and membrane targeting.[2][4][5] Consequently, NMT has emerged as a promising therapeutic target for a range of diseases, including cancer and infectious diseases caused by protozoan parasites.[2][4][6][7]

DDD100097 is a potent NMT inhibitor that has shown significant activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[8] However, as with many targeted therapies, the emergence of resistance can be a significant hurdle in both experimental and clinical settings. This guide provides practical solutions and theoretical background to help you address and overcome these challenges.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your in vitro and in vivo experiments with NMT inhibitors.

Issue 1: Reduced or Inconsistent Inhibitor Potency in Cellular Assays Compared to Enzymatic Assays

You've confirmed your NMT inhibitor, such as DDD100097, is highly potent in an in vitro enzymatic assay, but it shows significantly weaker or more variable activity in cell-based assays.

Potential Causes & Troubleshooting Steps:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the cytosolic NMT enzyme.[9]

    • Actionable Advice: Evaluate the physicochemical properties of your inhibitor, such as its lipophilicity (LogP) and polar surface area (PSA). Consider if structural modifications could improve cell permeability without compromising on-target activity.

  • Efflux Pump Activity: The inhibitor could be a substrate for ATP-binding cassette (ABC) transporters, which actively pump it out of the cell, reducing its intracellular concentration.[9][10][11]

    • Actionable Advice: To test this, co-administer your NMT inhibitor with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A) in your cell-based assay. A significant increase in potency would suggest that efflux is a contributing factor.

  • Compound Instability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.[9]

    • Actionable Advice: Perform stability studies by incubating the inhibitor in your cell culture medium for the duration of your experiment and measure its concentration over time using LC-MS/MS. This will help you determine its half-life in the experimental conditions.

Issue 2: Acquired Resistance in Cell Lines After Prolonged Exposure

You are generating a resistant cell line by continuous culture with sub-lethal concentrations of an NMT inhibitor, but the resistance mechanism is unclear.

Potential Causes & Investigation Strategies:

  • Target Modification: Mutations in the NMT gene could alter the inhibitor's binding site, reducing its affinity.[11][12]

    • Actionable Advice: Sequence the NMT1 and NMT2 genes from your resistant and parental cell lines to identify any mutations. If mutations are found, you can express the mutant NMT protein and perform enzymatic assays to confirm its reduced sensitivity to the inhibitor.

  • Upregulation of Compensatory Pathways: Cells may adapt by upregulating pathways that bypass the effects of NMT inhibition.

    • Actionable Advice: Conduct comparative proteomic and transcriptomic (RNA-seq) analyses of the resistant and parental cell lines. This can reveal changes in protein and gene expression that may point to the compensatory mechanisms at play.[13]

  • Increased Drug Efflux: Overexpression of efflux pumps is a common mechanism of drug resistance.[10][11][12]

    • Actionable Advice: Use qPCR or Western blotting to quantify the expression of known ABC transporters in your resistant and parental cell lines. Flow cytometry-based efflux assays can also be used to functionally assess pump activity.

Issue 3: Off-Target Effects or Cellular Toxicity Unrelated to NMT Inhibition

You observe cytotoxicity or other cellular phenotypes that do not correlate with the known consequences of NMT inhibition.

Potential Causes & Verification Methods:

  • Inhibitor Specificity: Your compound may be inhibiting other cellular targets in addition to NMT.[6][14]

    • Actionable Advice: Perform a kinome scan or a broader off-target screening panel to assess the selectivity of your inhibitor.[14] This will help identify any other proteins it may be binding to.

  • Metabolite Toxicity: A metabolite of your inhibitor, rather than the parent compound, could be causing the observed toxicity.[9]

    • Actionable Advice: Use LC-MS/MS to identify and quantify potential metabolites in cell lysates or culture medium. If possible, synthesize these metabolites and test their cellular activity directly.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about working with NMT inhibitors and overcoming resistance.

Q1: What are the primary known mechanisms of resistance to NMT inhibitors?

A1: The primary mechanisms can be broadly categorized as:

  • Target-based resistance: Mutations in the NMT gene that decrease the binding affinity of the inhibitor.[11][12]

  • Non-target-based resistance:

    • Increased expression of drug efflux pumps (e.g., ABC transporters) that reduce the intracellular concentration of the inhibitor.[10][11]

    • Alterations in drug metabolism that lead to the inactivation of the inhibitor.

    • Upregulation of compensatory signaling pathways that allow the cell to survive despite NMT inhibition.[13]

Q2: How can I design my experiments to anticipate and mitigate the development of resistance?

A2:

  • Combination Therapies: Consider using your NMT inhibitor in combination with other therapeutic agents. This can create a multi-pronged attack that makes it more difficult for cells to develop resistance. For example, combining an NMT inhibitor with a drug that targets a downstream signaling pathway can be effective.

  • Intermittent Dosing: In long-term studies, intermittent or pulsed dosing schedules may be less likely to induce resistance compared to continuous exposure.

  • Prophylactic use of Efflux Pump Inhibitors: If efflux is a known or suspected issue, co-administration with an efflux pump inhibitor can help maintain the efficacy of your NMT inhibitor.

Q3: What are the key differences between NMT1 and NMT2, and should I be targeting a specific isoform?

A3: Humans have two NMT isoforms, NMT1 and NMT2, which have similar but distinct substrate specificities and tissue distributions.[4] While NMT1 is more ubiquitously expressed, NMT2 has higher expression in certain tissues like the brain.[4] The choice of which isoform to target may depend on the specific disease context. For some cancers, inhibiting both isoforms may be beneficial.[5][14] Developing isoform-selective inhibitors is a key challenge in the field due to the high homology in their catalytic pockets.[15]

Q4: How does the genetic background of a cell line or organism influence its susceptibility to NMT inhibitors and its ability to develop resistance?

A4: The genetic background can have a significant impact.[16] For example, cells with pre-existing mutations in genes that regulate drug metabolism or efflux may be intrinsically less sensitive to an NMT inhibitor. Similarly, the capacity to upregulate compensatory pathways can vary between different cell types. This highlights the importance of characterizing the genetic and expression profiles of your experimental models.

III. Key Experimental Protocols

Here are detailed protocols for essential experiments when studying NMT inhibitor resistance.

Protocol 1: In Vitro NMT Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against NMT.[8]

Materials:

  • Recombinant NMT (e.g., T. brucei or human)

  • Myristoyl-CoA (with a [³H]myristoyl-CoA tracer)

  • Synthetic peptide substrate (e.g., derived from ARF2)

  • Assay buffer (e.g., HEPES with DTT and Triton X-100)

  • Test compound (e.g., DDD100097)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the NMT enzyme.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding myristoyl-CoA and the peptide substrate.

  • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and separate the myristoylated peptide from the unreacted myristoyl-CoA (e.g., using reverse-phase HPLC or by spotting onto phosphocellulose paper).

  • Quantify the amount of radioactivity incorporated into the peptide using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.

Protocol 2: Cell Viability Assay to Determine IC50

This protocol describes how to measure the effect of an NMT inhibitor on cell viability.

Materials:

  • Cells of interest (e.g., cancer cell line, parasite culture)

  • 96-well plates

  • Cell culture medium

  • NMT inhibitor stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the NMT inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot for NMT Substrate Myristoylation

This protocol allows for the visualization of the on-target effect of NMT inhibitors by assessing the myristoylation status of a known NMT substrate.

Materials:

  • Cells treated with NMT inhibitor

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against a known myristoylated protein (e.g., c-Src)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system. A decrease in the signal for the myristoylated protein in inhibitor-treated samples indicates on-target activity.

IV. Data Presentation & Visualization

Table 1: Example IC50 Values for an NMT Inhibitor
Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
HeLa50150030
A54975250033.3
MCF760180030
Diagrams

Caption: Cellular consequences of NMT inhibition.

Caption: Key mechanisms of resistance to NMT inhibitors.

V. References

  • Goncalves, V., et al. (2020). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. ACS Chemical Biology. Available from: [Link]

  • ACS Publications. (2020). N-Myristoyltransferase as a Glycine and Lysine Myristoyltransferase in Cancer, Immunity, and Infections. Available from: [Link]

  • Ouellette, M., et al. (1996). New mechanisms of drug resistance in parasitic protozoa. PubMed. Available from: [Link]

  • Patsnap Synapse. (2024). What are NMT2 inhibitors and how do they work?. Available from: [Link]

  • Wright, M. H., et al. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology. Available from: [Link]

  • Downing, T., et al. (2012). Molecular Mechanisms of Drug Resistance in Natural Leishmania Populations Vary with Genetic Background. PLOS Neglected Tropical Diseases. Available from: [Link]

  • Yu, Z., et al. (2014). Recent advances in the discovery of N-myristoyltransferase inhibitors. Archiv der Pharmazie. Available from: [Link]

  • ResearchGate. (2020). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Available from: [Link]

  • Thinon, E., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology. Available from: [Link]

  • Ducker, C. E., et al. (2003). Potent Inhibitor of N-Myristoylation: A Novel Molecular Target For Cancer. Cancer Research. Available from: [Link]

  • Singh, S., et al. (2024). Genomic Insight of Leishmania Parasite: In-Depth Review of Drug Resistance Mechanisms and Genetic Mutations. ACS Omega. Available from: [Link]

  • Thinon, E., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology. Available from: [Link]

  • Kucab, J. E., et al. (2019). Initial Characterization and Toxicology of an Nmt Inhibitor in Development for Hematologic Malignancies. Blood. Available from: [Link]

  • Matossian, M. D., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. PubMed. Available from: [Link]

  • Walsh Medical Media. (2024). Mechanisms of Drug Resistance in Parasites and Strategies to Overcome Resistance. Available from: [Link]

  • de Koning, H. P. (2017). Drug resistance in protozoan parasites. ResearchGate. Available from: [Link]

  • Mukhopadhyay, S., et al. (2024). N-Myristoyltransferase Inhibition Causes Mitochondrial Iron Overload and Parthanatos in TIM17A-Dependent Aggressive Lung Carcinoma. Cancer Research Communications. Available from: [Link]

  • Matossian, M. D., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing Inc. Available from: [Link]

  • Georgieva, M., et al. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences. Available from: [Link]

  • BioXconomy. (2025). Potent cocktail: Antibody-NMT inhibitor conjugates shrink tumors. Available from: [Link]

  • Singh, P., et al. (2025). Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation. Scientific Reports. Available from: [Link]

Sources

Technical Support Center: Optimizing DDD100097 for Parasite Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DDD100097 Application Hub. As a Senior Application Scientist, I have designed this portal to assist researchers in navigating the specific biochemical and biophysical challenges associated with DDD100097.

DDD100097 is a highly potent pyrazolyl sulfonamide inhibitor of N-myristoyltransferase (NMT), a genetically validated drug target essential for the viability of kinetoplastid parasites like Leishmania donovani and Trypanosoma brucei, as well as Plasmodium species. This guide addresses the critical optimization challenge: bridging the gap between its nanomolar biochemical affinity and its micromolar cellular efficacy.

Part 1: Quick Reference Data

To establish a baseline for your assays, refer to the established pharmacodynamic metrics for DDD100097. Notice the significant shift between cell-free (biochemical) and whole-cell (cellular) assays.

Table 1: Quantitative Pharmacodynamics of DDD100097

MetricTarget / Biological ModelValueReference
Biochemical IC50 T. brucei NMT (TbNMT)2 nM1[1]
Biochemical Ki L. major NMT (LmNMT)0.34 nM2[2]
Cellular EC50 L. donovani intracellular amastigotes2.4 µM2[2]
In Vivo Efficacy Mouse model of Visceral Leishmaniasis52% reduction in parasite burden2[2]
Part 2: Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive drop-off between my biochemical assay (nM) and my cellular parasite inhibition assay (µM)? A: This is the most frequently encountered issue with DDD100097. The discrepancy between the 0.34 nM biochemical Ki and the 2.4 µM cellular EC50 is primarily driven by poor cellular uptake 3[3]. The pyrazolyl sulfonamide scaffold possesses a basic center that limits its permeability across the complex parasite membrane architecture 3[3]. Optimization Tip: When transitioning from cell-free to whole-cell assays, do not assume a 1:1 concentration translation. You must empirically titrate the concentration into the low micromolar range to force target engagement, while running a parallel cytotoxicity counter-screen on human macrophage host cells to ensure you maintain the therapeutic window 2[2].

Q: My DDD100097 stock appears cloudy in the culture media. How do I resolve this? A: DDD100097 has limited aqueous solubility. It must be reconstituted in 100% DMSO at a maximum concentration of 7.5 mg/mL (14.33 mM) 4[4]. Optimization Tip: Sonication is highly recommended during initial reconstitution to ensure the powder is completely dissolved4[4]. When spiking into aqueous culture media, ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced parasite toxicity. If precipitation occurs upon media addition, warm the media to 37°C prior to adding the compound.

Q: How can I prove that my optimized concentration of DDD100097 is actually hitting NMT inside the live parasite? A: Because phenotypic death can result from off-target toxicity at higher micromolar concentrations, you must validate on-target engagement. We recommend Thermal Proteome Profiling (TPP) 2[2]. TPP leverages the thermodynamic principle that a protein bound to a ligand (DDD100097) will resist heat-induced unfolding better than an unbound protein 5[5].

Part 3: Mechanism of Action & Target Validation

Understanding the mechanistic pathway is critical for troubleshooting assay readouts. Below is the logical flow of DDD100097 target engagement.

G NMT Parasite NMT Enzyme (TbNMT / LmNMT) Complex DDD100097-NMT Complex (Thermal Stabilization) NMT->Complex Shifts Melting Temp (TPP) Myristoylation Protein N-Myristoylation (Essential for Viability) NMT->Myristoylation Catalyzes DDD DDD100097 (NMT Inhibitor) DDD->NMT Binds (Ki ~0.34 nM) DDD->Myristoylation Blocks Inhibition Inhibition of Target Localization & Function Myristoylation->Inhibition Failure causes Death Parasite Death (Leishmania / T. brucei) Inhibition->Death Leads to

Caption: Mechanism of DDD100097 target engagement and downstream parasite inhibition.

Part 4: Troubleshooting Guide - Thermal Proteome Profiling (TPP) Protocol

To confirm that your working concentration of DDD100097 is engaging NMT, follow this self-validating TPP workflow.

Step 1: In Situ Compound Incubation

  • Action: Incubate live L. donovani or T. brucei cultures with DDD100097 at 2.4 µM (the established cellular EC50) alongside a 0.1% DMSO vehicle control for 2 hours.

  • Causality: Treating intact, live cells rather than lysates ensures that the assay accounts for the compound's basicity and membrane permeability limits. If the compound cannot enter the cell, no thermal shift will occur, directly answering whether uptake is your experimental bottleneck.

Step 2: Thermal Gradient Application

  • Action: Aliquot the treated and control cultures into PCR tubes and subject them to a temperature gradient (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: As temperature increases, proteins unfold and expose their hydrophobic cores. When DDD100097 binds to the NMT active site, it thermodynamically stabilizes the folded state, shifting the melting temperature (Tm) of NMT higher compared to the DMSO control.

Step 3: Lysis and Ultracentrifugation (The Self-Validating Step)

  • Action: Lyse the cells using freeze-thaw cycles in a mild non-denaturing buffer (e.g., NP-40), then ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C.

  • Self-Validation: This step acts as an internal physical filter. Denatured proteins aggregate and are forced into the pellet, while only correctly folded, stable proteins remain in the supernatant. If the ultracentrifugation fails or lysis is incomplete, the mass spectrometry data will show no temperature-dependent depletion across the entire proteome, immediately flagging a protocol failure before complex data analysis begins.

Step 4: TMT Labeling and LC-MS/MS

  • Action: Extract the soluble supernatants, label with Tandem Mass Tags (TMT), and quantify via LC-MS/MS.

  • Causality: Multiplexed mass spectrometry allows for the unbiased quantification of the entire proteome simultaneously. It confirms not only that NMT is stabilized (on-target validation) but also maps any off-target proteins stabilized by the 2.4 µM concentration, defining the compound's true selectivity profile inside the parasite.

References
  • "DDD100097 | TbNMT Inhibitor", MedChemExpress,
  • "Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani", ACS Infectious Diseases,
  • "DDD100097 | TargetMol", TargetMol,
  • "Chemoproteomics for Plasmodium parasite drug target discovery", PMC - NIH,

Sources

Technical Support Center: Control Experiments for Studying N-Myristoyltransferase (NMT) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-myristoyltransferase (NMT) inhibition studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical control experiments required for robust and reliable data. As your partner in science, we aim to move beyond simple protocols and explain the causality behind experimental choices, ensuring your research is built on a foundation of scientific integrity.

N-myristoylation, the covalent attachment of the 14-carbon fatty acid myristate to the N-terminal glycine of target proteins, is a critical modification influencing protein localization, stability, and function.[1][2] This process is catalyzed by N-myristoyltransferase (NMT) and is essential for the function of numerous proteins involved in signal transduction and oncogenesis.[3][4] Consequently, NMT has emerged as a promising therapeutic target for cancer, as well as fungal and viral diseases.[5][6][7]

This guide will help you navigate the common challenges encountered in NMT inhibitor studies, ensuring your results are both accurate and reproducible.

Understanding the Mechanism: The NMT Catalytic Cycle

NMT follows an ordered Bi-Bi reaction mechanism.[8] First, the apo-enzyme binds to myristoyl-Coenzyme A (Myr-CoA). This binary complex then recruits a protein or peptide substrate with an N-terminal glycine.[3][8] NMT then catalyzes the transfer of the myristoyl group to the substrate's N-terminal glycine, forming an amide bond. Finally, Coenzyme A (CoA) and the acylated protein are released.[9] Understanding this pathway is fundamental to designing effective inhibition assays and interpreting your results.

NMT_Catalytic_Cycle NMT_apo Apo-NMT NMT_MyrCoA NMT:Myr-CoA Binary Complex NMT_apo->NMT_MyrCoA + Myr-CoA NMT_Ternary NMT:Myr-CoA:Substrate Ternary Complex NMT_MyrCoA->NMT_Ternary + Peptide Substrate p1 NMT_Ternary->p1 Catalysis NMT_Products NMT:Myristoylated-Peptide:CoA Products Complex p2 NMT_Products->p2 - Myristoylated Peptide p1->NMT_Products p3 p2->p3 p3->NMT_apo - CoA Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Activity & Target Validation cluster_2 Selectivity & Specificity A Primary Screen: In Vitro NMT1/2 Assay B Determine IC50 vs. NMT1 and NMT2 A->B C Assess Mode of Inhibition (e.g., competitive) B->C D Cellular Potency: Viability/Proliferation Assay (EC50) C->D E Confirm On-Target Engagement: Cellular Thermal Shift Assay (CETSA) D->E F Analyze Downstream Effects: (e.g., loss of substrate myristoylation, apoptosis markers) E->F G Off-Target Profiling: (e.g., Kinase Panel Screen) F->G H Negative Control Compound: Test inactive analog in cellular assays I Genetic Validation: Compare phenotype to NMT siRNA/shRNA J Validated NMT Inhibitor I->J

Caption: A logical workflow for the validation of a novel NMT inhibitor.

References
  • Boutin, J. A. (2018). Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani. ACS Infectious Diseases, 4(7), 961-972. [Link]

  • Wright, M. H., et al. (2013). Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach. Nature Chemistry, 5(2), 150-156. [Link]

  • Beauchamp, E., et al. (2021). N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target. Breast Cancer Research, 23(1), 5. [Link]

  • Reinhard, F. B., et al. (2015). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 13(23), 6497-6502. [Link]

  • Patsnap Synapse. (2024). What are NMT1 inhibitors and how do they work? [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010). NMT1 (N-myristoyltransferase 1). [Link]

  • ResearchGate. (2021). Validation of NMT1 and NMT2 As Novel Drug Targets in Adult Acute Myeloid Leukemia. Blood, 138(Supplement 1), 4344. [Link]

  • Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

  • King, M. J., & Sharma, R. K. (1994). Mechanisms of action of NIP71 on N-myristoyltransferase activity. Molecular and Cellular Biochemistry, 141(2), 79-86. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Selvakumar, P., et al. (2003). Potent Inhibitor of N-Myristoylation: A Novel Molecular Target For Cancer. Clinical Cancer Research, 9(15), 5702-5708. [Link]

  • ACS Publications. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 743-752. [Link]

  • Boddapati, N., et al. (2020). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Experimental & Molecular Medicine, 52(4), 543-553. [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1835. [Link]

  • Taylor & Francis Online. (2023). The role of N-myristoyltransferase 1 in tumour development. Expert Opinion on Therapeutic Targets, 27(4), 275-286. [Link]

  • Rudnick, D. A., et al. (1991). An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide. Analytical Biochemistry, 197(1), 149-153. [Link]

  • MDPI. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 24(14), 11634. [Link]

  • Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 421(1), 342-344. [Link]

  • MDPI. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. International Journal of Molecular Sciences, 23(17), 9680. [Link]

  • ASH Publications. (2019). Initial Characterization and Toxicology of an Nmt Inhibitor in Development for Hematologic Malignancies. Blood, 134(Supplement_1), 4786. [Link]

  • Patsnap Synapse. (2024). What are NMT2 inhibitors and how do they work? [Link]

  • Ducker, C. E., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology, 11(7), 1919-1927. [Link]

  • Duronio, R. J., et al. (1992). Studies of the catalytic activities and substrate specificities of Saccharomyces cerevisiae myristoyl-coenzyme A: protein N-myristoyltransferase deletion mutants and human/yeast Nmt chimeras in Escherichia coli and S. cerevisiae. Journal of Biological Chemistry, 267(29), 20907-20914. [Link]

  • ResearchGate. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. [Link]

  • Kishore, N. S., et al. (1991). The substrate specificity of Saccharomyces cerevisiae myristoyl-CoA:protein N-myristoyltransferase. Analysis of myristic acid analogs containing oxygen, sulfur, double bonds, triple bonds, and/or an aromatic residue. Journal of Biological Chemistry, 266(14), 8835-8855. [Link]

  • ResearchGate. (n.d.). NMT assay. Major components of the NMT activity assay are indicated. [Link]

  • BioXconomy. (2025). Potent cocktail: Antibody-NMT inhibitor conjugates shrink tumors. [Link]

  • ACS Publications. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. ACS Catalysis, 11(24), 14945-14953. [Link]

  • ResearchGate. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. [Link]

  • Martinez-Llimos, V., et al. (2022). N-Myristoytransferase Inhibition Causes Mitochondrial Iron Overload and Parthanatos in TIM17A-Dependent Aggressive Lung Carcinoma. Cancer Research, 82(13), 2419-2433. [Link]

  • MDPI. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. International Journal of Molecular Sciences, 23(17), 9680. [Link]

  • ResearchGate. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. [Link]

  • ACS Publications. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology, 11(7), 1919-1927. [Link]

  • NIH. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 24(14), 11634. [Link]

  • Bio-Techne. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

Sources

Addressing batch-to-batch variability of DDD100097.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Minimizing Batch-to-Batch Variability of DDD100097 in Preclinical Workflows

Introduction

DDD100097 is a highly potent, CNS-penetrant pyrazolyl sulfonamide inhibitor of N-myristoyltransferase (NMT), a genetically validated drug target in protozoan parasites such as Trypanosoma brucei (TbNMT) and Leishmania donovani (LmNMT) 1. While it exhibits sub-nanomolar target affinity, researchers frequently encounter batch-to-batch variability during cellular assays and target engagement profiling. This guide addresses the root causes of these discrepancies—ranging from compound basicity affecting cellular uptake to multiplexing artifacts in proteomics—and provides self-validating protocols to ensure reproducible data.

Table 1: DDD100097 Quantitative Pharmacological Parameters

ParameterValueBiological ContextReference
Ki (Enzyme) 0.34 nMLeishmania major NMT (LmNMT)2
IC50 (Enzyme) 2.0 nMTrypanosoma brucei NMT (TbNMT)1
EC50 (Cellular) 2.4 μML. donovani intracellular amastigotes2
Max Solubility 7.5 mg/mL (14.33 mM)DMSO (Sonication recommended)3
In Vivo Efficacy 52% reductionParasite burden in VL mouse model2

Section 1: Compound Handling & Formulation

Q1: Why does the potency of my DDD100097 aliquots degrade over time, leading to inconsistent IC50/EC50 values across experimental batches?

Causality: DDD100097 has a strict solubility limit of 7.5 mg/mL (14.33 mM) in DMSO 3. DMSO is highly hygroscopic; every time a stock vial is opened, it absorbs atmospheric moisture. Because the solubility of lipophilic pyrazolyl sulfonamides drops precipitously in aqueous environments, water ingress causes microscopic precipitation. This reduces the actual molarity of the solution in subsequent batches, leading to an apparent loss of potency.

Protocol 1: Standardized Reconstitution and Storage Self-Validating Mechanism: By incorporating a spectrophotometric concentration check, you validate the active molarity before every assay, isolating chemical degradation from biological variance.

  • Reconstitution: Weigh the lyophilized DDD100097 powder and reconstitute in anhydrous, cell-culture grade DMSO to a maximum concentration of 10 mM to ensure a safety margin below the 14.33 mM limit.

  • Sonication: Sonicate the solution in a water bath at room temperature for 5–10 minutes until optically clear.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 μL) in tightly sealed, low-bind amber microcentrifuge tubes.

  • Storage: Store at -80°C. Never subject aliquots to freeze-thaw cycles.

  • Validation Step: Before use, dilute a test aliquot 1:1000 in assay buffer and measure absorbance (UV-Vis) against a known standard curve to confirm the expected concentration.

Section 2: Cellular Assay Variability (In Vitro Efficacy)

Q2: I observe a massive drop-off in activity between the biochemical enzyme assay (Ki = 0.34 nM) and the Leishmania donovani macrophage assay (EC50 = 2.4 μM). Why does this cellular EC50 fluctuate between biological replicates?

Causality: The discrepancy between enzyme inhibition and cellular activity is driven by the compound's basicity, which restricts cellular uptake into the acidic phagolysosomes where Leishmania amastigotes reside 2. Batch-to-batch fluctuations in the pH of the macrophage culture medium or variations in serum protein binding (FBS lots) alter the protonation state of DDD100097. A more protonated state reduces membrane permeability, artificially inflating the EC50.

Protocol 2: Standardized Intracellular Amastigote Assay Self-Validating Mechanism: Using a parallel control with a pH-insensitive reference drug isolates compound-specific uptake issues from general assay drift.

  • Media Standardization: Use a single, pre-tested lot of heat-inactivated FBS for all replicates. Buffer the RPMI-1640 medium with 25 mM HEPES to strictly maintain pH 7.4.

  • Macrophage Infection: Infect THP-1 derived macrophages or primary BMDMs with L. donovani promastigotes at a consistent multiplicity of infection (MOI of 10:1).

  • Compound Dosing: Prepare serial dilutions of DDD100097 in 100% DMSO, then perform a final 1:200 dilution in culture media to ensure the final DMSO concentration is exactly 0.5% across all wells.

  • Internal Controls: Include Miltefosine or Amphotericin B as positive controls in every plate. If the EC50 of the control shifts, the batch variability is biological (cells/media); if only DDD100097 shifts, the variability is chemical (uptake/pH).

  • Incubation & Readout: Incubate for 72 hours and quantify parasite burden using high-content imaging (e.g., DAPI staining of host vs. parasite nuclei).

Section 3: Target Engagement & Proteomics

Q3: We are using Thermal Proteome Profiling (TPP) to confirm DDD100097 acts on-target (NMT) in parasites. When integrating multiple Tandem Mass Tag (TMT) batches, the data becomes highly variable with many false positives. How do we fix this?

Causality: TPP relies on measuring the thermal stabilization of NMT upon DDD100097 binding 2. However, multiplexing large TPP experiments across several TMT batches introduces batch effects due to reporter ion interference and ion co-isolation in the mass spectrometer. Without proper normalization, the high precision within a single TMT batch is lost when integrated, leading to missing values and false-positive thermal shifts [[4]]().

Protocol 3: TPP Multiplexing and Batch Normalization Self-Validating Mechanism: Spiking in non-interacting peptides provides a baseline to quantify and subtract reporter ion interference, preventing false-positive identification of off-target effects.

  • Thermal Shift Gradient: Treat parasite lysates with DDD100097 (e.g., 10× EC50) or DMSO vehicle. Aliquot into PCR tubes and heat across a temperature gradient (e.g., 37°C to 65°C) for 3 minutes.

  • Lysis & Digestion: Lyse cells, clarify by centrifugation to remove aggregated proteins, and perform tryptic digestion on the soluble fraction.

  • TMT Labeling (Critical Step): Label the peptides with TMT reagents. You must include a common reference sample (e.g., a pool of all temperature points) in Channel 126 of EVERY TMT batch 4.

  • Spike-In Control: Introduce a known quantity of synthetic, non-interacting peptides to monitor ion co-isolation.

  • LC-MS/MS & Normalization: Analyze via LC-MS/MS. Normalize the reporter ion intensities of all channels in a batch to the common reference channel before cross-batch integration.

G A DDD100097 Treatment (Parasite Lysate) B Thermal Shift Gradient (37°C - 65°C) A->B C Protein Extraction & Tryptic Digestion B->C D TMT Labeling (Include Common Reference Pool) C->D E LC-MS/MS Analysis (Monitor Reporter Ion Interference) D->E F Batch Normalization (Align to Common Reference) E->F G Confirmed NMT Target Engagement F->G

Figure 1: Thermal Proteome Profiling (TPP) workflow emphasizing common reference inclusion.

References

  • MedChemExpress. "DDD100097 | TbNMT Inhibitor".
  • TargetMol. "DDD100097 | TargetMol".
  • ACS Infectious Diseases. "Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani".
  • ResearchGate. "Thermal Proteome Profiling to Identify Protein-ligand Interactions in the Apicomplexan Parasite Toxoplasma gondii".

Sources

Troubleshooting DDD100097 precipitation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: DDD100097

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for DDD100097. This guide is designed to provide in-depth, science-backed answers to common challenges encountered when working with this novel compound in aqueous environments. As Senior Application Scientists, we understand that unexpected precipitation can derail critical experiments. Here, we explain the physicochemical principles behind these issues and provide validated protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my DDD100097 precipitating out of my aqueous buffer?

A1: The Root Cause: pH-Dependent Solubility

Precipitation of DDD100097 in aqueous buffers is most often linked to its fundamental physicochemical properties, specifically its nature as a weak base and its pH-dependent solubility.[1][2]

The Scientific Explanation:

DDD100097 is a weakly basic compound with a pKa of 8.5. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its non-ionized (neutral) form.[3] The relationship between pH, pKa, and the ratio of these two forms is described by the Henderson-Hasselbalch equation .[4][5]

For a weak base like DDD100097, the equation is: pH = pKa + log([Base] / [Acid]) Where:

  • [Base] is the concentration of the neutral, uncharged form (B).

  • [Acid] is the concentration of the protonated, charged form (BH+).

The key takeaway is that the protonated (charged) form is significantly more soluble in aqueous (water-based) solutions than the neutral form.[6]

  • At a pH below the pKa (e.g., pH 7.4) : The equilibrium shifts to favor the protonated, charged form (BH+). This form is more polar and readily interacts with water molecules, leading to higher solubility.

  • At a pH above the pKa (e.g., pH 9.0) : The equilibrium shifts to favor the neutral, uncharged form (B). This form is less polar and has lower aqueous solubility, making it prone to precipitation.

cluster_low_ph Low pH (e.g., pH < 7.5) cluster_high_ph High pH (e.g., pH > 9.0) Low_Solubility DDD-H+ (Protonated/Charged) High_Solubility High Aqueous Solubility Low_Solubility->High_Solubility Favored State High_Precipitation DDD (Neutral/Uncharged) Low_Solubility_State Low Aqueous Solubility (Precipitation Risk) High_Precipitation->Low_Solubility_State Favored State Equilibrium pH ≈ pKa (8.5) [DDD-H+] ≈ [DDD] cluster_high_ph cluster_high_ph Equilibrium->cluster_high_ph Deprotonation cluster_low_ph cluster_low_ph cluster_low_ph->Equilibrium Protonation

Figure 1. Relationship between pH, ionization state, and solubility of DDD100097.

Troubleshooting Action: Always ensure the pH of your final aqueous solution is at least 1.5 to 2 units below the pKa of DDD100097 (i.e., pH ≤ 7.0) to maintain a solubilized state.

Q2: I prepared a 10 mM stock of DDD100097 in DMSO and it dissolved perfectly. But when I dilute it into my aqueous assay buffer (pH 7.4), it immediately turns cloudy. What is happening?

A2: The "Solvent Shift" Phenomenon

This is a classic case of precipitation caused by a "solvent shift," often referred to as a compound "crashing out."[7][8] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic organic solvent capable of dissolving a wide range of molecules, including many that are poorly soluble in water.[9]

The Scientific Explanation:

When DDD100097 is in 100% DMSO, it is fully solvated by the DMSO molecules. However, when you introduce this concentrated DMSO stock into an aqueous buffer, two things happen simultaneously:

  • Drastic Reduction in Organic Solvent: The percentage of DMSO, the "good" solvent, plummets (e.g., from 100% to <1%).

  • Introduction to a Poor Solvent: The compound is suddenly exposed to water, a "poor" solvent for its neutral form.

The aqueous buffer cannot maintain the high concentration of DDD100097 that was possible in DMSO, causing the compound to rapidly precipitate out of solution.[10] This often results in the formation of a fine, amorphous precipitate or nanoparticles.[10]

Troubleshooting Protocol: Step-Wise Dilution

To avoid the solvent shift, you must dilute the DMSO stock in a controlled, step-wise manner. This method, sometimes called serial dilution, prevents the compound from being exposed to a sudden, drastic change in its solvent environment.

G start 1. Prepare 10 mM Stock in 100% DMSO step2 2. Create Intermediate Dilution (e.g., 1 mM in 50% DMSO/ 50% Buffer) start->step2 Dilute 1:10 step3 3. Perform Final Dilution into 100% Aqueous Buffer (<1% final DMSO) step2->step3 Dilute 1:100 end Result: Clear Solution (e.g., 10 µM) step3->end

Figure 2. Recommended workflow for diluting DMSO stock solutions.

Step-by-Step Methodology:

  • Prepare High-Concentration Stock: Dissolve DDD100097 in 100% DMSO to a concentration of 10 mM.

  • Intermediate Dilution: Perform an intermediate dilution into a solution containing a higher percentage of DMSO than your final buffer (e.g., dilute 1:10 into a 50:50 DMSO:buffer solution to get a 1 mM solution).

  • Final Dilution: Use the intermediate dilution from Step 2 to make the final dilution into your 100% aqueous assay buffer. This ensures the percentage of DMSO is kept low in the final assay (typically ≤0.5%) while minimizing precipitation.

Q3: How can I experimentally determine the maximum solubility of DDD100097 in my specific buffer system?

A3: The Shake-Flask Method for Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[11][12][13] This protocol measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of solid DDD100097 (enough so that undissolved solid will remain) to a known volume of your aqueous buffer in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this may need to be optimized.[14]

  • Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully collect the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation at high speed (e.g., >14,000 rpm for 15 minutes) followed by filtering the supernatant through a 0.22 µm PVDF filter.

  • Quantification: Accurately dilute the clear, saturated filtrate into a suitable solvent and quantify the concentration of DDD100097 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Compare the measured concentration against a standard curve of known DDD100097 concentrations to determine the solubility.

Data Recording Table:

ParameterValue
Buffer Compositione.g., 50 mM Phosphate Buffer
Buffer pH7.4
Temperature25 °C
Equilibration Time24 hours
Analytical MethodHPLC-UV
Measured Solubility (µg/mL) Insert Value
Measured Solubility (µM) Insert Value
Q4: What formulation strategies can I use to increase the aqueous solubility of DDD100097 for my in-vitro experiments?

A4: Employing Solubilization-Enhancing Excipients

When buffer modification is not enough, several formulation strategies can be employed to enhance the apparent solubility of poorly soluble compounds like DDD100097.[15][16]

1. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate the poorly soluble DDD100097 molecule, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the drug.[18][]

  • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

2. Surfactants (Detergents): Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles.[20][21] These micelles have a hydrophobic core that can entrap DDD100097, while the hydrophilic shell interacts with the aqueous buffer, increasing the overall solubility of the drug.[22][23]

  • Commonly Used: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Dodecyl Sulfate (SDS).

3. Co-solvents: A co-solvent is a water-miscible organic solvent that is added to the aqueous system to increase its overall polarity and ability to solubilize lipophilic compounds.

  • Commonly Used: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

Comparison of Solubilization Strategies:

StrategyMechanism of ActionTypical ConcentrationProsCons
Cyclodextrins Forms 1:1 inclusion complex, shielding the hydrophobic drug.[17]1-10% (w/v)High solubilization capacity; low cellular toxicity.Can be expensive; may affect drug-target binding if affinity is high.
Surfactants Micellar encapsulation of the drug above the CMC.[20][21]0.01-1% (w/v)Very effective; mimics some in-vivo conditions.Can interfere with cell membranes and protein activity at high concentrations.
Co-solvents Reduces the overall polarity of the aqueous solvent system.1-20% (v/v)Simple to implement; inexpensive.May cause cellular toxicity or alter protein conformation at higher percentages.
Q5: My formulation appears clear initially but shows signs of precipitation after a few hours. How can I assess the physical stability of my solution?

A5: Detecting Early-Stage Precipitation

Visual inspection alone is often insufficient to detect the early stages of precipitation, which may begin as nanoparticles or colloids. More sensitive methods are required to assess the physical stability of your formulation.

1. Tyndall Effect Observation: This is a simple, qualitative method to detect the presence of colloidal particles.[24][25] A true solution will not scatter light, while a solution containing a colloidal suspension will.[26][27][28]

  • Protocol: In a darkened room, shine a focused beam of light (like a laser pointer) through your sample vial. If you can see the path of the beam through the liquid, it indicates the presence of light-scattering particles (a positive Tyndall effect), suggesting early-stage precipitation.[26][28]

2. Dynamic Light Scattering (DLS): DLS is a highly sensitive quantitative technique for measuring the size distribution of particles in a suspension.[29][30] It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles.[31][32]

  • Application: By taking DLS measurements over time (e.g., at T=0, 1h, 4h, 24h), you can detect the formation and growth of nanoparticles, providing quantitative data on the physical instability of your formulation long before visible precipitation occurs.[33]

G start Prepare Formulation (T=0) visual Visual Inspection: Clear? start->visual tyndall Tyndall Effect: Beam Visible? visual->tyndall Yes unstable Formulation is Unstable (Precipitating) visual->unstable No (Cloudy) dls DLS Analysis: Particles Detected? tyndall->dls No tyndall->unstable Yes stable Formulation is Physically Stable dls->stable No dls->unstable Yes

Figure 3. Decision workflow for assessing formulation stability.

By following these guidelines, researchers can better understand, predict, and troubleshoot precipitation issues with DDD100097, ensuring more reliable and reproducible experimental outcomes.

References

  • Bamidele, M. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Yamashita, T., et al. (2011, October 31). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed. [Link]

  • Mocanu, A. M., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Tyndall effect. Wikipedia. [Link]

  • UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. K. K. Wagh College of Pharmacy. [Link]

  • Manning, I. The Use of Dynamic Light Scattering to Determine Mineral Precipitation in Bacteria. IdeaExchange@UAkron. [Link]

  • Yamashita, T., et al. (2025, August 6). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. ResearchGate. [Link]

  • The Tyndall Effect: Understanding Light Scattering in Colloids. (2025, March 3). Omics Online. [Link]

  • Ran, Y., & Yalkowsky, S. H. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Zhang, X., et al. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

  • Hassan, P. A., et al. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples. PMC. [Link]

  • Loftsson, T., & Jarho, P. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Esch, T., et al. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

  • Gupta, S., et al. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • Khadka, P., et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Zinge, C. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Popa, G., & Spilca, M. (2025, December 24). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Sharma, D., et al. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 13(10), 184-190.
  • Method for removing high boiling solvents from drug formulations by vacuum drying.
  • Tyndall Effect: Visible Light Paths in Colloids. (2025, May 24). [Link]

  • Kumar, S., & Singh, A. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Avdeef, A. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. [Link]

  • Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]

  • Adhikari, A. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Jambhekar, S. S., & Breen, P. (2019, December 11). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. [Link]

  • Dynamic Light Scattering for Water Treatment Particle Analysis. (2025, September 5). Patsnap. [Link]

  • How can the Tyndall effect help you determine if a mixture is a colloid or not?. (2022, January 20). Quora. [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link]

  • Sharma, D., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • The Henderson-Hasselbalch Equation and pKa. (2024, June 13). YouTube. [Link]

  • small molecule drug discovery - Next Generation Treatment Solutions. Vipergen. [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Dynamic Light Scattering (DLS) Particle Size Analysis. (2025, September 8). Swabian Instruments. [Link]

  • What is the Tyndall effect, and how can it be used to help identify colloidal dispersions?. Vaia. [Link]

  • Seskhen, G. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. [Link]

  • Exp. 11 The influence of pH on solubility in water. [Link]

  • Chen, Y., et al. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Tolls, J. (2001). Determining the water solubility of difficult-to-test substances A tutorial review. Chemosphere, 44(6), 1213-1223.
  • Lundberg, D., & Ulvenlund, S. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). LinkedIn. [Link]

Sources

Validation & Comparative

Comparative Potency and Efficacy of TbNMT Inhibitors: DDD85646 vs. DDD100097

Author: BenchChem Technical Support Team. Date: March 2026

As the pursuit of curative treatments for Human African Trypanosomiasis (HAT)—commonly known as sleeping sickness—advances, targeting the Trypanosoma brucei N-myristoyltransferase (TbNMT) enzyme has emerged as a highly validated pharmacological strategy[1]. However, the bipartite nature of HAT infection requires drug candidates to not only clear hemolymphatic parasites (Stage 1) but also penetrate the blood-brain barrier (BBB) to eradicate parasites in the central nervous system (Stage 2).

This guide provides an objective, data-driven comparison of two pivotal TbNMT inhibitors: the prototypical lead DDD85646 and its CNS-penetrant optimized successor, DDD100097 .

Mechanistic Overview: Targeting TbNMT

N-myristoyltransferase (NMT) catalyzes the co-translational and post-translational attachment of myristic acid to the N-terminal glycine of target proteins. In T. brucei, this lipid modification is essential for the proper subcellular localization and function of proteins critical to parasite survival. Both DDD85646 and DDD100097 act as competitive inhibitors of TbNMT, binding to the peptide-binding pocket and halting the myristoylation cascade [2].

NMT_Pathway MyristoylCoA Myristoyl-CoA TbNMT TbNMT Enzyme MyristoylCoA->TbNMT Peptide Target Protein (N-terminal Glycine) Peptide->TbNMT Myristoylated Myristoylated Protein (Active/Localized) TbNMT->Myristoylated Catalysis Inhibitors DDD85646 / DDD100097 Inhibitors->TbNMT Competitive Inhibition

Mechanism of TbNMT inhibition by pyrazole sulfonamides blocking protein myristoylation.

Structural Evolution and Causality

While DDD85646 is a highly potent pyrazole sulfonamide, its clinical utility is severely restricted by its physicochemical properties. The primary sulfonamide group acts as a strong hydrogen-bond donor, resulting in a high topological polar surface area (tPSA). This polarity restricts the molecule from partitioning into the lipophilic environment of the blood-brain barrier, rendering it ineffective against Stage 2 HAT [1].

To engineer DDD100097 , medicinal chemists applied a rational lead optimization strategy:

  • Capping the Sulfonamide: The exposed NH group was capped (e.g., via difluoromethylation) to eliminate the hydrogen-bond donor, drastically reducing the tPSA and facilitating BBB permeation.

  • Flexible Linker Insertion: The rigid core aromatic ring of DDD85646 was replaced with a flexible linker. This structural relaxation not only maintained binding affinity to TbNMT but significantly improved selectivity against the human NMT orthologue (hNMT) [1].

Quantitative Performance Comparison

The following table synthesizes the biochemical and in vivo profiling of both compounds [1, 3, 4].

ParameterDDD85646 (IMP-366)DDD100097
Primary Target TbNMTTbNMT
TbNMT IC₅₀ 2 nM2 nM
hNMT IC₅₀ 4 nM> 100 nM (Improved Selectivity)
Key Structural Feature Uncapped SulfonamideCapped Sulfonamide, Flexible Linker
BBB Permeability Poor (Restricted to periphery)Excellent (High CNS exposure)
Stage 1 HAT Efficacy Curative (Mouse model)Curative (Mouse model)
Stage 2 HAT Efficacy IneffectivePartially Efficacious

Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds relies on self-validating experimental systems. Below are the standardized protocols used to establish the data presented above.

Protocol A: In Vitro TbNMT Enzyme Inhibition Assay

Causality: Assessing potency at the enzymatic level isolates the compound's intrinsic target affinity from confounding cellular variables like membrane efflux or metabolic degradation.

  • Reagent Preparation: Prepare recombinant TbNMT and hNMT in assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1.25 mM DTT).

  • Substrate Addition: Introduce tritiated [³H]-myristoyl-CoA and a standardized synthetic peptide substrate derived from a known T. brucei NMT target (e.g., ARF1).

  • Inhibitor Titration: Dispense DDD85646 or DDD100097 in a 10-point dose-response series (ranging from 0.1 nM to 10 μM) using DMSO (final concentration <1%).

  • Reaction & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by adding a stop solution containing 0.2 M phosphoric acid.

  • Quantification: Transfer the mixture to a phosphocellulose filter plate. Wash extensively to remove unbound [³H]-myristoyl-CoA. Measure the retained radiolabeled peptide using a scintillation counter to calculate the IC₅₀.

Protocol B: In Vivo Stage 2 HAT Efficacy & Brain PK Workflow

Causality: Stage 1 models only confirm systemic exposure. To validate BBB penetrance, treatment must be delayed until the parasite has fully established a CNS infection (typically >21 days post-infection in specific murine models).

Workflow Infection Infect Mice with T. b. brucei Stage1 Stage 1 (Hemolymphatic) Days 1-21 Infection->Stage1 Stage2 Stage 2 (CNS Involvement) Days 21+ Stage1->Stage2 Parasite crosses BBB Dosing Administer Compound (Oral Gavage) Stage2->Dosing BrainPK Brain PK Analysis (LC-MS/MS) Dosing->BrainPK Assess BBB Permeability Parasitemia Parasitemia Clearance & Survival Tracking Dosing->Parasitemia Assess Efficacy

In vivo workflow for evaluating CNS penetrance and efficacy in Stage 2 HAT models.

  • Infection: Inoculate female NMRI mice intraperitoneally with 10⁴ T. b. brucei (TREU927 strain).

  • Disease Progression: Allow the infection to progress for 21 days to ensure the parasites have crossed the blood-brain barrier, establishing a Stage 2 infection.

  • Compound Administration: Administer DDD100097 (e.g., 50 mg/kg) via oral gavage twice daily for 7 days. Use DDD85646 as a negative control for CNS efficacy.

  • Pharmacokinetic (PK) Analysis: At steady state, sacrifice a subset of mice. Homogenize brain tissue and extract plasma. Use LC-MS/MS to quantify the ratio of brain-to-plasma compound concentration ( Kp,brain​ ).

  • Efficacy Tracking: Monitor the remaining cohort for parasitemia via tail-vein blood smears every 48 hours for up to 60 days post-treatment. Efficacy is defined by the clearance of parasites and prolonged survival compared to vehicle controls.

Conclusion

While DDD85646 provided the foundational proof-of-concept that TbNMT is a druggable target capable of curing Stage 1 HAT, its inability to cross the blood-brain barrier limited its clinical trajectory. DDD100097 represents a masterclass in rational drug design; by masking polar surface area and introducing structural flexibility, researchers successfully engineered a molecule that maintains single-digit nanomolar potency while unlocking the CNS penetrance required to tackle Stage 2 HAT. For drug development professionals, the evolution from DDD85646 to DDD100097 serves as a definitive case study in optimizing pharmacokinetic properties without sacrificing pharmacodynamic potency.

References

  • Brand, S., Norcross, N. R., Thompson, S., Harrison, J. R., Smith, V. C., Robinson, D. A., ... & Read, K. D. (2014). Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855-9869. URL:[Link]

  • Frearson, J. A., Brand, S., McElroy, S. P., Cleghorn, L. A., Smillie, O., Zuccotto, F., ... & Wyatt, P. G. (2010). N-myristoyltransferase inhibitors as new leads to treat sleeping sickness. Nature, 464(7829), 728-732. URL:[Link]

Decoding N-Myristoyltransferase (NMT) Inhibition: A Comparative Guide to DDD100097 and IMP-1088

Author: BenchChem Technical Support Team. Date: March 2026

N-myristoyltransferase (NMT) is an essential eukaryotic enzyme that catalyzes the co-translational covalent attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of nascent proteins. This lipid modification is critical for the membrane targeting, stability, and function of numerous signaling proteins. In recent years, NMT has emerged as a highly validated therapeutic target for both infectious diseases and oncology.

This guide provides an objective, data-driven comparison of two best-in-class NMT inhibitors: DDD100097 , a pathogen-directed antiparasitic agent, and IMP-1088 , a host-directed antiviral compound.

Mechanistic Overview: Host vs. Pathogen Targeting

While both compounds inhibit NMT, their therapeutic modalities are fundamentally different. DDD100097 selectively targets the NMT of protozoan parasites (Trypanosoma brucei and Leishmania species), causing rapid parasite death while sparing the human host. Conversely, IMP-1088 is a host-directed therapy; it deliberately inhibits human NMT1 and NMT2 to deprive invading viruses (such as rhinoviruses and poxviruses) of the host machinery required to myristoylate their essential capsid proteins.

NMT_Pathway NMT N-Myristoyltransferase (NMT) MyrProt N-Myristoylated Protein (Active/Localized) NMT->MyrProt Catalysis MyrCoA Myristoyl-CoA (Lipid Donor) MyrCoA->NMT Binds Substrate Nascent Protein (e.g., VP0, ARF) Substrate->NMT Binds Viral Viral Assembly (Rhinovirus, Vaccinia) MyrProt->Viral Host-directed Parasite Parasite Survival (T. brucei, Leishmania) MyrProt->Parasite Pathogen-directed IMP1088 IMP-1088 (HsNMT1/2 Inhibitor) IMP1088->NMT Blocks (Host) DDD100097 DDD100097 (TbNMT/LmNMT Inhibitor) DDD100097->NMT Blocks (Parasite)

Fig 1: NMT signaling pathway and specific inhibition by IMP-1088 and DDD100097.

Quantitative Comparison: Inhibitor Profiles

The following table summarizes the biochemical and pharmacological profiles of both inhibitors, highlighting their distinct specificities and therapeutic applications.

ParameterDDD100097IMP-1088
Primary Target TbNMT, LmNMT (Parasitic)HsNMT1, HsNMT2 (Human)
Enzyme IC₅₀ 1[1]2[2]
Binding Affinity 3[3]2[2]
Therapeutic Modality Pathogen-DirectedHost-Directed
Primary Indication Human African Trypanosomiasis (HAT)Rhinovirus, Vaccinia Virus
Selectivity Profile ~10 to 20-fold over Human NMTsDual Human NMT specific
Key Substrates Parasite essential proteins

IMP-1088: Host-Directed Antiviral Efficacy

IMP-1088 is an ultrapotent, picomolar dual inhibitor of human NMT1 and NMT2. By inhibiting the host's NMT enzymes, IMP-1088 prevents the myristoylation of viral proteins required for capsid assembly, such as4[4] and. Because it targets a highly conserved host mechanism rather than a rapidly mutating viral genome, it presents an exceptionally high barrier to viral resistance.

Self-Validating Protocol: Chemical Proteomic Validation of Target Engagement

To rigorously prove that IMP-1088 blocks viral replication specifically via NMT inhibition (and not through off-target cytotoxicity), researchers utilize a bio-orthogonal chemical proteomics workflow.

Step 1: Metabolic Labeling with YnMyr HeLa cells infected with Rhinovirus (e.g., RV-A16) are treated with IMP-1088 (50 nM) or a DMSO vehicle control. Concurrently, cells are pulsed with YnMyr (an alkyne-tagged myristate analogue). Causality: YnMyr acts as a bio-orthogonal lipid donor. Only actively myristoylated nascent proteins will incorporate the alkyne handle, providing a direct readout of intracellular NMT activity.

Step 2: Lysis and CuAAC Click Chemistry Cells are rapidly lysed in a denaturing buffer. The lysates are then subjected to Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with AzRB (an azide capture reagent bearing a trypsin-cleavable linker and a biotin tag). Causality: Denaturing the lysate immediately halts enzymatic activity, preventing post-lysis artifactual myristoylation. The click chemistry specifically tags only the YnMyr-modified proteins with biotin for downstream isolation.

Step 3: Affinity Enrichment & NanoLC-MS/MS Lysates are enriched on NeutrAvidin beads, washed stringently, and subjected to on-bead trypsin digestion. The released peptides are analyzed via NanoLC-MS/MS using label-free quantification (LFQ). Causality: NeutrAvidin is used over standard avidin to minimize non-specific electrostatic binding (due to its near-neutral pI). On-bead digestion selectively releases the peptides, allowing mass spectrometry to directly quantify the reduction of myristoylated VP0.

Validation Check: A self-validating system must rule out general translation arrest.4[4], confirming that the loss of VP0 signal is strictly due to NMT inhibition.

Proteomics_Workflow Step1 1. Cell Culture & Infection Step2 2. Treatment (IMP-1088) Step1->Step2 Step3 3. Metabolic Labeling (YnMyr Tagging) Step2->Step3 Step4 4. Click Chemistry (AzRB Capture) Step3->Step4 Step5 5. Affinity Enrichment (NeutrAvidin) Step4->Step5 Step6 6. NanoLC-MS/MS (LFQ Analysis) Step5->Step6

Fig 2: Chemical proteomics workflow for validating NMT target engagement using YnMyr tagging.

DDD100097: Pathogen-Directed Antiparasitic Efficacy

DDD100097 was optimized from a pyrazole sulfonamide series to treat the lethal, late-stage (neurological) phase of Human African Trypanosomiasis (HAT). It 1[1] and exhibits an IC50 of 2 nM against Trypanosoma brucei NMT (TbNMT). It also demonstrates potent on-target activity against Leishmania donovani intracellular amastigotes[3].

Self-Validating Protocol: Radiometric Biochemical Assay for NMT Kinetics

To accurately determine the IC50 and binding kinetics of DDD100097 against recombinant TbNMT, a highly sensitive radiometric assay is employed.

Step 1: Reaction Assembly Purified recombinant TbNMT is incubated with a synthetic peptide substrate (e.g., derived from ARF2) and varying concentrations of DDD100097 in an assay buffer containing Triton X-100. Causality: Triton X-100 is critical; it maintains the solubility of the lipophilic myristoyl-CoA donor and prevents the non-specific aggregation of the small molecule inhibitor, which could otherwise lead to false-positive inhibition.

Step 2: Initiation with [³H]myristoyl-CoA The reaction is initiated by the addition of [³H]myristoyl-CoA. Causality: The use of a tritium-labeled acyl donor provides the extreme sensitivity required to measure picomolar to nanomolar enzyme velocities accurately, which is impossible with standard colorimetric assays.

Step 3: Quenching and Phosphocellulose Separation After a controlled incubation at 30°C, the reaction is quenched with phosphoric acid and spotted onto phosphocellulose filter paper. Causality: The acidic quench immediately denatures the enzyme, stopping catalysis. The positively charged basic residues of the synthetic peptide substrate bind tightly to the negatively charged phosphocellulose paper. Conversely, the unreacted, negatively charged [³H]myristoyl-CoA is repelled and washed away during subsequent wash steps.

Validation Check: The assay must include a no-enzyme control to establish baseline background radioactivity, and a vehicle control to define 100% maximum velocity (Vmax). Furthermore,1[1], confirming a 1:1 stoichiometric competitive binding mechanism rather than non-specific assay interference.

Conclusion & Future Directions

Both DDD100097 and IMP-1088 represent triumphs in structure-based drug design, validating NMT as a versatile pharmacological target. While DDD100097 paves the way for curative treatments for neglected tropical diseases by exploiting the structural nuances of parasitic NMT, IMP-1088 offers a paradigm shift in virology by demonstrating that transient, host-directed NMT inhibition can safely and effectively halt viral replication. Future development will likely focus on optimizing the therapeutic window of these compounds for human clinical trials.

References

  • IMP-1088 | NMT1/2 Inhibitor - MedchemExpress.com. 2

  • Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani. - WCAIR. 3

  • Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PLOS.

  • Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC. 4

  • Lead optimization of a pyrazole sulfonamide series of trypanosoma brucei N-myristoyltransferase inhibitors - University of Dundee. 1

  • An In-Depth Technical Guide to the Mechanism of Action of DDD100097 - Benchchem. 5

Sources

Efficacy of DDD100097: A Novel N-Myristoyltransferase Inhibitor Against Trypanosomiasis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of trypanosomiasis treatment is one of significant progress, yet persistent challenges remain. The portfolio of drugs available to combat these devastating neglected tropical diseases—Human African Trypanosomiasis (HAT), Chagas disease, and Leishmaniasis—has been hampered by issues of toxicity, complex administration routes, and emerging resistance.[1][2] This guide provides a detailed comparison of a promising new chemical entity, DDD100097, against the current therapeutic arsenal for trypanosomiasis, with a focus on its efficacy and underlying mechanism of action.

The Innovation of N-Myristoyltransferase Inhibition

DDD100097 represents a new frontier in anti-trypanosomal drug discovery by targeting N-myristoyltransferase (NMT), a host-cell enzyme that is also critical for parasite viability.[1][3] NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular and viral proteins. This lipid modification is crucial for protein-membrane interactions, signal transduction, and the overall structural integrity of the parasite.[1][4] The inhibition of Trypanosoma brucei NMT (TbNMT) has been shown to lead to rapid killing of the parasite both in vitro and in vivo, validating it as a promising therapeutic target for HAT.[1][2]

A Comparative Overview of Current Trypanosomiasis Drugs

The current treatment options for trypanosomiasis vary depending on the specific disease and its stage. For Human African Trypanosomiasis, the choice of drug is determined by the subspecies of the parasite (Trypanosoma brucei gambiense or Trypanosoma brucei rhodesiense) and whether the disease has progressed to the central nervous system (second stage).[5]

Drug ClassDrug Name(s)Indication(s)Key Limitations
Diamidines PentamidineFirst-stage T.b. gambiense HATIneffective against second-stage disease, requires intramuscular injection.[5]
Arsenicals MelarsoprolSecond-stage T.b. rhodesiense HATHighly toxic, causing fatal encephalopathy in a subset of patients.[5]
Ornithine Decarboxylase Inhibitors EflornithineSecond-stage T.b. gambiense HATAdministered intravenously in a complex and lengthy regimen.[5]
Nitroimidazoles FexinidazoleFirst and second-stage T.b. gambiense HATOral administration is a significant advantage, but resistance is a concern.
Nitrofurans NifurtimoxUsed in combination with eflornithine (NECT) for second-stage T.b. gambiense HAT; also for Chagas disease.Not highly effective as a monotherapy for HAT.[6]
Benzimidazoles BenznidazoleChagas diseaseEfficacy decreases in the chronic phase of the disease.
Oxaboroles AcoziboroleFirst and second-stage T.b. gambiense HATA promising new oral, single-dose treatment.
Polyene Antifungals Amphotericin BLeishmaniasisAdministered intravenously, can have significant side effects.
Alkylphosphocholines MiltefosineLeishmaniasisThe first oral treatment for leishmaniasis, but with some limitations in efficacy for all species.

In-Depth Analysis of DDD100097 Efficacy

DDD100097 is a pyrazole sulfonamide that has been optimized for potency against T. brucei NMT and for its ability to cross the blood-brain barrier, a critical feature for treating second-stage HAT.[7]

In Vitro Efficacy

The potency of DDD100097 has been evaluated against both the T. brucei NMT enzyme and the live parasite. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater potency.

CompoundTargetIC50 (nM)
DDD100097 T. brucei NMT1.5
DDD100097 T. brucei parasite1.9

Data sourced from the Journal of Medicinal Chemistry.[7]

In Vivo Efficacy

The true test of a drug's potential lies in its performance within a living organism. DDD100097 has been evaluated in a mouse model of second-stage HAT, which assesses the drug's ability to clear parasites from the central nervous system.[7]

CompoundAnimal ModelDosing RegimenOutcome
DDD100097 Mouse model of second-stage HAT50 mg/kg, oral, twice daily for 7 daysPartial efficacy

Data sourced from the Journal of Medicinal Chemistry.[7]

The "partial efficacy" observed in the in vivo model indicates that while DDD100097 can reduce the parasite burden, further optimization may be needed to achieve a complete cure in this model.[7] However, its ability to penetrate the central nervous system, as indicated by its brain-to-blood ratio, is a significant advancement.[7]

Experimental Methodologies

The evaluation of anti-trypanosomal compounds requires robust and reproducible experimental protocols. Below are outlines of the key assays used to determine the efficacy of compounds like DDD100097.

In Vitro Parasite Growth Inhibition Assay

This assay determines the concentration of a compound required to inhibit the growth of trypanosomes in culture.

Protocol:

  • Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: The test compound (e.g., DDD100097) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Assay Setup: Parasites are seeded into 96-well plates at a specific density. The serially diluted compound is then added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) under standard culture conditions.

  • Viability Assessment: A viability reagent (e.g., AlamarBlue) is added to each well. The fluorescence or absorbance is measured, which correlates with the number of viable parasites.

  • Data Analysis: The results are used to calculate the IC50 value, the concentration of the compound that inhibits parasite growth by 50%.

Caption: Workflow for in vitro parasite growth inhibition assay.

In Vivo Mouse Model of Second-Stage HAT

This model is essential for evaluating a drug's ability to cross the blood-brain barrier and clear parasites from the central nervous system.

Protocol:

  • Infection: Mice are infected with a bioluminescent strain of Trypanosoma brucei that establishes a central nervous system infection.

  • Disease Progression Monitoring: The progression of the infection into the central nervous system is monitored using in vivo imaging systems that detect the bioluminescent parasites.

  • Treatment: Once the infection is established in the brain, mice are treated with the test compound (e.g., DDD100097) via a clinically relevant route (e.g., oral administration).

  • Efficacy Assessment: The parasite burden in the brain is monitored throughout and after the treatment period using bioluminescence imaging.

  • Relapse Monitoring: After the treatment is completed, the mice are monitored for an extended period to check for any relapse of the infection.

  • Endpoint: A successful treatment is defined by the complete and permanent eradication of parasites from the central nervous system.

Caption: Workflow for in vivo efficacy testing in a mouse model of second-stage HAT.

Concluding Remarks

DDD100097 stands as a promising lead compound in the fight against Human African Trypanosomiasis. Its novel mechanism of action, targeting the essential parasite enzyme N-myristoyltransferase, offers a new strategy to overcome existing drug resistance. While the in vivo efficacy data indicates that further optimization is necessary, the potent in vitro activity and, crucially, its ability to penetrate the central nervous system, are significant achievements. Continued research and development of NMT inhibitors like DDD100097 are vital to delivering the next generation of safe, effective, and easily administered drugs for this devastating disease.

References

  • Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simul
  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors.
  • A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis. PubMed.
  • N-Myristoyltransferase inhibitors as new leads to tre
  • N-myristoyl transferase inhibitors as new leads to treat neglected diseases.
  • Application Notes: In Vivo Efficacy Testing of Novel Antitrypanosomal Agents. Benchchem.
  • A single dose of antibody-drug conjugate cures a stage 1 model of African trypanosomiasis. PLOS Neglected Tropical Diseases.
  • An in-vitro model to assess effectiveness of carbazoles for treating human African Trypanosomiasis in a mouse model of disease.
  • Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing. PLOS.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis.
  • N-myristoyltransferase inhibitors as new leads to tre
  • Pharmacokinetics, Trypanosoma brucei gambiense Efficacy, and Time of Drug Action of DB829, a Preclinical Candidate for Treatment of Second-Stage Human African Trypanosomiasis. PMC - NIH.
  • [An efficacy trial on Trypanosoma brucei brucei of molecules permeating the blood-brain barrier and of megazol]. PubMed.
  • Trypanosoma brucei. Wikipedia.
  • Determination of IC50 and IC90 Values of Ethanolic Extracts of Some Medicinal Plants against Trypanosoma brucei brucei. Archives of Clinical Microbiology.
  • IC50 values of selected compounds toward T. b. brucei parasites...
  • In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs. PMC - NIH.
  • Developing New Diagnostic Tests for Human African Trypanosomiasis. GOV.UK.
  • An efficacy trial on Trypanosoma brucei brucei of molecules permeating the blood-brain barrier and of megazol.
  • The history of African trypanosomiasis. PMC - NIH.
  • Tackling Sleeping Sickness: Current and Promising Therapeutics and Treatment Str
  • KEGG DISEASE: African trypanosomiasis. KEGG.
  • Ubombo and the site of David Bruce's discovery of Trypanosoma brucei. PubMed.
  • Introductory Chapter: African and American Trypanosomiasis – Diagnosis and Vaccines. IntechOpen.

Sources

Validating the Downstream Effects of DDD100097 on the Proteome: A Comparative Guide to NMT Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the validation of novel anti-infectives. The transition from a biochemical hit to a validated intracellular mechanism is fraught with challenges, particularly in kinetoplastid parasites like Leishmania donovani and Trypanosoma brucei. N-myristoyltransferase (NMT) has emerged as a genetically validated target in these organisms. The development of DDD100097, a highly potent pyrazole sulfonamide NMT inhibitor, represents a significant leap forward in this space ()[1].

However, proving that a compound's phenotypic toxicity is strictly driven by its intended target requires rigorous, unbiased proteomic validation. This guide provides a comprehensive framework for validating the downstream effects of DDD100097 on the Leishmania proteome. By objectively comparing DDD100097 against other standard-of-care alternatives and detailing self-validating proteomic workflows, we establish a robust methodology for target deconvolution and mechanistic confirmation.

The Mechanistic Rationale: NMT Inhibition and the Proteome

NMT catalyzes the co-translational attachment of myristic acid (a 14-carbon saturated fatty acid) to the N-terminal glycine of nascent polypeptides. This lipid anchor is essential for the membrane localization and stability of dozens of critical signaling and structural proteins.

When DDD100097 competitively binds the NMT active site, it triggers a cascade of downstream proteomic effects:

  • Loss of Target Engagement: Unmyristoylated proteins fail to associate with their target membranes.

  • Proteasomal Degradation: The exposed, unlipidated N-termini often act as degradation signals (degrons), leading to a global reduction in the abundance of normally myristoylated proteins.

Diagram illustrating the N-myristoylation pathway and the disruptive mechanism of DDD100097.

Comparative Efficacy: DDD100097 vs. Alternatives

Before designing a proteomic validation strategy, we must establish why DDD100097 was selected over previous iterations. Earlier NMT inhibitors, such as DDD85646, demonstrated exceptional biochemical potency but failed to penetrate the blood-brain barrier, limiting their utility in Stage 2 Human African Trypanosomiasis (HAT) and systemic visceral leishmaniasis (VL) ()[2].

DDD100097 was engineered by reducing the polar surface area and capping the sulfonamide, significantly improving its pharmacokinetic profile and allowing it to achieve efficacy in Stage 2 models[2].

Table 1: Quantitative Comparison of Anti-Leishmanial Compounds
CompoundPrimary TargetEnzyme Potency ( Ki​ )Cellular Efficacy ( EC50​ )CNS PenetrationIn Vivo Reduction (Mouse VL)
DDD100097 N-Myristoyltransferase0.34 nM2.4 µMHigh52%
DDD85646 N-Myristoyltransferase~2.0 nM>10 µMLowN/A (Stage 1 only)
Miltefosine Unknown / LipidsN/A0.1 - 0.5 µMLow88%

Data aggregated from in vitro and in vivo models of L. donovani and T. brucei infections[1],[2].

Proteomic Workflows for Downstream Validation

To unequivocally link the phenotypic efficacy of DDD100097 to NMT inhibition, we deploy a tripartite proteomics strategy ()[3]. This self-validating system ensures that target engagement (TPP), protein stability (Global Proteomics), and functional localization (Fractionation) all point to the same mechanistic origin.

Tripartite proteomics workflow for validating the downstream effects of DDD100097.

Protocol 3.1: Thermal Proteome Profiling (TPP) for Target Engagement

Traditional affinity pulldowns require chemical linkers that can alter the pharmacological properties of highly optimized compounds like DDD100097. TPP bypasses this by measuring the thermodynamic stabilization of the target protein upon ligand binding in live cells[1].

  • Step 1: In Vivo Drug Incubation. Treat live L. donovani amastigotes with 10×EC50​ of DDD100097 or DMSO vehicle for 1 hour.

    • Causality: Treating intact cells ensures that the compound's cell permeability and metabolic stability are accounted for, providing a true reflection of intracellular target engagement.

  • Step 2: Thermal Shift Aliquoting. Divide the cultures into 10 aliquots and subject them to a temperature gradient (e.g., 37°C to 65°C) for 3 minutes.

    • Causality: Heat induces protein denaturation. NMT bound to DDD100097 will exhibit a rightward shift in its melting temperature ( Tm​ ) compared to the unbound state due to thermodynamic stabilization.

  • Step 3: Lysis and Ultracentrifugation. Lyse cells using 0.4% NP-40 and centrifuge at 100,000 x g for 20 minutes.

    • Causality: Ultracentrifugation strictly separates soluble (folded) proteins from insoluble (denatured) aggregates.

  • Step 4: TMT Labeling and LC-MS/MS. Digest the soluble fractions, label with TMT-10plex, and analyze via Orbitrap mass spectrometry.

    • Causality: Multiplexing allows simultaneous quantification across all temperatures, generating precise melting curves for the entire proteome. For DDD100097, NMT will be the primary protein exhibiting a significant ΔTm​ [1].

Protocol 3.2: Spatial and Global Proteomics for Downstream Phenotypes

To validate the downstream functional effect, we must prove that normally myristoylated proteins fail to reach the membrane and are subsequently degraded.

  • Step 1: Prolonged Incubation. Treat cells with DDD100097 for 12-24 hours.

    • Causality: Unlike TPP (which requires only 1 hour for binding), observing downstream mislocalization and degradation requires sufficient time for nascent protein synthesis and the turnover of existing myristoylated pools.

  • Step 2: Differential Centrifugation. Lyse cells mechanically (Dounce homogenization) in a hypotonic buffer without detergents. Centrifuge at 10,000 x g to pellet nuclei, then at 100,000 x g to separate the cytosolic (supernatant) and membrane (pellet) fractions.

    • Causality: Detergents would solubilize membranes, destroying the spatial resolution required to track mislocalized proteins.

  • Step 3: Quantitative LC-MS/MS Comparison. Analyze the whole-cell lysate (Global) and the separated fractions (Spatial) via label-free quantitative (LFQ) mass spectrometry.

    • Causality: In DDD100097-treated cells, known NMT substrates will show a statistically significant depletion in the membrane fraction, an initial accumulation in the cytosolic fraction, and an overall reduction in global abundance due to proteasomal degradation of the unlipidated degron.

Protocol 3.3: Cosmid-Based Overexpression (Orthogonal Validation)

While proteomics provides systemic data, genetic validation creates a closed-loop proof of causality[1].

  • Step 1: Library Transfection. Transfect L. donovani with a cosmid library containing fragmented genomic DNA.

  • Step 2: Drug Selection. Culture the transfectants in lethal concentrations of DDD100097.

  • Step 3: Sequencing. Isolate cosmids from surviving parasites and sequence the inserts.

    • Causality: If DDD100097 toxicity is exclusively driven by NMT inhibition, the only parasites that survive will be those overexpressing the NMT gene, effectively titrating out the drug. This was successfully demonstrated for DDD100097, confirming absolute on-target specificity[1].

Conclusion

The validation of DDD100097 serves as a masterclass in modern target deconvolution. By combining the thermodynamic precision of Thermal Proteome Profiling with spatial proteomics and genetic overexpression, researchers can construct an irrefutable, self-validating data package. This multi-omics approach not only confirms the downstream effects of NMT inhibition but also establishes a gold-standard workflow for future anti-parasitic drug development.

References

  • Corpas-Lopez, V., et al. (2019). "Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani." ACS Infectious Diseases. URL:[Link]

  • Brand, S., et al. (2014). "Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis." Journal of Medicinal Chemistry. URL:[Link]

  • Rabaan, A. A., et al. (2022). "Omics Approaches in Drug Development against Leishmaniasis: Current Scenario and Future Prospects." Microorganisms (MDPI). URL:[Link]

Sources

A Comparative Guide to N-Myristoyltransferase Inhibitors: Evaluating the Cross-Reactivity of DDD100097 with Human NMT

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of N-myristoylation, the selection of specific and potent inhibitors for human N-myristoyltransferases (NMTs) is a critical decision. This guide provides an in-depth comparison of the NMT inhibitor DDD100097, using its closely related and well-characterized precursor DDD85646 as a primary reference point, against other notable NMT inhibitors. We will delve into its cross-reactivity with the two human NMT isoforms, NMT1 and NMT2, and provide the experimental framework necessary to validate such findings in your own research.

The Critical Role of N-Myristoylation in Human Health and Disease

N-myristoylation is a vital lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and is crucial for a variety of cellular processes, including protein-membrane interactions, signal transduction, and subcellular targeting.[1] In humans, two isoforms of NMT, NMT1 and NMT2, encoded by separate genes, carry out this function.[2][3] These isoforms share a high degree of sequence identity, particularly within their catalytic domains.[4]

The indispensable role of N-myristoylation in pathways often dysregulated in disease has positioned NMTs as compelling therapeutic targets for a range of conditions, including cancer and infectious diseases.[1][5] For instance, many oncoproteins require myristoylation for their function, and elevated NMT activity has been observed in various cancers.[1]

DDD100097 and its Precursor: From Anti-parasitic to Human NMT Inhibition

The inhibitor DDD100097 and its precursor, DDD85646, were initially developed as part of a program to discover new treatments for African trypanosomiasis, the parasitic disease also known as sleeping sickness.[6] While highly effective against the parasite's NMT, the structural conservation of the NMT active site across species led to significant cross-reactivity with human NMTs.[6] This has made these compounds valuable tools for studying the role of N-myristoylation in human cellular processes and as a starting point for the development of anti-cancer therapeutics.

Comparative Analysis of NMT Inhibitor Potency and Selectivity

To provide a clear comparison of DDD85646 with other widely used NMT inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against human NMT1 and NMT2.

InhibitorTarget(s)IC50 (NMT1)IC50 (NMT2)Selectivity
DDD85646 Human NMT1/2~20 nM[4]~20 nM[4]Dual Inhibitor
IMP-1088 Human NMT1/2<1 nM[7][8]<1 nM[7][8]Potent Dual Inhibitor
Zelenirstat (PCLX-001) Human NMT1/25 nM[9][10]8 nM[9][10]Dual Inhibitor

As the data indicates, DDD85646 is a potent, dual inhibitor of both human NMT isoforms, with little to no selectivity between them. This lack of isoform specificity is a common feature among many current NMT inhibitors due to the highly conserved nature of the catalytic domain.[5] IMP-1088 stands out for its picomolar potency, making it an extremely effective tool for complete inhibition of N-myristoylation at low concentrations.[11][12] Zelenirstat, another potent dual inhibitor, is currently in clinical trials for cancer therapy.[13][14]

Understanding the Mechanism of Inhibition

The catalytic cycle of NMT involves the sequential binding of myristoyl-CoA and the peptide substrate, followed by the transfer of the myristoyl group and the release of CoA and the myristoylated peptide.[1]

NMT Apo-NMT NMT_MyrCoA NMT:Myristoyl-CoA Binary Complex NMT->NMT_MyrCoA + Myristoyl-CoA NMT_MyrCoA_Peptide NMT:Myristoyl-CoA:Peptide Ternary Complex NMT_MyrCoA->NMT_MyrCoA_Peptide + Peptide Substrate NMT_MyrPeptide_CoA NMT:Myristoylated-Peptide:CoA Ternary Complex NMT_MyrCoA_Peptide->NMT_MyrPeptide_CoA Myristoyl Transfer NMT_MyrPeptide NMT:Myristoylated-Peptide Binary Complex NMT_MyrPeptide_CoA->NMT_MyrPeptide - CoA NMT_MyrPeptide->NMT - Myristoylated Peptide MyrCoA Myristoyl-CoA Peptide Peptide Substrate MyrPeptide Myristoylated Peptide CoA CoA

Caption: The ordered Bi-Bi reaction mechanism of N-myristoyltransferase.

DDD85646 and IMP-1088 are substrate-competitive inhibitors that bind to the peptide-binding pocket of NMT.[5][15] A key feature of their binding mode is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the NMT enzyme. They also form a hydrogen bond with the side chain of a serine residue (Ser405 in NMT1).[6][15]

cluster_nmt NMT Active Site cluster_inhibitor DDD85646 C_terminus C-terminus (negatively charged) Ser405 Ser405 Hydrophobic_pocket Hydrophobic Pocket Positive_group Positively Charged Group (e.g., Piperazine ring) Positive_group->C_terminus Salt Bridge Pyrazole_ring Pyrazole Ring Pyrazole_ring->Ser405 Hydrogen Bond Aromatic_rings Aromatic Rings Aromatic_rings->Hydrophobic_pocket Hydrophobic Interactions

Caption: Key interactions of DDD85646 within the human NMT active site.

Experimental Protocol: In Vitro NMT Inhibition Assay

To quantitatively assess the inhibitory potential of compounds like DDD100097, a robust in vitro enzymatic assay is essential. The following is a detailed protocol for a fluorescence-based NMT assay.[16][17] This assay monitors the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a thiol-reactive fluorescent probe.

Materials and Reagents
  • Recombinant human NMT1 and NMT2 (ProSpec, Tanybioline)

  • Myristoyl-CoA (Sigma-Aldrich)

  • Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like c-Src)

  • NMT inhibitor (DDD100097 or other compounds of interest)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye (Invitrogen)

  • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.01% Tween-20

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare stock solutions of NMT enzyme, Myristoyl-CoA, peptide substrate, inhibitor, and CPM dye. Dispense Dispense inhibitor dilutions and NMT enzyme into 96-well plate. Reagents->Dispense Incubate1 Incubate to allow inhibitor-enzyme binding. Dispense->Incubate1 Initiate Initiate reaction by adding Myristoyl-CoA and peptide substrate. Incubate1->Initiate Add_CPM Add CPM dye to react with released CoA. Initiate->Add_CPM Read Measure fluorescence intensity kinetically. Add_CPM->Read Plot Plot reaction rates against inhibitor concentrations. Read->Plot Calculate Calculate IC50 values using a dose-response curve. Plot->Calculate

Caption: Workflow for the in vitro fluorescence-based NMT inhibition assay.

Step-by-Step Procedure
  • Prepare Reagent Solutions:

    • Prepare serial dilutions of the NMT inhibitor in assay buffer containing a final concentration of 1% DMSO.

    • Dilute recombinant NMT1 or NMT2 in assay buffer to the desired working concentration (e.g., 20 nM).

    • Prepare working solutions of myristoyl-CoA and the peptide substrate in assay buffer. The optimal concentrations should be determined empirically but are typically around the Km value for each substrate.

    • Prepare a working solution of CPM dye in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 5 µL of the inhibitor dilution or 1% DMSO for positive (no inhibitor) and negative (no enzyme) controls.

    • Add 20 µL of the diluted NMT enzyme to each well, except for the negative control wells, to which 20 µL of assay buffer is added.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding 25 µL of a pre-mixed solution containing myristoyl-CoA and the peptide substrate to each well.

  • Fluorescence Measurement:

    • Immediately after adding the substrates, add 50 µL of the CPM dye solution to each well.

    • Place the plate in a fluorescence microplate reader pre-set to 30°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) with excitation at ~390 nm and emission at ~470 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration by calculating the slope of the linear portion of the kinetic curve.

    • Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for the inhibitor.

Conclusion

DDD100097, represented here by its well-studied precursor DDD85646, is a potent, non-selective inhibitor of both human N-myristoyltransferase isoforms. Its cross-reactivity with human NMTs, while a departure from its original anti-parasitic intent, has rendered it a valuable chemical probe for elucidating the roles of N-myristoylation in human cell biology and a foundational scaffold for the development of novel anti-cancer agents. When compared to other inhibitors such as the highly potent IMP-1088 and the clinical candidate Zelenirstat, it offers a solid benchmark for in vitro studies. The provided experimental protocol offers a reliable method for researchers to independently assess the potency and selectivity of these and other NMT inhibitors, ensuring the selection of the most appropriate tool for their specific research questions.

References

  • IMP-1088 - Grokipedia. [Link]

  • A First-in-Human, Open-Label, Phase I Dose Escalation Trial of Daily Oral Nmt Inhibitor Zelenirstat in Patients with Relapsed/Refractory B-Cell Lymphomas and Advanced Solid Tumors. Blood. American Society of Hematology. [Link]

  • Mousnier, A., Bell, A. S., Swieboda, D. P., et al. (2018). Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus. Nature chemistry, 10(6), 599-606. [Link]

  • IMP-1088. Wikipedia. [Link]

  • Hutton, J. A., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology, 26(4), 553-563.e15. [Link]

  • Pacylex Pharmaceuticals N-myristoyltransferase inhibitors highlighted at BIO Annual Meeting. (2025). [Link]

  • N-myristoyltransferase (NMT). Creative Biolabs. [Link]

  • Bilsland, E., et al. (2013). A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of lipid research, 54(4), 1147–1154. [Link]

  • Zelenirstat Shows Evidence of Clinical Benefit Across Advanced Cancers. (2024). Targeted Oncology. [Link]

  • Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical biochemistry, 421(1), 342–344. [Link]

  • Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation. (2025). Scientific Reports. [Link]

  • Use of n-myristoyl transferase (nmt) inhibitors in the treatment of cancer, autoimmune disorders, and inflammatory disorders.
  • Georgikopoulou, K., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules, 27(17), 5478. [Link]

  • Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. (2023). International Journal of Molecular Sciences. [Link]

  • DDD85646, the previously published T. brucei NMT inhibitor. ResearchGate. [Link]

  • Visualizing Protein-Ligand Interactions in 2D and 3D at Once. SAMSON Blog. [Link]

  • NMT1 and NMT2 are lysine myristoyltransferases regulating the ARF6 GTPase cycle. (2020). Nature Communications. [Link]

  • NMT1 (N-myristoyltransferase 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Mechanism of cotranslational protein N-myristoylation in human cells. (2025). Cell. [Link]

  • NMT - Structures. [Link]

  • LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. (2025). YouTube. [Link]

  • Human Gene NMT2 (ENST00000378165.9) from GENCODE V49. UCSC Genome Browser. [Link]

  • NMT1 Enzyme Human Recombinant. ProSpec. [Link]

  • Giang, B. K., & Cravatt, B. F. (1998). A second mammalian N-myristoyltransferase. The Journal of biological chemistry, 273(12), 6595–6598. [Link]

  • Visualizing Protein-Ligand Interactions. Python Cookbook. [Link]

  • NMT - Main. [Link]

  • T038 · Protein Ligand Interaction Prediction. TeachOpenCADD. [Link]

  • Protein-Ligand Interaction Tutorial. (2020). YouTube. [Link]

Sources

A Comparative Guide to Phenotypic Effects of DDD100097 and Genetic Disruption of PfCLK3 in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the phenotypic consequences of treating Plasmodium falciparum with the selective inhibitor DDD100097 and the genetic disruption of its target, the protein kinase PfCLK3. This analysis is intended for researchers, scientists, and drug development professionals working on novel antimalarial strategies.

Introduction: Targeting a Master Regulator of Parasite Development

Plasmodium falciparum, the most virulent human malaria parasite, possesses a complex life cycle that relies on tightly regulated gene expression. The cyclin-dependent-like kinase 3 (PfCLK3) has emerged as a critical regulator of parasite development, primarily through its role in RNA splicing.[1][2] Its inhibition presents a promising multi-stage strategy for malaria control, with the potential for curative, prophylactic, and transmission-blocking activity.[3][4]

This guide will dissect the phenotypic outcomes of two key methodologies for interrogating PfCLK3 function:

  • Chemical Inhibition: Utilizing DDD100097 (also known as TCMDC-135051), a potent and selective small molecule inhibitor of PfCLK3.[5]

  • Genetic Disruption: Examining the consequences of modifying the pfclk3 gene. Due to the essentiality of PfCLK3 for parasite survival, a direct knockout is not viable. Therefore, this guide will focus on the phenotypes observed in parasites with conditional knockouts or those harboring resistance-conferring mutations that mimic a dysfunctional protein.[6][7]

The Central Role of PfCLK3 in RNA Splicing

PfCLK3 is a serine/threonine kinase that plays a pivotal role in the phosphorylation of splicing factors, which are essential for the precise removal of introns from pre-mRNA.[1] Disruption of this process leads to a cascade of downstream effects, ultimately resulting in parasite death. The mechanism of action for PfCLK3 inhibitors like DDD100097 is the widespread dysregulation of RNA splicing, affecting a significant portion of the parasite's transcriptome.[1][2] This disruption leads to an accumulation of unprocessed transcripts and subsequent failure to produce essential proteins.

Phenotypic Comparison: Chemical vs. Genetic Inhibition

The phenotypic consequences of both DDD100097 treatment and genetic manipulation of PfCLK3 converge on a central theme: the disruption of parasite development and viability across multiple life cycle stages.

Asexual Blood Stage Development

The most dramatic and readily observable phenotype is the potent inhibition of the asexual blood stage, which is responsible for the clinical symptoms of malaria.

Phenotypic ParameterDDD100097-Treated ParasitesPfCLK3 Knockout/Mutant Parasites (Inferred/Observed)
Growth Inhibition Potent, rapid killing of parasites with sub-micromolar EC50 values.[5]A conditional knockout is expected to be lethal. Parasites with the G449P resistance mutation show significantly reduced sensitivity to DDD100097, confirming the on-target effect of the compound.[6][8]
Morphological Effects Arrested development at the trophozoite to schizont transition.[3] Treated trophozoites fail to mature into schizonts, appearing shrunken and condensed.[9]A conditional knockout would be expected to phenocopy the drug-induced arrest. The G449P mutant parasites, in the absence of the drug, do not show a discernible growth defect, indicating the mutation primarily affects drug binding.[1]
Mechanism of Action Widespread disruption of RNA splicing, leading to the downregulation of over 400 essential genes.[4][10]Genetic disruption of PfCLK3 would directly abrogate its kinase activity, leading to the same fundamental defect in RNA splicing.
Sexual Stage and Transmission

A crucial aspect of malaria eradication is the ability to block parasite transmission to the mosquito vector. Both chemical and genetic approaches to targeting PfCLK3 demonstrate significant effects on the sexual stages (gametocytes).

Phenotypic ParameterDDD100097-Treated ParasitesPfCLK3 Knockout/Mutant Parasites (Inferred)
Gametocyte Development Prevents the development of mature stage V gametocytes.[3]A conditional knockout during gametocytogenesis is expected to block the formation of viable gametes.
Transmission Blocking Blocks the infection of mosquitoes by inhibiting gametocyte development.[6]Genetic inactivation of PfCLK3 would be expected to render the parasite non-transmissible.
Liver Stage Development

The liver stage of the parasite life cycle is an asymptomatic phase that precedes the symptomatic blood stage. Targeting this stage is key for prophylactic strategies.

Phenotypic ParameterDDD100097-Treated ParasitesPfCLK3 Knockout/Mutant Parasites (Inferred)
Liver Stage Viability Effective against liver-stage parasites, demonstrating prophylactic potential.[5]Conditional knockout of PfCLK3 during the liver stage would likely prevent the development of merozoites and subsequent blood-stage infection.

Delving Deeper: Potential for Divergent Phenotypes

While the primary phenotypes of chemical and genetic inhibition of PfCLK3 are expected to be highly similar due to the on-target nature of DDD100097, subtle differences may arise.

  • Off-Target Effects of DDD100097: Although DDD100097 has shown high selectivity for PfCLK3 over human kinases, the possibility of off-target effects within the parasite kinome cannot be entirely ruled out without comprehensive screening.[3][11] Such off-target activities could contribute to the observed phenotype, potentially leading to a more severe or complex phenotype than a clean genetic knockout.

  • Compensatory Mechanisms in Knockout Parasites: Genetically modified parasites, particularly those developed under a conditional system, may have the capacity to develop compensatory mechanisms to mitigate the loss of PfCLK3 function over time. This could involve the upregulation of other kinases or splicing factors, potentially leading to a less severe phenotype compared to the acute and rapid effects of a chemical inhibitor.

Experimental Protocols

To enable researchers to investigate and compare these phenotypes, detailed protocols for key assays are provided below.

Protocol 1: Asexual Stage Growth Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of DDD100097 against asexual blood-stage parasites.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microplates

  • DDD100097 stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of DDD100097 in complete culture medium in a 96-well plate. Include a drug-free control (with DMSO at the same concentration as the highest drug concentration) and an uninfected red blood cell control.

  • Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Schizont Maturation Assay

This assay assesses the effect of DDD100097 on the progression of parasites from the trophozoite to the schizont stage.

Materials:

  • P. falciparum culture (synchronized to the early trophozoite stage)

  • Complete parasite culture medium

  • DDD100097

  • Microscope slides

  • Giemsa stain

Procedure:

  • Set up parasite cultures with synchronized early trophozoites at a parasitemia of ~1%.

  • Add DDD100097 at a concentration known to inhibit growth (e.g., 5x EC50). Include a drug-free control.

  • Incubate the cultures for 24-30 hours.

  • Prepare thin blood smears from each culture.

  • Stain the smears with Giemsa and examine under a light microscope.

  • Count the number of schizonts per 200-500 asexual parasites to determine the percentage of schizont maturation. A significant reduction in the percentage of schizonts in the treated culture compared to the control indicates inhibition of maturation.[12][13]

Protocol 3: Gametocyte Development Assay

This assay evaluates the impact of DDD100097 on the formation of mature gametocytes.

Materials:

  • P. falciparum gametocyte-producing strain

  • Gametocyte culture medium

  • DDD100097

  • N-acetylglucosamine (for eliminating asexual stages)

  • Microscope slides

  • Giemsa stain

Procedure:

  • Induce gametocytogenesis in a P. falciparum culture.

  • On day 2-3 of gametocyte development (Stage I-II), add DDD100097 at the desired concentration. Include a drug-free control.

  • Continue to culture the gametocytes, changing the medium daily. Treat with N-acetylglucosamine to eliminate any remaining asexual parasites.

  • On days 8-10, prepare thin blood smears and stain with Giemsa.

  • Count the number of mature (Stage V) gametocytes per 1000 red blood cells to assess the effect of the compound on gametocyte maturation.[14][15]

Visualizing the Experimental Workflow and Cellular Impact

To better illustrate the experimental design and the molecular consequences of PfCLK3 inhibition, the following diagrams are provided.

Experimental_Workflow cluster_Asexual_Stage Asexual Stage Analysis cluster_Sexual_Stage Sexual Stage Analysis A1 Synchronized Ring-Stage Culture A2 Drug Treatment (DDD100097) A1->A2 A3 72h Incubation A2->A3 A4 SYBR Green I Assay (Growth Inhibition) A3->A4 A5 Giemsa Staining (Morphology) A3->A5 A6 EC50 Determination A4->A6 A7 Schizont Maturation Quantification A5->A7 S1 Induce Gametocytogenesis S2 Drug Treatment (DDD100097) S1->S2 S3 Culture for 8-10 days S2->S3 S4 Giemsa Staining S3->S4 S5 Stage V Gametocyte Quantification S4->S5

Caption: Experimental workflow for phenotypic analysis.

Mechanism_of_Action DDD100097 DDD100097 PfCLK3 PfCLK3 Kinase DDD100097->PfCLK3 Inhibits Splicing_Factors Splicing Factors PfCLK3->Splicing_Factors Activates Phosphorylation Phosphorylation Splicing_Factors->Phosphorylation Spliceosome_Assembly Spliceosome Assembly & Function Phosphorylation->Spliceosome_Assembly pre_mRNA pre-mRNA Spliceosome_Assembly->pre_mRNA Processes mRNA Mature mRNA pre_mRNA->mRNA Protein Essential Proteins mRNA->Protein Parasite_Death Parasite Death Protein->Parasite_Death Absence leads to

Caption: Mechanism of PfCLK3 inhibition by DDD100097.

Conclusion

The selective inhibition of PfCLK3 by DDD100097 and the genetic disruption of the pfclk3 gene both lead to a profound and multi-stage anti-parasitic effect, primarily driven by the disruption of RNA splicing. While chemical inhibition offers a rapid and potent means of killing the parasite, genetic approaches provide the definitive validation of PfCLK3 as the critical target. The phenotypic similarities observed between DDD100097-treated parasites and the expected phenotype of a conditional knockout strongly support an on-target mechanism of action for this promising antimalarial compound. Future studies employing conditional knockout or knockdown technologies for PfCLK3 will be invaluable for dissecting any potential off-target effects of PfCLK3 inhibitors and for understanding any long-term compensatory mechanisms the parasite might employ.

References

  • Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target. (2019). Science. [Link]

  • Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials. (2020). Journal of Medicinal Chemistry. [Link]

  • Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment. (2024). Journal of Medicinal Chemistry. [Link]

  • An Update on Development of Small-Molecule Plasmodial Kinase Inhibitors. (2020). Molecules. [Link]

  • Production of Plasmodium falciparum Gametocytes In Vitro. (2013). Methods in Molecular Biology. [Link]

  • Ex Vivo Maturation Assay for Testing Antimalarial Sensitivity of Rodent Malaria Parasites. (2016). Antimicrobial Agents and Chemotherapy. [Link]

  • Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities. (2021). ACS Infectious Diseases. [Link]

  • Validation of the protein kinase PfCLK3 as a multi-stage cross species malarial drug target. (2018). bioRxiv. [Link]

  • Diagram of P. falciparum female gametocyte activation assay protocol... (n.d.). ResearchGate. [Link]

  • Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria. (2025). bioRxiv. [Link]

  • Chemogenetic validation of PfCLK3 as a target for the parasiticidal... (n.d.). ResearchGate. [Link]

  • (PDF) Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target. (2019). ResearchGate. [Link]

  • Parasite and host kinases as targets for antimalarials. (2023). Malaria World. [Link]

  • Novel Method for the Separation of Male and Female Gametocytes of the Malaria Parasite Plasmodium falciparum That Enables Biological and Drug Discovery. (2020). mSphere. [Link]

  • Routine in vitro culture of P. falciparum gametocytes to evaluate novel transmission-blocking interventions. (2014). Nature Protocols. [Link]

  • Validation of the protein kinase PfCLK3 as a multistage cross-species malarial drug target. (2019). Centre for Medicines Discovery (CMD). [Link]

  • Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target. (2019). Science. [Link]

  • Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. (2014). Journal of Antimicrobial Chemotherapy. [Link]

  • Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria. (2025). bioRxiv. [Link]

  • Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment. (2024). Journal of Medicinal Chemistry. [Link]

  • Plasmodium falciparum. (n.d.). CDC. [Link]

  • Plasmodium falciparum in vitro schizont maturation tests in Mozambique are not improved by removing immune parasite carriers' plasma. (1993). Transactions of the Royal Society of Tropical Medicine and Hygiene. [Link]

  • (PDF) Validation of the protein kinase PfCLK3 as a multi-stage cross species malarial drug target. (2025). ResearchGate. [Link]

  • A Novel Tool for the Generation of Conditional Knockouts To Study Gene Function across the Plasmodium falciparum Life Cycle. (2019). mBio. [Link]

  • Trophozoites, Schizonts & Gametocytes: Plasmodium falciparum in Blood Smears – And How AI is Changing the Game. (2025). Noul. [Link]

  • Culture of Plasmodium falciparum blood stages v1.0. (n.d.). IDDO. [Link]

  • Differential Gene Expression of Malaria Parasite in Response to Red Blood Cell-Specific Glycolytic Intermediate 2,3-Diphosphoglycerate (2,3-DPG). (2023). International Journal of Molecular Sciences. [Link]

  • Conditional knockout of P. falciparum PolK gene. (2024). Figshare. [Link]

  • Disrupting parasite gene regulation reveals new malaria intervention strategy. (2025). Penn State. [Link]

  • A Novel Tool for the Generation of Conditional Knockouts To Study Gene Function across the Plasmodium falciparum Life Cycle. (2019). mBio. [Link]

Sources

Validating the on-target engagement of DDD100097 in cells.

Author: BenchChem Technical Support Team. Date: March 2026

Validating the On-Target Engagement of DDD100097: A Comparative Guide to N-Myristoyltransferase (NMT) Inhibitors

As a Senior Application Scientist, navigating the transition from a potent biochemical hit to a pharmacologically validated lead compound requires rigorous, self-validating cellular assays. For neglected tropical diseases like Human African Trypanosomiasis (HAT) and Leishmaniasis, N-myristoyltransferase (NMT) has emerged as a premier druggable target.

This guide provides an in-depth technical comparison of the pyrazole sulfonamide derivative DDD100097 against alternative NMT inhibitors. Crucially, it details the exact experimental workflows required to definitively prove on-target engagement within the complex intracellular environment of living parasites.

Mechanistic Overview: The Causality of NMT Inhibition

NMT is an essential eukaryotic enzyme responsible for the co- and post-translational attachment of myristate (a 14-carbon fatty acid) to the N-terminal glycine of target proteins. This lipidation is an absolute requirement for the membrane localization and signal transduction functions of numerous parasitic proteins[1].

From a kinetic standpoint, NMT operates via an ordered Bi-Bi mechanism. The enzyme first binds myristoyl-CoA, which induces a critical conformational shift that exposes the peptide-binding pocket[2]. DDD100097 acts as a highly potent, competitive inhibitor at this peptide-binding site, effectively halting the myristoylation cascade and inducing rapid parasite death[1].

Pathway MyrCoA Myristoyl-CoA Complex1 NMT:Myr-CoA Complex MyrCoA->Complex1 NMT N-Myristoyltransferase (NMT) (Apo Enzyme) NMT->Complex1 Binds first Product N-Myristoylated Protein (Functional/Localized) Complex1->Product Peptide binds & catalyzes DeadEnd Inhibited NMT Complex (Parasite Death) Complex1->DeadEnd DDD100097 binds Peptide Nascent Protein (N-terminal Glycine) Peptide->Product Inhibitor DDD100097 (Competitive Inhibitor) Inhibitor->DeadEnd

Mechanism of N-myristoylation and competitive inhibition by DDD100097 in parasites.

Comparative Performance Analysis

To contextualize the performance of DDD100097, we must compare it against its precursor, DDD85646 , and an alternative thienopyrimidine class inhibitor, IMP-105 .

The development of DDD100097 was driven by a specific pharmacokinetic failure: DDD85646 possessed exceptional target potency but failed to cross the blood-brain barrier (BBB), restricting its utility to Stage 1 (hemolymphatic) HAT[2]. By reducing the polar surface area, capping the sulfonamide, and introducing a flexible linker, DDD100097 achieved the CNS penetration required for Stage 2 HAT efficacy[2]. Conversely, IMP-105 was engineered specifically to overcome the modest human-vs-parasite selectivity window observed in the pyrazole sulfonamide series[3].

Table 1: Quantitative Comparison of Lead NMT Inhibitors

CompoundPrimary Target OrganismEnzyme Potency (IC50 / Ki)Cellular Efficacy (EC50)Selectivity (vs. Human NMT)CNS Penetration / Efficacy
DDD85646 T. brucei~1–2 nMHighly PotentModeratePoor (Stage 1 HAT only)
DDD100097 T. brucei / L. donovaniTbNMT: 2 nM; LmNMT: 0.34 nML. donovani: 2.4 μM~10-foldHigh (Stage 2 HAT efficacy)
IMP-105 L. donovaniHighly PotentModest>660-fold N/A (Optimized for selectivity)

Data synthesized from established structure-activity relationship (SAR) studies[4],[3],[2].

Validating On-Target Engagement: Experimental Workflows

A persistent challenge in drug development is the "drop-off" between biochemical enzyme inhibition and actual intracellular activity[4]. To prove that DDD100097's phenotypic toxicity is strictly driven by NMT inhibition, we employ two orthogonal, self-validating experimental systems: Thermal Proteome Profiling (TPP) and Cosmid-Based Target Overexpression .

Method A: Thermal Proteome Profiling (TPP)

The Causality: Ligand binding thermodynamically stabilizes the folded state of a target protein. By applying a temperature gradient to living cells and quantifying the remaining soluble protein fractions via mass spectrometry, we can observe a positive shift in the melting temperature (ΔTm) of NMT. This confirms that the drug successfully permeates the cell membrane and directly engages the target in its native state[4].

TPP Cells Live Parasite Cells (e.g., L. donovani) Incubation Incubate with DDD100097 vs. DMSO Vehicle Cells->Incubation Aliquots Divide into Aliquots Incubation->Aliquots Heating Heat Gradient (e.g., 37°C to 65°C) Aliquots->Heating Lysis Cell Lysis & Ultracentrifugation Heating->Lysis Soluble Extract Soluble Protein Fractions Lysis->Soluble LCMS TMT Labeling & Quantitative LC-MS/MS Soluble->LCMS Analysis Thermal Shift Analysis (ΔTm of NMT) LCMS->Analysis

Thermal Proteome Profiling (TPP) workflow for validating DDD100097 target engagement.

Step-by-Step TPP Protocol (Self-Validating System):

  • In-Cell Equilibration: Incubate clarified lysates or intact L. donovani promastigotes with DDD100097 at 10× its established EC50 value. Self-Validation: Run a parallel DMSO vehicle control to establish the baseline proteome melting curve[4].

  • Thermal Gradient Application: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Aggregation Clearance: Lyse the cells using a mild detergent buffer (e.g., NP-40) and perform ultracentrifugation (100,000 × g for 20 mins). Causality: Heat-denatured proteins will aggregate and pellet, leaving only thermodynamically stable (folded) proteins in the supernatant.

  • Multiplexed Proteomics: Extract the soluble supernatant, digest with trypsin, and label the resulting peptides with Tandem Mass Tags (TMT). Pool the samples and analyze via quantitative LC-MS/MS.

  • Data Interpretation: Plot the relative abundance of NMT against temperature to calculate the Tm. Self-Validation: Ensure that the Tm of structural housekeeping proteins (e.g., α-tubulin) remains unchanged. A shift exclusively in NMT confirms specific on-target engagement without off-target proteome stabilization.

Method B: Cosmid-Based Target Overexpression

The Causality: If DDD100097's toxicity is exclusively mediated by NMT inhibition, artificially increasing the intracellular concentration of NMT will act as a "sponge." The cell will require a proportionally higher concentration of the drug to achieve the necessary fractional inhibition of the enzyme pool, thereby shifting the EC50 curve to the right[4].

Step-by-Step Overexpression Protocol (Self-Validating System):

  • Vector Construction: Clone the NMT gene into a high-copy cosmid or episomal expression vector suitable for the target parasite.

  • Transfection & Selection: Transfect the parasite line and select for stable integrants using the appropriate antibiotic marker. Self-Validation: You must generate a parallel cell line transfected with an empty vector. This ensures the transfection process or the metabolic burden of the plasmid does not artificially alter drug sensitivity.

  • Dose-Response Viability Assay: Plate the wild-type, empty vector, and NMT-overexpressing strains in 96-well plates. Treat with a serial dilution of DDD100097.

  • Viability Readout: After 72 hours, assess cell viability using a resazurin-based fluorescence assay.

  • Data Interpretation: Calculate the EC50. Overexpression of NMT in L. donovani promastigotes results in an ~10-fold decrease in sensitivity to DDD100097, confirming that NMT is the primary driver of the drug's lethal phenotype[4]. Self-Validation: Run a control drug with a different mechanism of action (e.g., Amphotericin B); its EC50 must remain identical across all three cell lines to prove the resistance is target-specific.

References[1] An In-Depth Technical Guide to the Mechanism of Action of DDD100097 - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEFBq1cys-BSrLaDFiMZ9tCe7fP2Lx6VNbPOqpewCzjaKbCGSIfuZCXAB6jW2UBCCcnK0yOkJT0E7_GekU1GWrwLGiJC_Wv6lq1eot4lnTVAqpMRVoKr-KbmvS8E30fjbQHtstBzXuGqQ0daWVwyyk86Yf8s3hz-hUSrrU4BC2o9-6-BujvRo7mW8AheXst7a5CR34560YirFidWu90P-e[4] Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDn9zfslhn0ItFIOFCB6Gr033xjAY6rRjdAwv0HNqBjSmTLb3XosvJuJaQecqsyZIDjRQy519A2ClCWpfT6tmYLQPlSuZ5H6gS7PKgorl8Axfpe7br8MifxNyY1lJDqwvE7zMBOCfxrJ5fhzE=[3] Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwcKvU8rzRNhUiCGrJEmSgCCbj42o3bLXdKKejlIt-nuw5BHQFnz7ril87ft6TJ9SZSO2B90Cv3gne_YwzS-MjiQ1_1ynOwxNujh_AxGS0q75P9g4NMu3AtktxD9m5pLcW8n2fZMHI8d4FR2o93W0A[2] Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBw_ILN5yN7uqRmhsOb7LimJYAcGo3BsbA_b5RPAutCKZFIq0UvZ23gr8NjrIE2JjQKq2CgNQ_rI5fcTFpjKDSxd1uAUBBHFzd3EZIngesyv6PiIXKWjaW5qeklnAMRvm88EMhey1C5FR1X5w=

Sources

Comparative analysis of DDD100097's effect on different parasite species.

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary & Target Rationale

N-myristoyltransferase (NMT) has emerged as a highly validated, essential therapeutic target across kinetoplastid and apicomplexan parasites[1]. The enzyme catalyzes the co-translational attachment of myristic acid to the N-terminal glycine of nascent polypeptides, a lipid modification strictly required for the membrane localization and signal transduction of critical proteins (e.g., ARF1, CAP5.5)[1].

DDD100097 is a rationally designed pyrazole sulfonamide NMT inhibitor[2]. As drug development professionals, we often observe that early-generation inhibitors (such as DDD85646) demonstrate potent biochemical activity but fail in vivo due to poor central nervous system (CNS) penetrance[3]. DDD100097 overcomes this critical bottleneck; by capping the sulfonamide and reducing the polar surface area, the compound achieves the blood-brain barrier (BBB) traversal required for treating Stage 2 Human African Trypanosomiasis (HAT)[2].

Mechanism of Action: The N-Myristoylation Bottleneck

The structural optimization of DDD100097 allows it to act as a potent competitive inhibitor, blocking the peptide substrate from accessing the NMT active site. This induces catastrophic mislocalization of essential parasite proteins.

Pathway MyrCoA Myristoyl-CoA NMT N-Myristoyltransferase (Active Enzyme) MyrCoA->NMT Peptide Nascent Polypeptide (N-terminal Glycine) Peptide->NMT MyrProt Myristoylated Protein (e.g., ARF1, CAP5.5) NMT->MyrProt Catalysis Death Mislocalization & Parasite Death NMT->Death Inhibition Pathway Membrane Membrane Localization & Signal Transduction MyrProt->Membrane Essential Function DDD DDD100097 (Competitive Inhibitor) DDD->NMT Blocks Peptide Binding

N-myristoylation pathway disruption by DDD100097 leading to parasite death.

Cross-Species Quantitative Performance

While DDD100097 is a pan-NMT inhibitor, its efficacy varies drastically depending on the target species' physiological niche. The table below synthesizes its comparative performance:

Parasite SpeciesTarget EnzymeBiochemical PotencyCellular EfficacyIn Vivo EfficacyPrimary Pharmacokinetic Challenge
Trypanosoma brucei TbNMTIC50: 2 nMHighly PotentPartial efficacy in Stage 2 HAT mouse modelOptimizing in vivo clearance rates
Leishmania donovani LmNMT / LdNMTKi: 0.34 nMEC50: 2.4 µM52% reduction in VL mouse model (oral dosing)Phagolysosome basicity trapping
Plasmodium spp. PfNMTSub-nanomolarModestValidated in vivo via TPPStage-specific target expression

Data synthesized from foundational studies in kinetoplastid and apicomplexan research[4],[3],[5],[2].

Strategic Insights: The "Drop-Off" Phenomenon

A critical observation for medicinal chemists is the severe efficacy "drop-off" seen in Leishmania donovani. Why does a compound with an enzymatic Ki of 0.34 nM exhibit a cellular EC50 of 2.4 µM[3]?

This ~7000-fold discrepancy is a classic pharmacokinetic trap. L. donovani amastigotes reside within the highly acidic phagolysosomes of host macrophages. DDD100097 contains basic centers that become rapidly protonated in this low-pH environment[3]. Once protonated, the molecule loses its membrane permeability, severely restricting its cellular uptake into the parasite. Future lead optimization for Visceral Leishmaniasis (VL) must focus on lowering the pKa of these basic centers without sacrificing the lipophilicity required for BBB penetration in HAT applications[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of DDD100097 requires orthogonal validation methods. Below are the definitive, step-by-step protocols for biochemical, cellular, and chemoproteomic profiling.

Protocol A: High-Throughput Biochemical NMT Inhibition Assay

Causality: This cell-free assay isolates the enzyme-inhibitor interaction, providing a true measure of binding affinity (Ki) independent of membrane permeability or efflux pumps[1].

  • Buffer Preparation: Formulate assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% Triton X-100).

  • Enzyme Addition: Add recombinant TbNMT or LmNMT at a final concentration of 0.5 nM.

  • Compound Titration: Dispense DDD100097 in a 10-point dose-response curve using a DMSO vehicle (final DMSO concentration <1%).

  • Initiation: Add tritiated [3H]-myristoyl-CoA and the specific peptide substrate (e.g., CAP5.5 derived).

  • Quantification: Quench the reaction after 30 minutes. Capture the radiolabeled peptide on a phosphocellulose filter plate, wash extensively to remove unbound lipids, and quantify via liquid scintillation counting.

Protocol B: Intracellular Macrophage Assay for L. donovani

Causality: Evaluates the compound's ability to penetrate the host macrophage, survive the acidic phagolysosome, and inhibit the intracellular amastigote[3].

  • Infection: Infect primary murine bone marrow-derived macrophages (BMDMs) with L. donovani at a 10:1 parasite-to-host cell ratio.

  • Treatment: Wash away extracellular parasites after 24 hours. Apply DDD100097 across a concentration gradient (0.1 µM to 50 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Readout: Fix cells with methanol and stain with Giemsa (or use high-content DAPI imaging) to calculate the ratio of intracellular amastigotes to macrophage nuclei.

Protocol C: Thermal Proteome Profiling (TPP) for Target Deconvolution

Causality: TPP proves that DDD100097 directly engages NMT inside the living parasite. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) higher compared to the unbound state[5].

TPPWorkflow DDD DDD100097 (Ligand) Complex DDD100097-NMT Complex DDD->Complex Binds in vivo NMT Parasite NMT (Target) NMT->Complex Heat Thermal Challenge (37°C - 65°C) Complex->Heat Denature Unbound Proteins Denature & Precipitate Heat->Denature Unprotected Stabilize Target Stabilization (Soluble NMT) Heat->Stabilize Protected MS LC-MS/MS Quantification Stabilize->MS TMT Labeling

Mechanism of DDD100097 target engagement and validation via Thermal Proteome Profiling.

  • In Vivo Binding: Incubate live parasites with 10 µM DDD100097 or DMSO control for 1 hour.

  • Thermal Challenge: Aliquot the suspension into PCR tubes and heat across a temperature gradient (37°C to 65°C) for 3 minutes.

  • Lysis & Extraction: Lyse cells using mild detergent and ultracentrifugation to pellet denatured proteins. Retain the soluble fraction.

  • TMT Labeling: Digest soluble proteins with trypsin and label with Tandem Mass Tags (TMT) for multiplexing.

  • LC-MS/MS: Analyze via quantitative mass spectrometry. Plot the melt curves to confirm the specific thermal stabilization of NMT, proving on-target activity[3].

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry.

  • Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani. ACS Infectious Diseases.

  • Chemoproteomics for Plasmodium parasite drug target discovery. Frontiers in Cellular and Infection Microbiology (via NIH PMC).

  • DDD100097 | TbNMT Inhibitor Product Specifications. MedChemExpress.

Sources

A Technical Guide to the Synergistic Potential of DDD107498 (Cabamiquine) in Anti-Malarial Combination Therapy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum is a critical threat to global malaria control efforts, necessitating the development of novel therapeutic strategies.[1] Artemisinin-based combination therapies (ACTs) are the current standard of care, but resistance to these regimens is also on the rise.[1][2] This reality underscores the urgent need for new antimalarial agents with novel mechanisms of action that can be deployed in effective combination therapies to protect against resistance and improve treatment outcomes.[3][4][5]

This guide provides an in-depth analysis of DDD107498 (also known as Cabamiquine or M5717), a novel antimalarial compound with multistage activity, and explores its potential for synergistic interactions with other anti-parasitic agents.[3][6] We will examine its unique mechanism of action, present the rationale for combination therapy, and provide detailed experimental protocols for assessing drug synergy in a laboratory setting.

DDD107498: A Novel Inhibitor of Parasite Protein Synthesis

DDD107498 is a potent, orally active quinoline-4-carboxamide derivative that emerged from a phenotypic screening program against blood-stage P. falciparum.[3][7] It demonstrates a novel spectrum of activity, targeting multiple stages of the parasite's life cycle, including asexual blood stages, liver stages, and gametocytes, which are responsible for transmission.[3][4][7][8] This multistage activity makes it a promising candidate for single-dose treatment, transmission blocking, and chemoprotection.[3][4][9]

Mechanism of Action

The primary molecular target of DDD107498 has been identified as the parasite's translation elongation factor 2 (eEF2).[3][4][7] eEF2 is a crucial enzyme responsible for the GTP-dependent translocation of the ribosome along messenger RNA (mRNA) during protein synthesis.[3][4][7] By inhibiting Pf-eEF2, DDD107498 effectively halts protein production, leading to parasite death.[6][7] This mechanism is distinct from all other antimalarial drugs currently on the market or in clinical development, giving DDD107498 significant potential against existing drug-resistant parasite strains.[9]

The discovery of eEF2 as a viable antimalarial drug target opens a new avenue for drug discovery.[3][4]

cluster_ribosome P. falciparum Ribosome cluster_factors A_site A Site (Aminoacyl) P_site P Site (Peptidyl) A_site->P_site Peptidyl Transfer E_site E Site (Exit) P_site->E_site Translocation eEF2 eEF2 (Elongation Factor 2) eEF2->P_site Binds to Ribosome GTP GTP GTP->eEF2 Hydrolysis powers translocation mRNA mRNA DDD107498 DDD107498 DDD107498->eEF2 INHIBITS

Caption: Mechanism of Action of DDD107498.

The Rationale for Combination Therapy

Combination therapy is the cornerstone of modern malaria treatment.[10] The primary goals are to:

  • Enhance Efficacy: Combining two drugs with different mechanisms of action can produce a synergistic or additive effect, leading to faster parasite clearance and improved clinical outcomes.

  • Delay or Prevent Resistance: It is statistically less likely for a parasite to simultaneously develop resistance to two drugs with independent targets.[5] A partner drug can eliminate parasites that may be resistant to the other agent.[5][11]

  • Broaden Activity: Combining drugs can target different stages of the parasite life cycle, for example, by pairing a fast-acting schizonticide with a drug that has a longer half-life to eliminate residual parasites.[4]

Given its slow-acting, but potent, cidal activity, DDD107498 is an ideal candidate for combination therapy.[4] It is recommended to be paired with a fast-acting compound to rapidly reduce the initial parasite burden, while the long half-life of DDD107498 ensures the elimination of any remaining parasites.[4][7]

Potential Synergistic Partners for DDD107498

While specific in-vitro synergy data for DDD107498 with other antimalarials is not yet extensively published in peer-reviewed literature, we can infer potential synergistic partners based on their mechanisms of action. Ideal partners would be fast-acting drugs that target different pathways from protein synthesis.

Potential Partner Drug Class Mechanism of Action Rationale for Synergy
Artesunate Artemisinin derivativeProduces cytotoxic radical species, causing widespread damage to parasite proteins and structures.[5]Complementary Action: Artesunate provides rapid initial parasite killing, while DDD107498's inhibition of protein synthesis prevents the parasite from repairing this damage and eliminates remaining parasites.
Piperaquine BisquinolineThought to interfere with heme detoxification in the parasite's food vacuole.Dual-Targeting: Targets both heme metabolism and protein synthesis, two essential and independent pathways for parasite survival.
Pyronaridine NaphthyridineAlso thought to inhibit hemozoin formation; may also inhibit topoisomerase II.Multi-Pathway Attack: Combining pyronaridine with DDD107498 would disrupt heme detoxification, potentially DNA replication, and protein synthesis.
Atovaquone NaphthoquinoneInhibits the parasite's mitochondrial cytochrome bc1 complex, disrupting the electron transport chain.[12]Metabolic & Biosynthetic Blockade: This combination would simultaneously cripple the parasite's energy production (ATP synthesis) and its ability to produce new proteins.

Experimental Protocols for Synergy Assessment

Determining the nature of the interaction between two compounds (synergistic, additive, or antagonistic) is a critical step in preclinical drug development. The checkerboard assay and the fixed-ratio isobologram are standard in-vitro methods for this purpose.[13][14][15][16]

The Checkerboard Assay Workflow

The checkerboard assay involves testing various concentrations of two drugs, both alone and in combination, to determine the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) for each condition.[14][16] The interaction is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Data Analysis P1 Determine IC50 of Drug A & Drug B individually P2 Prepare serial dilutions of Drug A and Drug B P1->P2 A1 Dispense Drug A dilutions along Y-axis (rows) P2->A1 A2 Dispense Drug B dilutions along X-axis (columns) P2->A2 A3 Add parasite culture (e.g., P. falciparum) to all wells A1->A3 A2->A3 A4 Incubate for 48-72 hours A3->A4 D1 Measure parasite growth (e.g., SYBR Green I assay) A4->D1 D2 Determine IC50 for each drug in combination D1->D2 D3 Calculate Fractional Inhibitory Concentration Index (FICI) D2->D3 D4 Interpret FICI value D3->D4

Caption: Workflow for a Checkerboard Synergy Assay.

Step-by-Step Protocol: Checkerboard Assay

This protocol is adapted for P. falciparum using the SYBR Green I-based fluorescence assay.[2][17]

I. Materials:

  • P. falciparum culture (synchronized to ring stage, 1% parasitemia, 2% hematocrit).

  • RPMI 1640 culture medium with appropriate supplements.

  • DDD107498 (Drug A) and Partner Drug (Drug B) stock solutions in DMSO.

  • 96-well microtiter plates.

  • SYBR Green I lysis buffer.

  • Fluorescence plate reader.

II. Methodology:

  • Drug Plate Preparation:

    • Prepare serial dilutions of Drug A and Drug B. Typically, you would test concentrations ranging from 4x to 1/4th of the predetermined IC50 value for each drug.

    • In a 96-well plate, dispense 50 µL of culture medium into each well.

    • Add serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns. The result is a matrix of wells containing unique concentration combinations of both drugs.[14]

    • Include wells for each drug alone (for IC50 confirmation) and no-drug controls (parasite growth control).

  • Parasite Addition and Incubation:

    • Add 50 µL of the synchronized parasite culture to each well.

    • Incubate the plate under standard parasite culture conditions (37°C, 5% CO2, 5% O2) for 48-72 hours.[2]

  • Growth Measurement:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

III. Data Analysis and FICI Calculation:

  • Determine the IC50 value of Drug A in the presence of each concentration of Drug B, and vice-versa. The lowest concentration combination that inhibits 50% of parasite growth is the combination IC50.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FIC B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

  • Calculate the FICI (or ΣFIC):

    • FICI = FIC A + FIC B [18]

IV. Interpretation of Results: The FICI value indicates the nature of the drug interaction.[18]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Conclusion and Future Directions

DDD107498 represents a significant advance in the search for new antimalarial therapies. Its novel mechanism of action, targeting parasite protein synthesis via eEF2, and its activity against multiple life-cycle stages make it a highly valuable drug candidate.[3][4][7] The most promising path for its clinical development is as part of a combination therapy. Its slow-kill profile necessitates pairing with a fast-acting agent to ensure rapid parasite clearance, a critical factor in treating acute malaria.

Future research must focus on conducting comprehensive in vitro and in vivo synergy studies with leading antimalarials like artemisinin derivatives and other approved partner drugs. These studies will be essential to identify the most potent and pharmacologically compatible combinations, paving the way for clinical trials and the eventual deployment of a powerful new tool to combat drug-resistant malaria.

References

  • World Health Organization. (2021). Guidelines for the treatment of malaria. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. [Link]

  • Medicines for Malaria Venture. (2015). New compound has the potential to treat malaria patients in a single dose. [Link]

  • Fivelman, Q. L., Adagu, I. S., & Warhurst, D. C. (2004). Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(11), 4097–4102. [Link]

  • Johnson, J. D., Dennull, R. A., Gerena, L., et al. (2007). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy, 51(7), 2571–2576. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • IVCC. (n.d.). Malaria treatment with artemisinin-based combination therapy. [Link]

  • Tallarida, R. J. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222. [Link]

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. [Link]

  • University of Dundee. (2015). New compound has the potential to treat malaria patients in a single dose. [Link]

  • Labtoo. (n.d.). Antimicrobial synergy study – checkerboard assay. [Link]

Sources

Validating DDD100097: A Comparative Guide to Confirming Inhibition of Host Cell Myristoylation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount to its advancement as a potential therapeutic. This guide provides an in-depth, objective comparison of experimental methodologies to validate the inhibition of host cell N-myristoyltransferase (NMT) by DDD100097, a promising anti-parasitic agent. We will explore both in vitro and cell-based assays, compare its performance with alternative inhibitors, and provide the rationale behind experimental design to ensure scientific integrity.

N-myristoylation is a critical, irreversible lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and is essential for the proper localization, stability, and function of numerous proteins involved in vital cellular processes, including signal transduction and oncogenic pathways.[1] Consequently, NMT has emerged as a compelling drug target for a range of diseases, including cancer and infectious diseases caused by parasites like Leishmania and Plasmodium.[2][3][4]

DDD100097 is a potent inhibitor of Leishmania donovani NMT and serves as a critical tool compound for studying the effects of NMT inhibition.[3] This guide will provide the necessary framework to independently validate its on-target activity within host cells and compare its efficacy against other well-characterized NMT inhibitors.

Comparative Efficacy of N-Myristoyltransferase Inhibitors

To provide a clear benchmark for the validation of DDD100097, it is essential to compare its inhibitory potential against other known NMT inhibitors. The following table summarizes key efficacy parameters, with IMP-1088, a potent and well-characterized human NMT1 and NMT2 inhibitor, serving as a primary reference.[2]

ParameterDDD100097 (Illustrative)IMP-1088 (Reference)DDD85646 (Reference)
Target(s) Leishmania donovani NMT, Human NMT1/2Human NMT1 and NMT2Human NMT1
IC50 (Enzymatic Assay) ~10 nM (LdNMT)<1 nM (hNMT1/2)[2]2-4 nM (hNMT1)[5]
Cellular EC50 Dependent on cell type and assay17 nM (Rhinovirus)[2]Varies by cell line
Mechanism of Action Substrate-competitive[3]Substrate-competitive[6]Substrate-competitive[5]

Experimental Validation Workflows

Validating the inhibitory effect of DDD100097 on host cell myristoylation requires a multi-faceted approach, combining direct enzymatic assays with functional cellular assays.

Workflow Overview

The overall experimental workflow to validate and compare NMT inhibitors is depicted below. This process begins with the direct assessment of enzymatic inhibition, followed by cell-based assays to confirm on-target effects in a physiological context.

Experimental Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation enzymatic_assay Enzymatic Inhibition Assay (IC50 Determination) kinetic_studies Mechanism of Action Studies enzymatic_assay->kinetic_studies Determine Ki and inhibition type metabolic_labeling Metabolic Labeling with Myristic Acid Analogs enzymatic_assay->metabolic_labeling Confirm cellular potency click_chemistry Click Chemistry/ Affinity Purification metabolic_labeling->click_chemistry Incorporate tagged analog western_blot Western Blot Analysis click_chemistry->western_blot Visualize inhibition proteomics Mass Spectrometry (Proteomics) click_chemistry->proteomics Identify affected proteins

Caption: A generalized workflow for validating NMT inhibitors.

Protocol 1: In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of DDD100097 to inhibit the enzymatic activity of purified NMT. A fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction is a robust and sensitive method.[7][8]

Principle

NMT catalyzes the transfer of myristate from myristoyl-CoA to a peptide substrate, releasing CoA as a byproduct. The free thiol group of CoA reacts with a fluorogenic maleimide derivative, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a quantifiable increase in fluorescence.[7]

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100).[9]

    • Dilute purified recombinant human NMT1 or NMT2 to the desired concentration in the reaction buffer.

    • Prepare a stock solution of a known NMT peptide substrate (e.g., derived from the N-terminus of c-Src).[9]

    • Prepare serial dilutions of DDD100097, IMP-1088, and a vehicle control (e.g., DMSO).

    • Prepare stock solutions of myristoyl-CoA and CPM.

  • Assay Procedure (96-well plate format):

    • Add the reaction buffer to each well.

    • Add the NMT enzyme to all wells except for the no-enzyme control.

    • Add the serially diluted inhibitors or vehicle control to the respective wells.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the peptide substrate and myristoyl-CoA.

    • Add CPM to all wells.

    • Monitor the increase in fluorescence over time using a plate reader (excitation ~390 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality and Self-Validation
  • Why this method? This assay provides a direct measure of enzyme inhibition, independent of cellular uptake or metabolism of the compound.[9]

  • Controls: Including a potent, well-characterized inhibitor like IMP-1088 validates the assay's sensitivity and provides a benchmark for comparison.[2] A no-enzyme control accounts for background fluorescence.

Protocol 2: Cell-Based Validation via Metabolic Labeling and Click Chemistry

This approach confirms that DDD100097 inhibits NMT activity within living cells, providing a more physiologically relevant assessment of its efficacy. This method utilizes myristic acid analogs containing a "clickable" functional group (e.g., an alkyne or azide) that can be detected after incorporation into proteins.[10][11][12]

Principle

Cells are incubated with a myristic acid analog, which is incorporated into newly synthesized proteins by NMT. After cell lysis, the "clickable" tag on the myristoylated proteins is ligated to a reporter molecule (e.g., biotin or a fluorophore) via a bio-orthogonal click chemistry reaction.[13] The extent of protein myristoylation can then be quantified.

Signaling Pathway of Myristoylation

Myristoylation Pathway Myr_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myr_CoA->NMT Protein Protein with N-terminal Glycine Protein->NMT Myr_Protein Myristoylated Protein NMT->Myr_Protein CoA Coenzyme A NMT->CoA DDD100097 DDD100097 DDD100097->NMT Inhibition

Caption: The N-myristoylation signaling pathway.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Culture a suitable host cell line (e.g., HEK293T or a cancer cell line with known NMT dependency).

    • Pre-treat the cells with varying concentrations of DDD100097, a positive control inhibitor (e.g., IMP-1088), and a vehicle control for a defined period.

  • Metabolic Labeling:

    • Add a myristic acid analog (e.g., myristic acid alkyne) to the cell culture medium.[11]

    • Incubate the cells to allow for the incorporation of the analog into proteins.

  • Cell Lysis and Click Chemistry:

    • Harvest and lyse the cells.

    • Perform a click chemistry reaction by adding a biotin-azide or a fluorescent azide to the cell lysate, along with a copper(I) catalyst.[12]

  • Detection and Analysis:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP (for biotin-tagged proteins) or visualize directly (for fluorescently tagged proteins). A decrease in signal intensity with increasing inhibitor concentration indicates inhibition of myristoylation.

    • Affinity Purification and Mass Spectrometry: For a global analysis, the biotin-tagged proteins can be enriched using streptavidin beads and identified by mass spectrometry.[11] This allows for the identification of specific NMT substrates affected by the inhibitor.

Trustworthiness and Authoritative Grounding
  • Why this approach? This method provides direct evidence of target engagement in a cellular context.[10][14]

  • Self-Validating System: The inclusion of a known potent inhibitor confirms that the observed decrease in signal is due to on-target NMT inhibition. A no-analog control ensures that the click chemistry reaction is specific to the incorporated analog.

Summary and Future Directions

The combination of in vitro enzymatic assays and cell-based metabolic labeling provides a robust framework for validating the inhibition of host cell myristoylation by DDD100097. By comparing its performance against well-characterized inhibitors like IMP-1088, researchers can confidently establish its potency and on-target activity. Future studies could involve thermal proteome profiling to further confirm target engagement within the complex cellular environment.[3] The methodologies outlined in this guide are essential for the continued development of NMT inhibitors as potential therapeutics for a variety of diseases.

References

  • Goncalves, V., Brannigan, J. A., Thinon, E., Olaleye, T. O., Serwa, R., Lanzarone, S., ... & Leatherbarrow, R. J. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical biochemistry, 421(1), 341-343. Retrieved from [Link]

  • Johnson, D. R., Cox, A. D., Solski, P. A., Devadas, B., Adams, S. P., Leimgruber, R. M., ... & Gordon, J. I. (1990). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences, 87(21), 8511-8515. Retrieved from [Link]

  • Johnson, D. R., Cox, A. D., Solski, P. A., Devadas, B., Adams, S. P., Leimgruber, R. M., ... & Gordon, J. I. (1990). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. PubMed. Retrieved from [Link]

  • Thinon, E., Serwa, R., Broncel, M., Brannigan, J. A., Brassat, U., Wright, M. H., ... & Tate, E. W. (2012). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Nature protocols, 7(12), 2015-2027. Retrieved from [Link]

  • Goncalves, V., Brannigan, J. A., Thinon, E., Olaleye, T. O., Serwa, R., Lanzarone, S., ... & Leatherbarrow, R. J. (2012). A fluorescence-based assay for N-myristoyltransferase activity. PubMed. Retrieved from [Link]

  • Tang, W., & Han, M. (2021). A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans. STAR protocols, 2(4), 100936. Retrieved from [Link]

  • Thinon, E., Serwa, R., Broncel, M., Brannigan, J. A., Brassat, U., Wright, M. H., ... & Tate, E. W. (2012). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. ResearchGate. Retrieved from [Link]

  • G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. Retrieved from [Link]

  • Parker, C. G., & Pratt, M. R. (2015). Click chemistry in proteomic investigations. Cell, 163(5), 1066-1077. Retrieved from [Link]

  • Goncalves, V., Brannigan, J. A., Thinon, E., Olaleye, T. O., Serwa, R., Lanzarone, S., ... & Leatherbarrow, R. J. (2012). A fluorescence-based assay for N-myristoyltransferase activity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2026, January). Novel, tightly structurally related N-myristoyltransferase inhibitors display equally potent yet distinct inhibitory mechanisms. Retrieved from [Link]

  • Georgieva, M., Dhekne, H. S., & Krasteva, P. V. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. International journal of molecular sciences, 23(17), 9687. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Click Chemistry in Detecting Protein Modification. Retrieved from [Link]

  • Singh, S., & Singh, S. (2025, August 7). Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation. Scientific Reports. Retrieved from [Link]

  • Georgieva, M., Dhekne, H. S., & Krasteva, P. V. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International journal of molecular sciences, 24(14), 11674. Retrieved from [Link]

  • Bell, A. S., Mills, J. E., Williams, G., Brannigan, J. A., Wilkinson, A. J., Parkinson, T., ... & Smith, A. (2012). Selective inhibitors of protozoan protein N-myristoyltransferases as starting points for tropical disease medicinal chemistry programs. PLoS neglected tropical diseases, 6(4), e1625. Retrieved from [Link]

  • Rodriguez-Blanco, G., Garcia-Rovira, C., Guma, M., & Garcia-Canaveras, J. C. (2022). Drug-Initiated Activity Metabolomics Identifies Myristoylglycine as a Potent Endogenous Metabolite for Human Brown Fat Differentiation. Metabolites, 12(12), 1234. Retrieved from [Link]

  • Wright, M. H., Clokie, M. R., & Brown, K. A. (2015). Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani. ACS infectious diseases, 1(11), 547-557. Retrieved from [Link]

  • Williams, M. (2003). Target validation. Current opinion in pharmacology, 3(5), 571-577. Retrieved from [Link]

  • de Oliveira, V. G., & de Alencastro, R. B. (2023). Identification of potential inhibitors for N-myristoyltransferase (NMT) protein of Plasmodium vivax. Journal of Biomolecular Structure and Dynamics, 1-12. Retrieved from [Link]

  • Brand, S., Cleghorn, L. A., McElroy, S. P., Robinson, D. A., Smith, A. M., Norcross, N. R., ... & Wyatt, P. G. (2015). Discovery of Plasmodium vivax N–Myristoyltransferase Inhibitors: Screening, Synthesis, and Structural Characterization of their Binding Mode. Journal of medicinal chemistry, 58(23), 9343-9353. Retrieved from [Link]

  • Manchado, E., Huang, C. H., Tasdemir, N., Tschaharganeh, D. F., Wilkinson, J. E., & Lowe, S. W. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor symposia on quantitative biology, 81, 131-139. Retrieved from [Link]

  • Manchado, E., Huang, C. H., Tasdemir, N., Tschaharganeh, D. F., Wilkinson, J. E., & Lowe, S. W. (2016). A Pipeline for Drug Target Identification and Validation. PubMed. Retrieved from [Link]

  • Wright, M. H., Clokie, M. R., & Brown, K. A. (2014). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion. The international journal of biochemistry & cell biology, 50, 153-162. Retrieved from [Link]

  • de Oliveira, V. G., & de Alencastro, R. B. (2023). Identification of potential inhibitors for N-myristoyltransferase (NMT) protein of Plasmodium vivax. ResearchGate. Retrieved from [Link]

  • Marton, M. J., DeRisi, J. L., Bennett, H. A., Iyer, V. R., Meyer, M. R., Roberts, C. J., ... & Friend, S. H. (1998). Drug target validation and identification of secondary drug target effects using DNA microarrays. Nature medicine, 4(11), 1293-1301. Retrieved from [Link]

  • Kaoud, T. S., Abdel-Mageed, A. M., Lee, S., Truong, A., Nguyen, T., Liu, X., ... & Tumbale, P. (2021). Discovery and Validation of a Compound to Target Ewing's Sarcoma. Pharmaceutics, 13(10), 1553. Retrieved from [Link]

  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. Journal of medicinal chemistry, 32(10), 2344-2352. Retrieved from [Link]

  • Lueg, G. A., Zhang, J., Faronato, M., Gorelik, A., Kallemeijn, W. W., Falciani, F., ... & Tate, E. W. (2025, February 21). N-myristoyltransferase inhibition is synthetic lethal in MYC-deregulated cancers. bioRxiv. Retrieved from [Link]

  • Shinabarger, D. L., Marotti, K. R., Murray, R. W., Lin, A. H., Melchior, E. P., Swaney, S. M., ... & Poorman, R. A. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial agents and chemotherapy, 41(10), 2132-2136. Retrieved from [Link]

  • Singh, S., & Singh, S. (2025, June 14). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Nature Communications. Retrieved from [Link]

  • Lueg, G. A., Zhang, J., Faronato, M., Gorelik, A., Kallemeijn, W. W., Falciani, F., ... & Tate, E. W. (2025, July 1). MYC deregulation sensitizes cancer cells to N-myristoyltransferase inhibition. Cell Reports. Retrieved from [Link]

  • Lueg, G. A., Zhang, J., Faronato, M., Gorelik, A., Kallemeijn, W. W., Falciani, F., ... & Tate, E. W. (2025, August 27). MYC deregulation sensitizes cancer cells to N-myristoyltransferase inhibition. The Francis Crick Institute - Figshare. Retrieved from [Link]

Sources

Unveiling the Transcriptomic Landscape of N-Myristoyltransferase Inhibition in Malarial Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the transcriptomic effects of inhibiting N-myristoyltransferase (NMT) in malaria parasites, with a focus on the potent inhibitor DDD100097. As researchers and drug development professionals, understanding the nuanced cellular responses to novel antimalarial candidates is paramount. This document offers an in-depth exploration of the mechanism of action of NMT inhibitors and contrasts their transcriptomic signatures with those of other antimalarial drug classes, providing a framework for interpreting complex gene expression data in the quest for next-generation therapies.

Introduction: The Imperative for Novel Antimalarial Targets

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel therapeutic targets and chemical matter.[1][2] One such promising target is N-myristoyltransferase (NMT), an essential enzyme for the viability of a wide range of eukaryotic organisms, including the parasites responsible for malaria.[3][4][5] NMT catalyzes the irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous substrate proteins.[6] This lipid modification is critical for the proper localization and function of these proteins, which are involved in a multitude of essential cellular processes.[7][8]

DDD100097 is a potent inhibitor of NMT, initially identified and optimized for its activity against Trypanosoma brucei, the causative agent of sleeping sickness.[9][10][11] However, the essential nature of NMT in Plasmodium makes inhibitors like DDD100097 compelling candidates for antimalarial drug discovery.[5][6] This guide will delve into the anticipated transcriptomic consequences of treating malaria parasites with an NMT inhibitor, using available data from related compounds to draw informed comparisons with other antimalarials.

The Crucial Role of N-Myristoyltransferase in Plasmodium falciparum

In P. falciparum, NMT is a single-copy gene and is indispensable for the parasite's survival.[12] The enzyme's substrates are involved in a diverse array of vital functions, including:

  • Signal Transduction: Many myristoylated proteins are components of signaling cascades that regulate parasite development and proliferation.

  • Protein Trafficking and Secretion: Myristoylation is a key signal for targeting proteins to specific subcellular compartments, including the inner membrane complex (IMC), which is crucial for parasite motility and invasion.[7][12]

  • Host Cell Invasion: Several proteins involved in the invasion of red blood cells by merozoites are known to be myristoylated.[13]

Inhibition of NMT is therefore expected to have a pleiotropic effect, disrupting multiple cellular pathways simultaneously and leading to rapid parasite death.[7][8] This multi-targeted effect is a desirable attribute for an antimalarial drug, as it may reduce the likelihood of resistance development.

Comparative Transcriptomics: A Window into Drug Mechanism of Action

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a powerful and unbiased method to investigate the cellular response to drug treatment. By comparing the transcriptomes of drug-treated and untreated parasites, we can identify genes and pathways that are significantly altered, offering valuable insights into the drug's mechanism of action and potential off-target effects.[14][15]

This guide will compare the expected transcriptomic signature of NMT inhibition with the known transcriptomic effects of other classes of antimalarial drugs. This comparative approach allows us to:

  • Delineate the unique cellular response to NMT inhibition.

  • Identify potential biomarkers of drug efficacy.

  • Understand potential synergies or antagonisms with other drugs.

  • Gain a deeper understanding of the fundamental biology of the parasite.

Methodologies for Comparative Transcriptomic Analysis of Drug-Treated Parasites

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for conducting a comparative transcriptomic study of antimalarial compounds.

Plasmodium falciparum Asexual Blood Stage Culture and Drug Treatment

A robust and reproducible in vitro culture system is the foundation of any transcriptomic study.

Protocol:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Synchronization: Tightly synchronized parasite cultures are essential for stage-specific drug treatment and analysis. Synchronization can be achieved by serial treatments with 5% D-sorbitol.

  • Drug Treatment: Synchronized ring-stage parasites (0-6 hours post-invasion) are treated with the test compound (e.g., DDD100097 or a comparator drug) at a concentration equivalent to its 3x EC₅₀ value for a defined period (e.g., 6, 12, 24, or 48 hours). A vehicle-treated control (e.g., DMSO) is run in parallel.

  • Sample Collection: At each time point, infected red blood cells are harvested, and erythrocytes are lysed with 0.15% saponin to release the parasites. Parasite pellets are washed with ice-cold PBS and stored at -80°C until RNA extraction.

RNA Extraction, Library Preparation, and Sequencing

High-quality RNA is critical for generating reliable transcriptomic data.

Protocol:

  • RNA Extraction: Total RNA is extracted from parasite pellets using a TRIzol-based method or a commercial kit optimized for parasites. The RNA is treated with DNase I to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a Bioanalyzer and a Qubit fluorometer.

  • Library Preparation: RNA-seq libraries are prepared from high-quality total RNA (RIN > 8) using a strand-specific library preparation kit (e.g., KAPA Stranded RNA-Seq Kit). Ribosomal RNA is depleted prior to library construction.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate a minimum of 20 million paired-end reads per sample.[16]

Bioinformatics and Differential Gene Expression Analysis

A standardized and well-documented bioinformatics pipeline ensures the accurate and reproducible analysis of RNA-seq data.

Workflow Diagram:

Bioinformatics_Workflow Raw_Reads Raw Sequencing Reads QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming (Trimmomatic) QC->Trimming Mapping Alignment to P. falciparum Genome (HISAT2) Trimming->Mapping Quantification Read Quantification (featureCounts) Mapping->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis DEA->Pathway_Analysis

Caption: A typical bioinformatics workflow for RNA-seq data analysis.

Protocol:

  • Quality Control: The quality of the raw sequencing reads is assessed using FastQC.

  • Trimming: Adapters and low-quality bases are removed from the reads using a tool like Trimmomatic.

  • Alignment: The trimmed reads are aligned to the P. falciparum 3D7 reference genome using a splice-aware aligner such as HISAT2.[17]

  • Quantification: The number of reads mapping to each gene is counted using featureCounts.

  • Differential Expression Analysis: Differential gene expression between drug-treated and control samples is determined using DESeq2 in R.[17] Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: The lists of differentially expressed genes are analyzed for enrichment of specific biological pathways (KEGG) and GO terms to identify the cellular processes affected by the drug.

Comparative Transcriptomic Signatures of Antimalarial Drugs

This section presents a comparative analysis of the transcriptomic effects of NMT inhibition versus other classes of antimalarial drugs. It is important to note that direct transcriptomic data for DDD100097 in Plasmodium is not publicly available. Therefore, the expected effects of NMT inhibition are inferred from studies on other NMT inhibitors, such as IMP-1002, and the known functions of myristoylated proteins in the parasite.[13]

Expected Transcriptomic Signature of NMT Inhibition (e.g., DDD100097)

Inhibition of NMT is predicted to have a profound and widespread impact on the parasite's transcriptome, reflecting the disruption of numerous essential cellular processes.

Table 1: Predicted Transcriptomic Changes Following NMT Inhibition in P. falciparum

Biological ProcessPredicted Transcriptomic ChangeRationale
Protein Trafficking & Secretion Downregulation of genes encoding components of the secretory pathway (e.g., ER, Golgi) and rhoptry/microneme proteins.Mislocalization of myristoylated proteins involved in vesicle transport would likely trigger a feedback mechanism to reduce the synthesis of secretory proteins.[7][13]
Inner Membrane Complex (IMC) Formation Downregulation of genes encoding IMC components.Failure to properly assemble the IMC due to the lack of myristoylation of key structural proteins would likely lead to a downregulation of other IMC-related genes.[12]
Cell Cycle & DNA Replication Downregulation of genes involved in cell cycle progression and DNA synthesis.Disruption of signaling pathways and cellular architecture would likely lead to a cell cycle arrest.[14][15]
Stress Response Upregulation of genes associated with the unfolded protein response (UPR) and general stress responses.The accumulation of non-functional, mislocalized proteins would induce a cellular stress response.
Antigenic Variation Dysregulation of var gene expression.While not a direct effect, the general disruption of chromatin and transcriptional regulation could lead to altered var gene expression patterns.[2]
Transcriptomic Signatures of Other Antimalarial Drug Classes

To provide a comparative context, the known transcriptomic effects of other major antimalarial drug classes are summarized below.

Table 2: Known Transcriptomic Changes Induced by Other Antimalarial Drugs

Drug ClassPrimary TargetKey Transcriptomic Changes
Quinoline Methanols (e.g., Chloroquine) Heme detoxification in the digestive vacuoleUpregulation of genes involved in proteasome-mediated degradation and stress responses. Downregulation of genes related to hemoglobin digestion.
Artemisinins (e.g., Artemisinin) Multiple targets, including PfATP6 and proteins involved in hemoglobin endocytosisWidespread transcriptional perturbation, including upregulation of genes involved in the unfolded protein response and DNA repair, and downregulation of genes related to metabolism.
Protein Synthesis Inhibitors (e.g., DDD107498/Cabamiquine) Translation Elongation Factor 2 (eEF2)Broad downregulation of genes involved in most cellular processes due to the direct inhibition of protein synthesis.[18][19][20][21][22] Upregulation of a subset of stress response genes.
Antifolates (e.g., Pyrimethamine) Dihydrofolate reductase (DHFR)Upregulation of genes in the folate biosynthesis pathway (compensatory response). Downregulation of genes involved in DNA and RNA synthesis.
Visualizing the Differential Impact of Antimalarial Drugs on Parasite Pathways

The following diagram illustrates the distinct cellular pathways perturbed by NMT inhibitors compared to other antimalarial drug classes.

Drug_Pathways cluster_NMT NMT Inhibition (DDD100097) cluster_Protein_Synth Protein Synthesis Inhibition (DDD107498) cluster_Heme_Detox Heme Detoxification Inhibition (Chloroquine) NMT NMT Protein_Trafficking Protein Trafficking & Secretion NMT->Protein_Trafficking IMC_Formation IMC Formation NMT->IMC_Formation Signal_Transduction Signal Transduction NMT->Signal_Transduction Parasite_Death Parasite Death Protein_Trafficking->Parasite_Death IMC_Formation->Parasite_Death Signal_Transduction->Parasite_Death eEF2 eEF2 Translation Translation Elongation eEF2->Translation Ribosome Ribosome Ribosome->Translation Translation->Parasite_Death Heme_Polymerase Heme Polymerase Heme_Detox Heme Detoxification Heme_Polymerase->Heme_Detox Digestive_Vacuole Digestive Vacuole Digestive_Vacuole->Heme_Detox Heme_Detox->Parasite_Death

Caption: Distinct pathways targeted by different classes of antimalarial drugs.

Interpretation and Conclusion

The comparative transcriptomic analysis reveals that NMT inhibitors like DDD100097 are expected to induce a unique and complex transcriptional response in P. falciparum. Unlike drugs that target a single enzyme in a specific pathway (e.g., DHFR inhibitors), NMT inhibition leads to a cascade of downstream effects due to the mislocalization and dysfunction of a multitude of essential proteins. This is reflected in the predicted widespread changes in the transcriptome, affecting protein trafficking, cellular architecture, and signaling.

In contrast, inhibitors of protein synthesis, such as DDD107498, are expected to cause a more direct and global shutdown of transcription, as the machinery for producing proteins is directly targeted.[20][23] Drugs like chloroquine, which interfere with a specific process in a particular organelle, tend to elicit a more focused transcriptomic response, primarily affecting genes related to that process and general stress responses.

References

  • Baragaña, B., Hallyburton, I., Lee, M. C., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. ResearchGate. [Link]

  • Bell, A. (2018). N-Myristoylation as a Drug Target in Malaria: Exploring the Role of N-Myristoyltransferase Substrates in the Inhibitor Mode of Action. ACS Infectious Diseases, 4(5), 657-665. [Link]

  • Current trends to design antimalarial drugs targeting N-myristoyltransferase. (2024). Future Medicinal Chemistry. [Link]

  • de Vries, L. E., et al. (2022). Translation inhibition efficacy does not determine the Plasmodium berghei liver stage antiplasmodial efficacy of protein synthesis inhibitors. bioRxiv. [Link]

  • Goncalves, D., et al. (2013). N-Myristoyltransferase as a potential drug target in malaria and leishmaniasis. Parasitology, 141(1), 37-49. [Link]

  • Goncalves, D., et al. (2014). N-Myristoyltransferase as a potential drug target in malaria and leishmaniasis. PubMed. [Link]

  • Gomes, J. P., et al. (2023). Differential Gene Expression of Malaria Parasite in Response to Red Blood Cell-Specific Glycolytic Intermediate 2,3-Diphosphoglycerate (2,3-DPG). International Journal of Molecular Sciences, 24(23), 16869. [Link]

  • Gomes, J. P., et al. (2023). Differential Gene Expression of Malaria Parasite in Response to Red Blood Cell-Specific Glycolytic Intermediate 2,3-Diphosphoglycerate (2,3-DPG). ResearchGate. [Link]

  • Gomes, J. P., et al. (2023). Differential Gene Expression of Malaria Parasite in Response to Red Blood Cell-Specific Glycolytic Intermediate 2,3-Diphosphoglycerate (2,3-DPG). PubMed. [Link]

  • Wright, M. H., et al. (2014). Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach. Nature Chemistry, 6(2), 112-121. [Link]

  • Gene expression analyses reveal differences in children's response to malaria according to their age. (2023). Nature Communications. [Link]

  • Mills, J. E. J., et al. (2014). Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 57(23), 9855-9869. [Link]

  • Mills, J. E. J., et al. (2014). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega, 4(1), 225-235. [Link]

  • Frearson, J. A., et al. (2010). N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness. Nature, 464(7289), 728–732. [Link]

  • de Vries, L. E., et al. (2023). Differential effects of translation inhibitors on Plasmodium berghei liver stage parasites. bioRxiv. [Link]

  • Das, S., et al. (2021). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion. PLOS Biology, 19(10), e3001402. [Link]

  • N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design. (2024). Molecules. [Link]

  • Bartfai, R., et al. (2020). Dual RNA Sequencing Meta-analysis in Plasmodium Infection Identifies Host-Parasite Interactions. mSystems, 5(4), e00341-20. [Link]

  • N-myristoyltransferase inhibitor binding mode and phenotype in the malarial parasite. (n.d.). UCL Discovery. [Link]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. ResearchGate. [Link]

  • Zhang, M., et al. (2021). Full-Length Transcriptome Analysis of Plasmodium falciparum by Single-Molecule Long-Read Sequencing. Frontiers in Cellular and Infection Microbiology, 11, 631545. [Link]

  • Brand, S., et al. (2014). Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 57(23), 9855-9869. [Link]

  • Integration of ATAC-seq and RNA-seq reveals temperature-responsive regulatory regions in Plasmodium falciparum asexual stages. (2026). Malaria World. [Link]

  • GSE189034 - GEO Accession viewer. (2024). National Center for Biotechnology Information. [Link]

  • N-myristoylation as a drug target in malaria: exploring the role of N-myristoyltransferase substrates in inhibitor mode of action. (2018). ResearchGate. [Link]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. PMC. [Link]

  • Otto, T. D., et al. (2019). Refining the transcriptome of the human malaria parasite Plasmodium falciparum using amplification-free RNA-seq. bioRxiv. [Link]

  • Moving seasonal malaria chemoprevention out of its geographical isolation. (2023). Medicines for Malaria Venture. [Link]

  • Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani. (2018). ACS Infectious Diseases, 4(11), 1626-1635. [Link]

  • Sullivan, W. J., et al. (2005). Parasite-specific eIF2 (eukaryotic initiation factor-2) kinase required for stress-induced translation control. Biochemical Journal, 380(Pt 2), 495–504. [Link]

  • What are EEF2 gene inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Horrocks, P., et al. (2012). Chromatin modifications, epigenetics, and how protozoan parasites regulate their lives. Molecular and Biochemical Parasitology, 185(2), 81-93. [Link]

  • What are EEF2 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DDD100097
Reactant of Route 2
DDD100097

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.